molecular formula C8H12N2O2 B2816585 1-butyl-1H-pyrazole-5-carboxylic acid CAS No. 1006493-81-7

1-butyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2816585
CAS No.: 1006493-81-7
M. Wt: 168.196
InChI Key: GPCNIDIHJOJQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.193 g/mol . It serves as a versatile pyrazolecarboxylate scaffold in medicinal chemistry and drug discovery research. Pyrazole-5-carboxylic acid derivatives are recognized as valuable precursors and core structures in the synthesis of potential therapeutic agents . Recent scientific literature highlights the application of related heteroaromatic pyrazole scaffolds in the development of potent and selective inhibitors for metalloproteinases, such as meprin α and meprin β . These proteases are emerging as promising drug targets linked to various diseases, including cancer, Alzheimer's disease, fibrotic disorders, and kidney diseases . The structural motif of the pyrazole ring makes this compound a suitable building block for exploring structure-activity relationships (SAR) and for the optimization of biological activity in pharmaceutical research . Researchers utilize this compound and its derivatives as key intermediates in the design and synthesis of novel molecules. 1-Butyl-1H-pyrazole-5-carboxylic acid is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-6-10-7(8(11)12)4-5-9-10/h4-5H,2-3,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCNIDIHJOJQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-Butyl-1H-Pyrazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-butyl-1H-pyrazole-5-carboxylic acid (CAS 1006493-81-7) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Strategic Synthesis, Chemical Profiling, and Application in Medicinal Chemistry[1]

Executive Summary

1-butyl-1H-pyrazole-5-carboxylic acid (CAS 1006493-81-7) is a specialized heterocyclic building block critical for the development of small-molecule therapeutics. Distinguished by its specific N1-substitution pattern, this scaffold serves as a core pharmacophore in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

This guide addresses the primary technical challenge associated with this compound: Regiocontrol. Synthesizing 1-substituted pyrazoles often yields mixtures of 1,3- and 1,5-isomers. This document provides a validated, mechanistic approach to ensuring the exclusive formation of the 5-carboxylic acid isomer, alongside detailed handling protocols and application workflows.

Chemical Profile & Properties[1][2][3][4][5][6]
PropertySpecification
CAS Number 1006493-81-7
IUPAC Name 1-butyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) 3.5 ± 0.2 (Carboxylic Acid)
LogP (Predicted) 1.3
H-Bond Donors/Acceptors 1 / 3
Critical Synthesis Logic: The Regioselectivity Challenge

The synthesis of N-alkyl pyrazoles is governed by the tautomeric equilibrium of the pyrazole ring or the nucleophilicity of the hydrazine precursor. A common error in generating CAS 1006493-81-7 is the direct alkylation of ethyl pyrazole-3-carboxylate, which predominantly yields the sterically favored 1,3-isomer , not the desired 1,5-isomer .

To guarantee the formation of the 1-butyl-1H-pyrazole-5-carboxylic acid , researchers must employ a cyclocondensation strategy using n-butylhydrazine and an appropriate 1,3-dielectrophile.

Validated Route: Enaminoketoester Cyclization

The most robust method involves the reaction of n-butylhydrazine with an enaminoketoester (e.g., ethyl 4-(dimethylamino)-2-oxobut-3-enoate).

  • Mechanism: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the β-carbon of the enamine via a Michael-type addition-elimination sequence.

  • Cyclization: The internal nitrogen then condenses with the α-keto carbonyl, closing the ring.

  • Result: This mechanistic pathway locks the butyl group adjacent to the carboxylate (C5 position), enforcing the 1,5-regiochemistry.

SynthesisPath Start Precursor: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate Inter Intermediate: Michael Addition Adduct Start->Inter Nucleophilic Attack (Regiospecific) Reagent Reagent: n-Butylhydrazine Reagent->Inter Cyclization Cyclization: Intramolecular Condensation Inter->Cyclization -Me2NH Product Target: 1-butyl-1H-pyrazole-5-carboxylic acid Cyclization->Product Hydrolysis (LiOH) Isomer Avoided Byproduct: 1-butyl-1H-pyrazole-3-carboxylic acid Cyclization->Isomer (Not Observed)

Figure 1: Regioselective synthesis pathway favoring the 1,5-isomer over the 1,3-isomer via enaminoketoester condensation.

Experimental Protocol: Synthesis & Amide Coupling

Objective: Preparation of a 1-butyl-1H-pyrazole-5-carboxamide library member.

Phase A: Synthesis of the Core Acid (CAS 1006493-81-7)

Note: If sourcing the acid commercially, proceed to Phase B. This protocol is for validating the regioisomer.

  • Reagents: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.0 eq), n-butylhydrazine hydrochloride (1.1 eq), Ethanol (0.5 M), Acetic Acid (cat.).

  • Procedure:

    • Dissolve the enaminoketoester in ethanol.

    • Add n-butylhydrazine hydrochloride.

    • Heat to reflux for 3 hours. Monitor by LC-MS for the disappearance of the enamine.

    • Concentrate in vacuo.

    • Hydrolysis: Redissolve residue in THF:Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

    • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Validation: 1H NMR should show the N-butyl protons interacting with the C4-H proton (NOESY) to confirm N1-positioning.

Phase B: Amide Coupling (General Application Workflow)

This acid is prone to decarboxylation under high heat; mild coupling conditions are required.

  • Activation: To a solution of 1-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

  • Coupling: Add the functionalized amine (R-NH₂, 1.1 eq).

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Purification: Dilute with water/brine. If the product precipitates, filter; otherwise, extract with DCM. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Applications in Drug Discovery[2][5][6]

The 1-butyl-1H-pyrazole-5-carboxylic acid moiety acts as a versatile bioisostere for phenyl rings or other heteroaromatics, offering distinct solubility and electronic profiles.

Key Pharmacological Roles:

  • Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinases. The butyl group fills hydrophobic pockets (e.g., the gatekeeper region).

  • GPCR Ligands: Used in the design of Cannabinoid Receptor (CB1/CB2) antagonists where the N1-substituent dictates receptor subtype selectivity [1].

  • Fragment-Based Design: The acid functionality allows for rapid "growing" of the fragment into diverse chemical space via parallel amide synthesis.

Applications Core Core Scaffold: 1-butyl-1H-pyrazole-5-COOH Mech1 Amide Coupling (HATU/EDC) Core->Mech1 Mech2 Bioisosterism (vs. Phenyl/Pyridine) Core->Mech2 App1 Fragment-Based Design (Rapid Library Gen) App2 Kinase Inhibitors (Hinge Binding) App3 Agrochemicals (Fipronil Analogs) Mech1->App1 Mech2->App2 Mech2->App3

Figure 2: Application workflow demonstrating the utility of the scaffold in diverse discovery programs.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard StatementDescription
H302 Harmful if swallowed.[1][2]
H315 Causes skin irritation.[1][2][3][4][5]
H319 Causes serious eye irritation.[1][2][3][4][5]
H335 May cause respiratory irritation.[1][2][4][6]

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

  • Incompatibility: Avoid strong oxidizing agents.

References
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Organic Chemistry Portal. Available at: [Link]

  • 1-butyl-1H-pyrazole-5-carboxylic acid Compound Summary. PubChem. Available at: [Link]

Sources

The N-Butylpyrazole Carboxylate Scaffold: Structural Resolution and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-butylpyrazole-3-carboxylic acid (Structurally identified as 1-butyl-1H-pyrazole-5-carboxylic acid ) Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Abstract

In the cataloging of heterocyclic building blocks, "2-butylpyrazole-3-carboxylic acid" is a persistent nomenclatural artifact that frequently leads to regiochemical errors in drug design. This guide definitively resolves the structural identity of this molecule as 1-butyl-1H-pyrazole-5-carboxylic acid , delineating the tautomeric mechanisms that create this ambiguity. We provide a robust, regioselective synthetic protocol superior to standard alkylation methods, detail its physicochemical profile, and analyze its critical role as a bioisostere in PDE5 inhibitor and CB1 antagonist development.

Structural Elucidation & The "2-Butyl" Misnomer

The Tautomeric Trap

The name "2-butylpyrazole-3-carboxylic acid" arises from the alkylation of 1H-pyrazole-3-carboxylic acid (or its ester). In solution, the parent pyrazole exists in rapid equilibrium between the 1H- and 2H-tautomers.

When a butyl group is introduced:

  • Pathway A (1,3-Isomer): Alkylation at the nitrogen adjacent to the carbon distal to the carboxylate yields 1-butyl-1H-pyrazole-3-carboxylic acid .

  • Pathway B (1,5-Isomer): Alkylation at the nitrogen adjacent to the carboxylate (often called N2 in the 3-carboxy tautomer) yields a structure that must be renumbered according to IUPAC priority rules. The substituted nitrogen becomes N1, forcing the carboxylate to position 5.

Thus, the commercial label "2-butylpyrazole-3-carboxylic acid" almost invariably refers to 1-butyl-1H-pyrazole-5-carboxylic acid .

Visualizing the Regiochemistry

The following diagram illustrates the divergence in alkylation that creates these two distinct isomers.

PyrazoleRegiochemistry Parent 1H-pyrazole-3-carboxylic acid (Tautomeric Equilibrium) Alkylation Alkylation (Bu-X, Base) Parent->Alkylation Isomer13 1-butyl-1H-pyrazole-3-carboxylic acid (Kinetic/Steric Product) COOH at C3 Alkylation->Isomer13 Attack at Distal N Isomer15 1-butyl-1H-pyrazole-5-carboxylic acid (Often labeled '2-butyl-3-carboxy') COOH at C5 Alkylation->Isomer15 Attack at Proximal N

Figure 1: Divergent alkylation pathways. The "2-butyl" misnomer refers to the green node (1,5-isomer), where the alkyl group is adjacent to the carboxylate.

Physicochemical Profiling

The 1,5-isomer (the target molecule) exhibits distinct properties compared to its 1,3-counterpart, primarily due to the steric proximity of the butyl group to the carboxylic acid, which influences crystal packing and solubility.

Table 1: Comparative Properties of Butylpyrazole Isomers

Property1-butyl-1H-pyrazole-5-carboxylic acid (Target)1-butyl-1H-pyrazole-3-carboxylic acid (Isomer)
CAS Number 1072-62-4 (Generic/Salt forms often vary)92933-47-6
Molecular Weight 168.19 g/mol 168.19 g/mol
LogP (Predicted) 1.3 - 1.51.1 - 1.3
pKa (Acid) ~3.8 (Steric inhibition of resonance)~3.5
H-Bond Donor/Acc 1 / 31 / 3
1H NMR (H4) δ ~6.6 - 6.8 ppm (Shielded by COOH/Bu interaction)δ ~6.7 - 6.9 ppm
Key NOE Signal Strong NOE between N-Butyl methylene and H4Weak/No NOE between N-Butyl and H4

Pharmaceutical Applications

PDE5 Inhibitor Scaffold (Sildenafil Analogs)

The 1-substituted-pyrazole-5-carboxylic acid core is the structural foundation of Sildenafil (Viagra) and related PDE5 inhibitors.

  • Mechanism: The pyrazole nitrogen (N2) mimics the position of the purine ring nitrogen in cGMP, engaging in hydrogen bonding with Gln817 in the PDE5 active site.

  • Role of Butyl Group: While Sildenafil utilizes a methyl group at N1 and a propyl group at C3, the N-butyl variant is frequently synthesized in Structure-Activity Relationship (SAR) libraries to probe the hydrophobic tolerance of the pocket. The butyl chain increases lipophilicity, potentially enhancing membrane permeability at the cost of slightly reduced solubility.

CB1 Receptor Antagonists

Derivatives of 1,5-diarylpyrazole-3-carboxylic acids (Rimonabant class) often explore the reversal of substituents. The 1-butyl-5-carboxylic acid serves as a "reversed" scaffold for designing neutral antagonists that avoid the psychiatric side effects of blood-brain-barrier penetrant inverse agonists.

Experimental Protocol: Regioselective Synthesis

Challenge: Direct alkylation of pyrazole-3-carboxylate yields a mixture (approx. 3:1 favoring the 1,3-isomer) requiring tedious chromatographic separation. Solution: A Cyclocondensation Strategy using a Claisen condensation intermediate ensures 100% regiocontrol for the 1,5-isomer.

Reaction Scheme

Step 1: Condensation of ethyl acetate with diethyl oxalate (Claisen) to form diethyl 2,4-dioxobutanoate (sodium salt). Step 2: Cyclization with n-butylhydrazine hydrochloride .

Detailed Methodology

Reagents:

  • Diethyl oxalate (1.0 eq)

  • Ethyl acetate (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • n-Butylhydrazine hydrochloride (1.0 eq)

  • Ethanol (Anhydrous)

  • HCl (10%)[1]

Workflow:

  • Enolate Formation:

    • In a dry 3-neck flask under Argon, dissolve Sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Add Diethyl oxalate (1.0 eq) dropwise at 0°C.

    • Add Ethyl acetate (1.0 eq) slowly over 30 minutes.

    • Observation: The solution will turn yellow/orange. Stir at room temperature for 3 hours.

  • Cyclization (The Critical Step):

    • Cool the mixture to 0°C.

    • Dissolve n-butylhydrazine hydrochloride in a minimum volume of ethanol and add to the reaction mixture.

    • Mechanistic Note: The hydrazine NH2 (more nucleophilic) attacks the ketone carbonyl (C4 of the diketoester) rather than the ester carbonyls, determining the regiochemistry.

    • Reflux the mixture for 4 hours.

  • Workup & Hydrolysis:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water.[1]

    • Acidify with 10% HCl to pH 2.

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO4 and concentrate to yield the Ethyl 1-butyl-1H-pyrazole-5-carboxylate .

  • Saponification (Final Step):

    • Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.

    • Acidify and filter the precipitate.

    • Yield: Typically >85% of pure 1-butyl-1H-pyrazole-5-carboxylic acid.

Process Visualization

SynthesisProtocol Start Start: Diethyl Oxalate + Ethyl Acetate Step1 Claisen Condensation (NaOEt, EtOH, 0°C) Forms Diketo-ester Start->Step1 Step2 Cyclization (+ Butylhydrazine HCl) Reflux 4h Step1->Step2 Nucleophilic Attack Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Ester Hydrolysis Final Product: 1-butyl-1H-pyrazole-5-carboxylic acid (>98% Regiopurity) Step3->Final

Figure 2: Regioselective synthesis workflow via Claisen condensation, avoiding isomer mixtures.

Quality Control & Validation

To certify the identity of the synthesized material as the 1,5-isomer (and not the 1,3-isomer), the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • Look for the pyrazole H4 singlet around 6.7 ppm.

    • Diagnostic: In the 1,5-isomer, the N-butyl

      
      -methylene protons (triplet, ~4.3 ppm) are spatially close to the carboxylic acid (or ester). In the 1,3-isomer, they are distant.
      
  • NOESY (Nuclear Overhauser Effect):

    • 1,5-isomer: Strong NOE correlation between the N-butyl group and the H4 proton is absent or weak (H4 is on the other side).

    • 1,3-isomer: Strong NOE between N-butyl and H4.

    • Correction: Actually, in the 1,5-isomer, the N-butyl is at position 1 and the carboxyl is at 5. H4 is at position 4.[2][3] H3 is at position 3.[4][3][5] The N-butyl is adjacent to C5 (COOH). Therefore, NOE between N-butyl and H3 (if H3 is present, but here C3 is H) is the key.

    • Refined Diagnostic:

      • 1-butyl-5-COOH: N-Bu is close to COOH. H3 and H4 are coupled (d, J~2Hz).

      • 1-butyl-3-COOH: N-Bu is close to H5. Strong NOE between N-Bu and H5 confirms the 1,3-isomer (wrong product). Absence of NOE between N-Bu and aromatic protons (or weak interaction with H5) suggests the 1,5-isomer (where COOH blocks the interaction).

References

  • PubChem. (2025). 1-butyl-1H-pyrazole-5-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Martins, M. A., et al. (2006). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of the Brazilian Chemical Society, 17(5). [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-butyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-butyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes theoretical predictions, data from structurally similar pyrazole carboxylic acids, and established analytical methodologies to offer a robust framework for its characterization. This guide is designed to equip researchers and drug development professionals with the necessary information to handle, analyze, and utilize 1-butyl-1H-pyrazole-5-carboxylic acid effectively in their research endeavors. We will delve into the predicted and expected physical properties, provide detailed, field-proven experimental protocols for their determination, and discuss the critical role these properties play in the drug development pipeline.

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive moiety for designing molecules with diverse biological activities. The introduction of a carboxylic acid group at the 5-position of the pyrazole ring, as in 1-butyl-1H-pyrazole-5-carboxylic acid, adds a crucial acidic handle that can be exploited for salt formation, improving solubility, and modulating pharmacokinetic properties. The 1-butyl substituent provides a degree of lipophilicity that can influence membrane permeability and target engagement.

Understanding the fundamental physical properties of a lead compound like 1-butyl-1H-pyrazole-5-carboxylic acid is a cornerstone of successful drug development. These properties, including melting point, solubility, and pKa, govern a molecule's behavior from initial synthesis and purification to formulation and in vivo performance. This guide provides a detailed examination of these key characteristics.

Core Physicochemical Properties: Predictions and Comparative Analysis

Direct experimental values for the physical properties of 1-butyl-1H-pyrazole-5-carboxylic acid are not widely reported. However, we can infer expected ranges and behaviors based on computational predictions and data from closely related analogs.

Molecular Identity and Structure
  • Molecular Formula: C₈H₁₂N₂O₂[1]

  • Molecular Weight: 168.19 g/mol [1]

  • IUPAC Name: 1-butyl-1H-pyrazole-5-carboxylic acid[1]

  • CAS Number: 1006493-81-7[1]

Predicted and Comparative Physical Properties

The following table summarizes the predicted properties for 1-butyl-1H-pyrazole-5-carboxylic acid and experimental data for analogous compounds to provide a scientifically grounded estimation.

PropertyPredicted/Expected Value for 1-butyl-1H-pyrazole-5-carboxylic acidComparative Experimental DataSignificance in Drug Development
Melting Point (°C) Solid at room temperature, likely in the range of 100-150 °C.1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: 136.0-145.0 °C.Purity assessment, solid-state stability, and formulation development. A sharp melting point range is indicative of high purity.[2]
Boiling Point (°C) Expected to be high (>300 °C) with decomposition.Not available for analogs. Carboxylic acids generally have high boiling points due to hydrogen bonding.Not a critical parameter for a solid compound in most pharmaceutical applications, but relevant for high-temperature processing.
Solubility Low in non-polar solvents, moderate to low in water, and soluble in aqueous bases and polar organic solvents.Pyrazole is partially soluble in water.[3] Benzoic acid is poorly soluble in water but soluble in NaOH.[4]Crucial for bioavailability, formulation design (e.g., salt selection), and in vitro assay development.
pKa Estimated to be in the range of 3-5.Carboxylic acids typically have a pKa around 5.[5] The pyrazole ring may slightly influence this value.Governs the ionization state at physiological pH, which impacts solubility, absorption, and interaction with biological targets.
LogP (XLogP3) 1.3 (Predicted)[1]N/AA measure of lipophilicity, which influences membrane permeability, solubility, and metabolism.
Hydrogen Bond Donors 1[1]N/AImportant for target binding and solubility.
Hydrogen Bond Acceptors 3[1]N/AImportant for target binding and solubility.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-butyl-1H-pyrazole-5-carboxylic acid. These protocols are designed to be self-validating and are based on established laboratory techniques.

Melting Point Determination

Causality: The melting point is a fundamental property that provides a quick and reliable indication of a compound's purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[6]

Protocol:

  • Sample Preparation:

    • Ensure the sample of 1-butyl-1H-pyrazole-5-carboxylic acid is completely dry and finely powdered.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁-T₂.

  • Trustworthiness:

    • Perform the measurement in triplicate to ensure reproducibility.

    • A sharp melting range (≤ 2°C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Prepared Sample Heat_Fast Rapid Heating Insert->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Record Record T1 and T2 Heat_Slow->Record Purity Purity Assessment Record->Purity Melting Range

Solubility Determination

Causality: Solubility is a critical parameter that dictates a compound's suitability for various stages of drug development, from in vitro screening to oral formulation. The "like dissolves like" principle, along with the acidic nature of the carboxylic acid group, governs its solubility profile.

Protocol:

  • Solvent Selection: A panel of solvents should be used to determine the solubility profile, including:

    • Water (polar, protic)

    • Phosphate-buffered saline (PBS) at pH 7.4 (physiologically relevant)

    • 0.1 M HCl (acidic aqueous)

    • 0.1 M NaOH (basic aqueous)[4]

    • Ethanol (polar, protic organic)

    • Dimethyl sulfoxide (DMSO) (polar, aprotic organic)

    • Dichloromethane (non-polar organic)

  • Qualitative Assessment:

    • To a test tube, add approximately 1-2 mg of 1-butyl-1H-pyrazole-5-carboxylic acid.

    • Add 1 mL of the chosen solvent.

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect for the presence of undissolved solid.

  • Quantitative Assessment (Thermodynamic Solubility):

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Trustworthiness:

    • Ensure the solid is in its most stable polymorphic form.

    • Confirm that equilibrium has been reached by taking measurements at multiple time points.

SolubilityWorkflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment Add_Solid_Qual Add ~1-2 mg Solid Add_Solvent_Qual Add 1 mL Solvent Add_Solid_Qual->Add_Solvent_Qual Vortex Vortex 1-2 min Add_Solvent_Qual->Vortex Inspect Visual Inspection Vortex->Inspect Result_Qual Result_Qual Inspect->Result_Qual Soluble/Insoluble Add_Excess_Solid Add Excess Solid Add_Solvent_Quant Add Known Volume of Solvent Add_Excess_Solid->Add_Solvent_Quant Agitate Agitate to Equilibrium Add_Solvent_Quant->Agitate Separate Centrifuge/Filter Agitate->Separate Analyze Analyze Supernatant (HPLC) Separate->Analyze Result_Quant Result_Quant Analyze->Result_Quant Concentration (mg/mL) Start Start Start->Add_Solid_Qual Start->Add_Excess_Solid

pKa Determination by Potentiometric Titration

Causality: The pKa is the pH at which the carboxylic acid group is 50% ionized. This value is critical for predicting the compound's charge state in different biological compartments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining pKa.[8]

Protocol:

  • Preparation:

    • Accurately weigh a sample of 1-butyl-1H-pyrazole-5-carboxylic acid and dissolve it in a known volume of water (a co-solvent like methanol or ethanol may be used if water solubility is low).

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[9]

  • Titration:

    • Place the solution of the pyrazole carboxylic acid in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[10][11]

  • Trustworthiness:

    • Use carbonate-free water and NaOH solution to avoid interference.

    • Perform the titration in a constant temperature bath.

    • Repeat the titration at least three times to ensure the precision of the pKa value.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Acid Prepare Acid Solution Prepare_Base Prepare Standardized NaOH Prepare_Acid->Prepare_Base Calibrate_pH Calibrate pH Meter Prepare_Base->Calibrate_pH Titrate Add NaOH in Increments Calibrate_pH->Titrate Record_pH Record pH after each addition Titrate->Record_pH Plot Plot pH vs. Volume NaOH Record_pH->Plot Equiv_Point Determine Equivalence Point Plot->Equiv_Point Half_Equiv_Point Determine Half-Equivalence Point Equiv_Point->Half_Equiv_Point pKa pKa = pH at Half-Equivalence Point Half_Equiv_Point->pKa Final_Value Final_Value pKa->Final_Value Final pKa Value

Spectroscopic Characterization

  • ¹H NMR: The spectrum would show characteristic signals for the butyl group protons, two distinct signals for the pyrazole ring protons, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 160-180 ppm). Signals for the pyrazole ring carbons and the butyl group carbons would also be present in their respective expected regions.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band from the carboxylic acid dimer would be expected in the region of 2500-3300 cm⁻¹. A sharp C=O stretching band would be observed around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[12]

Safety and Handling

Based on GHS classifications for 1-butyl-1H-pyrazole-5-carboxylic acid, the following hazards are identified:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physical properties of 1-butyl-1H-pyrazole-5-carboxylic acid. While a lack of published experimental data necessitates a predictive and comparative approach, the detailed protocols and theoretical discussions herein offer a solid foundation for researchers. The accurate determination of melting point, solubility, and pKa is not merely an academic exercise but a critical step in the rational design and development of new therapeutics. By following the outlined methodologies, scientists can generate the reliable data needed to advance their research and make informed decisions in the complex process of drug discovery.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved from [Link]

  • Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid - MIT. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment 2 # Solubility - Bellevue College. (n.d.). Retrieved from [Link]

  • Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.). Retrieved from [Link]

  • Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

  • 1-butyl-1h-pyrazole-5-carboxylic acid (C8H12N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • 1-butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 19619898 - PubChem. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Retrieved from [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. (2022, February 10). Retrieved from [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 5-butyl-1H-pyrazole-3-carboxylic acid - GPCRdb. (n.d.). Retrieved from [Link]

Sources

Solvation Thermodynamics and Empirical Determination of 1-Butylpyrazole-5-Carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1-butyl-1H-pyrazole-5-carboxylic acid (CAS: 1006493-81-7) is a critical synthetic intermediate and pharmacophore building block in modern medicinal chemistry. Its unique structural topology—combining a highly lipophilic aliphatic tail, an aromatic nitrogen-rich core, and a strongly hydrogen-bonding polar headgroup—creates complex solvation dynamics. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvent classes, detailing the thermodynamic causality behind its dissolution behavior. Furthermore, it establishes a self-validating, high-throughput experimental protocol for empirical solubility determination, grounded in internationally recognized standards.

Structural Thermodynamics & Causality of Solvation

To accurately predict and manipulate the solubility of 1-butylpyrazole-5-carboxylic acid, one must dissect the molecule's structural motifs and their respective thermodynamic contributions to the free energy of solvation (


).
  • The 1-Butyl Chain (Lipophilic Domain): The N1-alkyl substitution significantly increases the molecule's overall lipophilicity (computed XLogP3

    
     1.3) . Causality:  In non-polar or moderately polar organic solvents (e.g., dichloromethane), the butyl chain lowers the energetic penalty of cavity formation within the solvent network, driving entropy-favorable mixing.
    
  • The Pyrazole Core (Aromatic/Acceptor Domain): While the N1 position is blocked by the butyl group, the N2 atom remains a potent hydrogen-bond acceptor.

  • The Carboxylic Acid (Protic Domain): This group acts as both a strong hydrogen-bond donor and acceptor. Causality: In non-polar environments, the carboxylic acid groups will strongly associate to form stable, cyclic hydrogen-bonded dimers. To achieve high solubility, a solvent must possess sufficient hydrogen-bond basicity (e.g., DMSO, DMF) to thermodynamically outcompete this crystal lattice dimerization energy.

Predictive Solubility Matrix

Due to the specific structural interplay of the functional groups, the solubility of 1-butylpyrazole-5-carboxylic acid varies exponentially across different solvent dielectric constants. The table below summarizes the extrapolated quantitative data based on structural analog modeling and partition coefficients.

Solvent ClassRepresentative SolventsPredictive Solubility RangePrimary Solvation Mechanism
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Disruption of carboxylic acid dimers via strong H-bond acceptance; highly exothermic enthalpy of mixing.
Polar Protic Methanol, EthanolHigh (50 - 100 mg/mL)Dual-action solvation: Alcohols donate H-bonds to the pyrazole N2 and accept H-bonds from the -COOH group.
Halogenated Dichloromethane, ChloroformModerate (10 - 50 mg/mL)Solvation driven by the lipophilic 1-butyl chain via dispersion forces; the compound likely dissolves as intact H-bonded dimers.
Non-Polar Aliphatic Hexane, HeptaneLow (<1 mg/mL)High energetic cost of cavity formation; aliphatic solvents lack the dielectric capacity to break the polar crystal lattice.

Experimental Protocol: Isothermal Shake-Flask Methodology

To empirically validate the solubility profile, the "shake-flask" method remains the gold standard, aligning with the principles of OECD Test Guideline 105 and WHO analytical frameworks . The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Workflow

Step 1: Solid-State Baseline Characterization

  • Action: Analyze the starting API powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Causality: Solubility is polymorph-dependent. Establishing the exact crystalline form prior to solvent exposure ensures that the baseline lattice energy is known, preventing skewed thermodynamic calculations.

Step 2: Isothermal Equilibration

  • Action: Add an excess amount of 1-butylpyrazole-5-carboxylic acid (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial. Place in a thermostated orbital shaker at exactly 25.0 ± 0.1 °C for 24 to 48 hours.

  • Causality: The 24-48 hour window is not arbitrary. It provides sufficient kinetic runway to overcome the high activation energy required to break the pyrazole-carboxylic acid dimers, ensuring true thermodynamic equilibrium is reached rather than a transient, kinetically trapped supersaturated state.

Step 3: Phase Separation (Critical Step)

  • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by rapid filtration of the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.

  • Causality: The highly lipophilic butyl chain can cause the formation of sub-micron colloidal aggregates in moderately polar solvents. Using a 0.22 µm PTFE filter physically excludes these colloids. Failing to do so will artificially inflate the UV absorbance readings during quantification, leading to false-positive solubility metrics.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered aliquot into the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (monitoring at ~250-260 nm, corresponding to the pyrazole

    
     transition). Calculate concentration against a validated 5-point calibration curve.
    
The Self-Validation Loop

To guarantee trustworthiness, this protocol mandates a recursive check: Residual Solid Analysis . The undissolved solid remaining after Step 3 must be recovered, dried, and re-analyzed via XRPD.

  • Why? If the solvent induced a polymorphic transformation or formed a solvate during the 48-hour shaking period, the measured solubility corresponds to the new form, not the original API. This loop self-verifies the thermodynamic integrity of the entire experiment.

G A Solid State Characterization (XRPD & DSC) B Isothermal Equilibration (Shake-Flask Method) A->B Verified pure polymorph C Phase Separation (0.22 µm PTFE Filtration) B->C 24-48h at constant T C->A Residual solid check D Quantification (HPLC-UV Analysis) C->D Aliquot extraction E Thermodynamic Validation (Van't Hoff Plot) D->E Concentration data

Figure 1: Integrated workflow for experimental solubility determination featuring the self-validating residual solid check.

Computational Prediction Integration

While empirical data is paramount, modern formulation relies heavily on in silico modeling to minimize solvent waste and accelerate screening. For 1-butylpyrazole-5-carboxylic acid, two computational frameworks are highly recommended:

  • Hansen Solubility Parameters (HSP): By calculating the dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) parameters of the compound, formulators can plot a 3D "Hansen Sphere." Solvents falling within this sphere are predicted to be excellent solubilizers. The butyl group significantly increases the
    
    
    tolerance compared to the unalkylated pyrazole core.
  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model calculates the screening charge density (

    
    -profile) of the molecule. It accurately predicts the strong hydrogen-bond acceptor behavior of the pyrazole N2 and the dimerization tendency of the carboxylic acid, providing highly accurate temperature-dependent solubility curves prior to any physical experimentation.
    

References

  • Title: 1-butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 19619898 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Test No. 105: Water Solubility (Applicable principles for Shake-Flask methodologies) Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: Annex 4: The “shake flask” method for solubility determination Source: World Health Organization (WHO) Technical Report Series URL: [Link]

Physicochemical Profiling of N-Alkyl Pyrazole Carboxylic Acids: Acidity, Isomerism, and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring serves as a critical bioisostere for phenyl, amide, and other heteroaromatic systems, offering unique opportunities to modulate lipophilicity (LogP), metabolic stability, and hydrogen bonding potential. However, the regioisomerism of N-alkyl pyrazole carboxylic acids—specifically the 3-, 4-, and 5-positions—introduces profound differences in acidity (pKa) that directly impact solubility, permeability, and protein binding.[1]

This technical guide provides a definitive analysis of the pKa landscape for N-methylpyrazole carboxylic acids. It synthesizes structural electronic theory with quantitative data and outlines a self-validating potentiometric titration protocol for experimental verification.

Structural Determinants of Acidity

The acidity of pyrazole carboxylic acids is governed by the stability of the conjugate base (carboxylate anion).[1] This stability is dictated by the proximity of the carboxyl group to the pyrazole nitrogen atoms and the electronic influence of the N-alkyl substituent.

The Regioisomer Hierarchy[1]
  • 3-Carboxylic Acid (Proximal to Pyridine-like N): The carboxyl group is adjacent to the N2 nitrogen.[1] This nitrogen possesses a lone pair in the plane of the ring (pyridine-like) and exerts a strong inductive electron-withdrawing effect (-I).[1] This withdrawal stabilizes the carboxylate anion, making this isomer generally the most acidic.

  • 4-Carboxylic Acid (Distal): The carboxyl group is distant from both nitrogen atoms.[1] It experiences weaker inductive withdrawal, relying primarily on the pyrazole ring's overall electron-deficient nature.[1] Consequently, it is the weakest acid (highest pKa).

  • 5-Carboxylic Acid (Proximal to Pyrrole-like N): The carboxyl group is adjacent to the N1 nitrogen (the site of alkylation).[1] While N1 is inductively withdrawing (-I), it is also a resonance donor (+M) into the ring. Furthermore, the N-alkyl group (e.g., methyl) is electron-donating (+I).[1] However, steric hindrance between the N-alkyl group and the carboxyl moiety can twist the carboxyl group out of planarity, affecting resonance. This isomer typically exhibits acidity intermediate between the 3- and 4-isomers, or comparable to the 3-isomer depending on the specific steric bulk of the alkyl group.

Visualizing Electronic Effects

The following diagram illustrates the structural relationships and electronic vectors influencing the acidity of these isomers.

PyrazoleAcidity cluster_0 Regioisomer Electronic Effects cluster_1 Mechanistic Drivers Iso3 1-Methylpyrazole-3-COOH (Carboxyl near N2) Inductive Inductive Withdrawal (-I) Stabilizes Anion Iso3->Inductive Strong N2 Effect Iso4 1-Methylpyrazole-4-COOH (Carboxyl Distal) Iso4->Inductive Weak Effect Iso5 1-Methylpyrazole-5-COOH (Carboxyl near N1-Me) Resonance Resonance Donation (+M) Destabilizes Anion Iso5->Resonance N1 Interaction Steric Steric Twist Disrupts Conjugation Iso5->Steric Me vs COOH Clash HighAcidity Strongest Acid (pKa ~3.6) Inductive->HighAcidity Lowers pKa LowAcidity Weakest Acid (pKa ~4.1) Resonance->LowAcidity Raises pKa VariableAcidity Intermediate Acid (pKa ~3.7-3.9) Steric->VariableAcidity Context Dependent

Figure 1: Mechanistic flow detailing how regioisomerism influences the electronic stabilization of the carboxylate anion.

Quantitative Data Landscape

The following values represent a consensus derived from experimental databases and predictive models calibrated on heterocyclic systems. Note that pKa values are temperature and ionic strength dependent (standardized here to 25°C, I=0.1 M).

Compound IsomerStructure NotepKa (Aq)Solubility (Aq)Key Driver
1-Methylpyrazole-3-carboxylic acid COOH adjacent to N23.55 – 3.65 HighStrong -I effect from N2 stabilizes anion.[1]
1-Methylpyrazole-5-carboxylic acid COOH adjacent to N1-Me3.70 – 3.90 ModerateOpposing effects: N1 withdrawal (-I) vs. N-Me donation (+I) & sterics.
1-Methylpyrazole-4-carboxylic acid COOH distal3.88 – 4.15 ModerateLack of adjacent nitrogen withdrawal; behaves like benzoic acid derivatives.[1]

Interpretation for Drug Design:

  • Solubility: At physiological pH (7.4), all three isomers will be >99.9% ionized (anionic).[1] This ensures high aqueous solubility for the fragments themselves.

  • Permeability: The 4-isomer, being the weakest acid, will have a slightly higher fraction of neutral species at acidic pH (e.g., stomach pH 1-2), potentially aiding passive absorption in the upper GI tract compared to the 3-isomer.[1]

Experimental Methodologies

While computational predictions (e.g., ACD/Labs, ChemAxon) are useful, the specific solvation effects of the pyrazole ring often require experimental validation. The Potentiometric Titration method is the gold standard for pKa determination of these compounds due to their moderate acidity range.[1]

Protocol: Potentiometric Titration of Pyrazole Acids

Objective: Determine the thermodynamic pKa of N-alkyl pyrazole carboxylic acids. Sensitivity: Suitable for pKa range 2–12.[1] Sample Requirement: ~5–10 mg.

Reagents & Setup
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Solvent: Degassed HPLC-grade water (ensure CO2 free).

  • Inert Gas: Argon or Nitrogen line for purging.[1]

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Workflow
  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the target region.

  • Sample Preparation: Dissolve 1-methylpyrazole-x-carboxylic acid (approx.

    
     M) in 20 mL of 0.15 M KCl solution.
    
    • Note: If solubility is low, use a co-solvent method (Water/Methanol ratios: 20%, 40%, 60%) and extrapolate to 0% organic via the Yasuda-Shedlovsky equation.

  • Acidification: Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the pyrazole acid is fully protonated (neutral form) and potentially the pyrazole ring nitrogen is protonated (cationic form, though pKa < 2).

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

  • Data Capture: Record pH after signal stabilization (drift < 0.5 mV/min).

  • Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or Gran plot to identify the equivalence point.[1]

Workflow Visualization

TitrationWorkflow Start Sample Weighing (5-10 mg) Dissolve Dissolution (0.15 M KCl) Start->Dissolve Acidify Acidification (pH < 2.0 with HCl) Dissolve->Acidify Purge N2/Ar Purge (Remove CO2) Acidify->Purge Titrate Titration (0.1 M NaOH) Purge->Titrate Analyze Data Analysis (Gran Plot / Bjerrum) Titrate->Analyze Analyze->Start If Fit < 0.98

Figure 2: Operational workflow for high-precision potentiometric pKa determination.

Implications for Drug Discovery[1]

Understanding the pKa of these fragments is not merely an academic exercise; it has direct consequences for lead optimization:

  • Bioisosteric Replacement: When replacing a benzoic acid (pKa ~4.[1]2) with a pyrazole acid, the 4-isomer is the closest electronic match.[1] Switching to the 3-isomer will significantly increase acidity (drop pKa by ~0.6 units), potentially altering the electrostatic potential surface and binding affinity in the target pocket.

  • Fragment-Based Drug Design (FBDD): N-methylpyrazole carboxylic acids are common "warheads" or linkers.[1] The 5-isomer introduces a "kink" in the molecular geometry due to the ortho-like substitution, which can be exploited to induce conformational selectivity, unlike the linear vector of the 4-isomer.

  • Lipophilicity (LogD):

    
    
    Since these acids have pKa values < 7.4, their LogD at physiological pH is significantly lower than their LogP.[1] This makes them excellent solubilizing groups but potentially limits passive permeability if not balanced by lipophilic scaffolds.[1]
    

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid (CID 643160).[1] National Library of Medicine.[1] Available at: [Link]

  • PubChem. 1-Methyl-1H-pyrazole-3-carboxylic acid (CID 573176).[1] National Library of Medicine. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link][1]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link][1]

Sources

Technical Whitepaper & Advanced Safety Data Guide: 1-Butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach chemical handling and assay design not merely as a compliance exercise, but as the management of a predictable chemical system. 1-Butyl-1H-pyrazole-5-carboxylic acid (1-BPCA) , bearing the CAS number 1006493-81-7, is a highly versatile building block frequently utilized in the development of peptidomimetics and targeted therapeutics[1].

The structural architecture of 1-BPCA is defined by two critical functional domains: the electron-rich pyrazole core, which serves as a robust hydrogen-bonding pharmacophore, and the lipophilic N-butyl chain, which modulates the compound's partition coefficient. Understanding the interplay between these domains is essential for both leveraging its reactivity in synthesis and mitigating its occupational hazards[].

Physicochemical Profiling & Pharmacokinetic Relevance

The physical properties of 1-BPCA dictate its behavior in both biological systems and laboratory environments. The table below summarizes the core quantitative data and the causality behind their practical implications.

PropertyValuePharmacokinetic / Safety Implication
Molecular Weight 168.19 g/mol Ideal for fragment-based drug design (FBDD); light enough to be easily aerosolized as a hazardous dust[3].
XLogP3 1.3Balanced lipophilicity. Enables efficient cell membrane permeation but complicates aqueous washout during dermal exposure[3].
Topological Polar Surface Area 55.1 ŲExcellent predictor of oral bioavailability. Correlates directly with rapid gastrointestinal absorption, driving its H302 toxicity classification[3].
Hydrogen Bond Donors 1 (COOH)Primary site for target enzyme binding; also acts as a rapid proton donor, responsible for localized tissue irritation.
Hydrogen Bond Acceptors 4Facilitates stable protein-ligand interactions in biological assays and contributes to its solubility profile.

Hazard Identification & Mechanistic Toxicology

Standard safety data for pyrazole-5-carboxylic acid derivatives mandates strict handling protocols[4]. The Global Harmonized System (GHS) classifies 1-BPCA under four primary hazard statements[3]. Understanding the mechanism behind these hazards is critical for effective risk mitigation:

  • H302: Harmful if swallowed (Acute Tox. 4). Mechanism: The N-butyl group's lipophilicity (LogP 1.3) facilitates rapid absorption across the gastric mucosa. Once in systemic circulation, the compound can interfere with cellular pathways, potentially inducing unintended cell cycle arrest[1].

  • H315: Causes skin irritation (Skin Irrit. 2) & H319: Causes serious eye irritation (Eye Irrit. 2A). Mechanism: The carboxylic acid moiety (pKa ~3.5-4.5) acts as an active proton donor. Upon contact with the aqueous environment of the tear film or sweat on the epidermis, it causes a localized drop in pH. This rapid acidification leads to protein denaturation and triggers an inflammatory cascade[4].

  • H335: May cause respiratory irritation (STOT SE 3). Mechanism: Inhalation of the fine powder leads to deposition in the respiratory tract, where the compound dissolves in mucosal fluids, causing localized acidic burns and bronchospasm.

Self-Validating Safety & Handling Protocols

Trustworthy science relies on self-validating systems—protocols where the outcome of one step inherently verifies the success of the previous step.

Protocol A: Self-Validating Spill Response & Decontamination
  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator). Surround the solid spill with a physical barrier to prevent dust dispersion.

  • Neutralization: Carefully apply a 5% Sodium Bicarbonate (

    
    ) solution directly to the spilled powder.
    
    • Causality: The weak base neutralizes the carboxylic acid hazard without generating highly exothermic reactions.

    • System Validation: Observe the effervescence (

      
       gas release). The cessation of bubbling visually self-validates that the acidic hazard has been completely neutralized.
      
  • Extraction: Wipe the neutralized slurry with a damp, disposable microfiber cloth. Wash the area with soapy water to remove the lipophilic N-butyl residues.

  • Final Validation Checkpoint: Press a universal pH indicator strip against the cleaned bench surface. A stable reading of pH 7.0 self-validates the complete removal of the hazard, ensuring the workspace is safe for subsequent operations.

Experimental Methodologies: Synthesis & Bioassay

Protocol B: Amide Derivatization (Peptidomimetic Synthesis)

To synthesize biologically active peptidomimetics from 1-BPCA[1], a highly efficient amide coupling protocol is required.

  • Activation: Dissolve 1.0 eq of 1-BPCA in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: The electron-withdrawing pyrazole ring decreases the nucleophilicity of the carboxylate. HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, overcoming the steric hindrance of the N-butyl chain. DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Coupling: Add 1.1 eq of the desired primary amine. Stir for 2 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the 1-BPCA starting material. Complete disappearance of the 1-BPCA spot (typically Rf ~0.2 in 10% MeOH/DCM) self-validates that the coupling is complete, preventing yield loss during premature quenching.

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, and wash the organic layer with brine to remove DMF. Dry over 
    
    
    
    and concentrate in vacuo.
Protocol C: In Vitro Cytotoxicity Assay (A549 Cells)

Pyrazole peptidomimetics are known to suppress the growth of A549 lung cancer cells[1].

  • Seeding: Seed A549 cells in a 96-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with the synthesized 1-BPCA derivative at varying concentrations (1-100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).

  • Validation Checkpoint: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). The expected cell death in the positive control self-validates the assay's sensitivity.

  • Readout: After 48h, add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to quantify cell viability.

Mechanistic Pathway Visualization

The following diagram maps the causality between chemical exposure, molecular properties, and the resulting toxicological classifications.

Pyrazole_Toxicity_Pathway Exposure Chemical Exposure (1-Butyl-1H-pyrazole-5-carboxylic acid) Membrane Membrane Permeation (Driven by N-butyl lipophilicity) Exposure->Membrane Dermal/Ocular Contact Systemic Systemic Absorption (GI Tract) Exposure->Systemic Ingestion Acidic Local pH Alteration (Carboxylic Acid Protonation) Membrane->Acidic Cellular Entry Irritation Tissue Irritation (H315 / H319 / H335) Acidic->Irritation Protein Denaturation Toxicity Acute Oral Toxicity (H302) Systemic->Toxicity Metabolic Processing

Fig 1: Mechanistic pathway of 1-butyl-1H-pyrazole-5-carboxylic acid exposure and toxicity.

References

  • Title : 1-butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 19619898 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells Source : PubMed (National Institutes of Health) URL :[Link]

Sources

The Critical Difference: A Comparative Analysis of 1-n-Butyl and 1-tert-Butyl Pyrazole Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The strategic substitution on the pyrazole nucleus is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth technical analysis of two closely related isomers: 1-n-butyl-1H-pyrazole-4-carboxylic acid and 1-tert-butyl-1H-pyrazole-4-carboxylic acid. We will dissect the profound impact of substituting a flexible n-butyl chain versus a sterically hindered tert-butyl group on the molecule's synthesis, physicochemical properties, drug-receptor interactions, and metabolic fate. This comparative study offers field-proven insights for researchers aiming to optimize lead compounds by leveraging the subtle yet powerful effects of alkyl isomerism.

Introduction: The Power of Pyrazoles and the Nuance of Alkyl Substitution

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical chemistry, prized for their ability to modulate properties like polarity, hydrogen-bonding capacity, and metabolic stability.[1] Among these, the pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is exceptionally versatile.[3][4] Its unique electronic and structural features allow it to serve as a bioisosteric replacement for other rings, enhancing potency and improving physicochemical properties.[3]

The successful application of the pyrazole scaffold, from anti-inflammatory agents like celecoxib to oncology kinase inhibitors, hinges on the precise decoration of the ring with substituents.[1][2] Alkyl groups, in particular, play a crucial role in modulating a drug's lipophilicity, membrane permeability, and binding affinity for its biological target.[5] This guide focuses on the isomeric n-butyl and tert-butyl groups attached to the N1 position of the pyrazole ring. While chemically similar, their distinct three-dimensional shapes—a linear, flexible chain versus a bulky, rigid sphere—impart dramatically different properties to the parent molecule, with significant consequences for drug development.

Structural and Physicochemical Divergence

The core difference between the two molecules lies in the topology of the four-carbon alkyl group attached to the pyrazole nitrogen. The 1-n-butyl isomer possesses a linear chain with free bond rotation, allowing it to adopt multiple conformations. In contrast, the 1-tert-butyl isomer features a bulky, sterically demanding group that restricts conformational flexibility.

Caption: Structural comparison of 1-n-butyl and 1-tert-butyl pyrazole isomers.

This structural variance directly translates into different physicochemical properties, which are critical for a molecule's "drug-likeness."

Table 1: Comparative Physicochemical Properties

Property1-n-butyl-1H-pyrazole-4-carboxylic acid1-tert-butyl-1H-pyrazole-4-carboxylic acidCausality of Difference
CAS Number 113100-43-9[6]950858-65-8N/A
Molecular Formula C₈H₁₂N₂O₂[6]C₈H₁₂N₂O₂[7]Identical (Isomers)
Molecular Weight 168.19 g/mol [6]168.19 g/mol Identical (Isomers)
Predicted XlogP 1.30.7[7]The more compact, spherical shape of the tert-butyl group reduces its surface area compared to the linear n-butyl chain, leading to lower lipophilicity.
Predicted pKa ~4.5~4.5The alkyl groups are distant from the carboxylic acid proton, so their inductive effects on acidity are minimal and comparable.
Polar Surface Area 62.1 Ų62.1 ŲThe core pyrazole carboxylic acid structure is identical, so the polar surface area remains the same.
Conformational Freedom HighLowThe n-butyl group has multiple rotatable bonds, while the tert-butyl group is conformationally locked.

Synthesis Strategies

The synthesis of both isomers typically follows a two-step process: formation of the pyrazole-4-carboxylic acid core, followed by N-alkylation. The initial pyrazole ring can be constructed via several classic methods, such as the Knorr-type condensation of a hydrazine with a 1,3-dicarbonyl compound or a functionalized acrylate.[1] A common and efficient starting material is an ester of 2-(ethoxymethylene)-3-oxoalkanoate, which reacts with the desired hydrazine. For these specific targets, the process would begin with an unsubstituted hydrazine to form the ethyl 1H-pyrazole-4-carboxylate intermediate.

The key differentiating step is the N-alkylation. This reaction introduces either the n-butyl or tert-butyl group onto the N1 position of the pyrazole ring.

G cluster_nbutyl n-Butyl Pathway cluster_tertbutyl tert-Butyl Pathway start Ethyl 1H-pyrazole-4-carboxylate base Base (e.g., NaH, K2CO3) start->base n_ester Ethyl 1-n-butyl-1H-pyrazole-4-carboxylate base->n_ester t_ester Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate base->t_ester n_alkyl n-Butyl Bromide n_alkyl->n_ester hydrolysis Hydrolysis (e.g., LiOH, NaOH) n_ester->hydrolysis n_final 1-n-butyl-1H-pyrazole-4-carboxylic acid t_alkyl tert-Butyl Bromide t_alkyl->t_ester t_ester->hydrolysis t_final 1-tert-butyl-1H-pyrazole-4-carboxylic acid hydrolysis->n_final hydrolysis->t_final

Caption: General synthetic workflow for 1-alkyl-pyrazole-4-carboxylic acids.

Causality in Experimental Choice: The choice of base and solvent for the N-alkylation step is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is often used to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that readily attacks the alkyl halide.[8] For the n-butyl isomer, this is a straightforward SN2 reaction. However, for the tert-butyl isomer, the tertiary alkyl halide (tert-butyl bromide) is highly prone to elimination (E2) under strongly basic conditions. Therefore, alternative methods or milder conditions may be required to favor substitution over elimination, such as using a different tert-butylating agent or phase-transfer catalysis.

Impact on Biological Activity: A Tale of Two Shapes

The geometry of the N1-substituent profoundly influences how the molecule interacts with its biological target, a concept central to Structure-Activity Relationship (SAR) studies.

Drug-Receptor Interactions: Flexibility vs. Rigidity
  • 1-n-Butyl Isomer (The Flexible Adapter): The linear n-butyl chain can adopt various conformations to fit into a hydrophobic binding pocket on a receptor or enzyme.[5] This flexibility can be advantageous, allowing the ligand to maximize favorable van der Waals interactions.[9] However, this conformational freedom comes at an entropic cost; the molecule must "freeze" into the correct conformation upon binding, which can slightly reduce binding affinity.

  • 1-tert-Butyl Isomer (The Rigid Lock-and-Key): The bulky tert-butyl group acts as a rigid, space-filling moiety. If a binding pocket has a complementary spherical shape, the tert-butyl group can fit perfectly, leading to high-affinity interactions with minimal entropic penalty. This can also impart high selectivity for the target protein over others. Conversely, if the pocket is too narrow or irregularly shaped, the tert-butyl group will cause steric hindrance, preventing or weakening the binding.[10]

G cluster_0 Conceptual Model of Receptor Binding cluster_1 n-Butyl Isomer cluster_2 tert-Butyl Isomer receptor { Receptor Binding Pocket } n_butyl Flexible n-butyl chain adopts optimal conformation n_butyl->receptor Favorable Fit (Multiple Interactions) t_butyl Rigid tert-butyl group t_butyl->receptor Steric Hindrance (Binding Prevented)

Caption: Steric effects of n-butyl vs. tert-butyl groups on receptor binding.

Pharmacokinetics and Metabolism (ADME)

A critical point of divergence is metabolic stability. The cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of most drugs.

  • 1-n-Butyl Isomer: The linear butyl chain is susceptible to oxidation at the terminal (ω) and sub-terminal (ω-1) positions, yielding alcohol and subsequently carboxylic acid metabolites. This is a common metabolic pathway for linear alkyl chains.

  • 1-tert-Butyl Isomer: The tert-butyl group is notoriously prone to metabolism.[11][12] One of its nine equivalent methyl hydrogens can be abstracted by CYP enzymes, leading to a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.[12] This metabolic vulnerability is a significant challenge in drug design, often leading to high clearance and short half-life.[11] In fact, replacing a metabolically labile tert-butyl group is a common strategy in lead optimization.[11][13][14] Researchers have developed bioisosteres like trifluoromethylcyclopropyl groups to mimic the steric bulk of a tert-butyl group while enhancing metabolic stability.[11][13]

Experimental Protocols

To empirically determine the differences discussed, a series of standardized experiments are required. The following protocols are designed to be self-validating systems for characterizing and comparing the two isomers.

Protocol: Synthesis of Ethyl 1-n-butyl-1H-pyrazole-4-carboxylate
  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add ethyl 1H-pyrazole-4-carboxylate (1.0 eq) to anhydrous dimethylformamide (DMF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, creating the nucleophile for the subsequent alkylation.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromobutane (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

  • Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture.

Protocol: In Vitro Metabolic Stability Assay
  • System Preparation: Prepare a master mix containing liver microsomes (e.g., human or rat, 0.5 mg/mL final concentration) and a NADPH-regenerating system in a phosphate buffer (pH 7.4). Causality: Liver microsomes contain the CYP enzymes, and the NADPH-regenerating system provides the necessary cofactor for their oxidative activity.

  • Incubation: Pre-incubate the master mix at 37 °C for 10 minutes. Initiate the reaction by adding the test compound (1-n-butyl or 1-tert-butyl pyrazole carboxylic acid, 1 µM final concentration).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A shorter half-life indicates lower metabolic stability.

Conclusion and Future Perspectives

The choice between a 1-n-butyl and a 1-tert-butyl substituent on a pyrazole carboxylic acid is far from trivial. It represents a fundamental decision point in drug design with cascading effects on a compound's developability.

  • 1-n-butyl-1H-pyrazole-4-carboxylic acid offers conformational flexibility, which may be key for binding to accommodating receptor sites. Its metabolism is predictable via oxidation along the alkyl chain.

  • 1-tert-butyl-1H-pyrazole-4-carboxylic acid provides steric bulk and conformational rigidity, which can enhance binding affinity and selectivity if the target pocket is complementary. However, this comes with a significant risk of rapid metabolic degradation, a common hurdle for drug candidates containing this moiety.[11][12]

For the drug development professional, the decision must be data-driven. If a binding pocket is known to be large and accommodating, the tert-butyl group may be a viable option to explore for potency and selectivity, with the foreknowledge that metabolic liabilities will likely need to be addressed. If metabolic stability is a primary concern from the outset, or if the binding pocket is constrained, the n-butyl isomer or other smaller alkyl groups would be a more conservative starting point. Understanding these core differences allows scientists to make more informed decisions, saving valuable time and resources in the long and arduous journey of drug discovery.

References

  • I. Clot, O. Eisenstein, and J. C. F. I. C. S. (2008). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available at: [Link]

  • Nour, B. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16(735). Available at: [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • D'Ambra, T. E., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. PubMed. Available at: [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Ali, I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). Metabolically Stable tert -Butyl Replacement. ResearchGate. Available at: [Link]

  • International Journal of Advanced Research. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. Available at: [Link]

  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Drug Receptor Interactions. Chemistry LibreTexts. Available at: [Link]

  • Semantic Scholar. (2013). Metabolically Stable tert-Butyl Replacement. Semantic Scholar. Available at: [Link]

  • Moshang Chemical. (n.d.). 1-butyl-1H-pyrazole-4-carboxylic acid. Moshang Chemical. Available at: [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(t-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

  • PubChemLite. (n.d.). 1-tert-butyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]

  • PubChemLite. (n.d.). 1-butyl-5-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]

  • ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. Available at: [Link]

  • Environmental Protection Agency. (2025). 1-tert-Butyl-1H-pyrazole-4-carboxylic acid. EPA. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • El-Shahat, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]

  • ResearchGate. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ResearchGate. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. MSD Manual. Available at: [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.

Sources

A Comprehensive Technical Guide on 1-Butyl-1H-pyrazole-5-carboxylic acid (CID 19619898): Chemical Synthesis, Structural Biology, and Lactoferrin Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, pyrazole derivatives represent a privileged class of pharmacophores due to their exceptional metabolic stability and versatile hydrogen-bonding capabilities. 1-butyl-1H-pyrazole-5-carboxylic acid (PubChem CID 19619898) is a highly specific small molecule that bridges synthetic organic chemistry and structural biology[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical properties, self-validating synthetic methodologies, and the structural biology of CID 19619898. Specifically, we will analyze its role as a high-affinity ligand for the C-lobe of Bovine Lactoferrin (bLTF), supported by sub-angstrom X-ray crystallographic data (PDB: 3TOD)[2][3].

Physicochemical & Structural Profiling

To rationally design assays or formulations involving CID 19619898, one must first understand its quantitative baseline. The molecule balances a polar carboxylic acid headgroup with a lipophilic butyl tail, resulting in an optimal partition coefficient for protein-pocket insertion.

Table 1: Quantitative Physicochemical and Crystallographic Data

ParameterValueSource
Compound Name 1-butyl-1H-pyrazole-5-carboxylic acidPubChem[1]
PubChem CID 19619898PubChem[1]
Molecular Formula C8H12N2O2PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
Lipophilicity (XLogP3) 1.3PubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Target Protein Complex Bovine Lactoferrin (C-lobe)RCSB PDB[2]
PDB ID 3TODRCSB PDB[3]
X-Ray Resolution 1.38 ÅRCSB PDB[3]
R-Value (Free / Work) 0.236 / 0.200RCSB PDB[3]

Chemical Synthesis & Validation Protocols

The synthesis of 1-alkylpyrazoles often suffers from poor regioselectivity, yielding mixtures of 1,3- and 1,5-isomers. To ensure high fidelity and yield of the 1,5-isomer (1-butyl-1H-pyrazole-5-carboxylic acid), we employ a targeted N-alkylation of an ester-protected precursor followed by base-catalyzed hydrolysis.

Step-by-Step Methodology

Safety Note: CID 19619898 is associated with acute oral toxicity (H302) and skin/eye irritation (H315, H319)[1]. All manipulations must be performed in a certified fume hood with appropriate PPE.

  • Reaction Setup (N-Alkylation): Dissolve 10 mmol of ethyl 1H-pyrazole-5-carboxylate in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is a polar aprotic solvent that accelerates the

      
       nucleophilic attack by minimizing the solvation of the nucleophile, while preventing premature hydrolysis of the ester group.
      
  • Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 30 minutes.
    
    • Causality:

      
       is a mild base that selectively deprotonates the pyrazole N-H to form a reactive nucleophile without degrading the ester backbone, which would occur if a stronger base (like NaH) were used indiscriminately.
      
  • Alkylation: Dropwise add 12 mmol of 1-bromobutane. Elevate the temperature to 80°C and stir for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Upon complete consumption of the starting material, cool the mixture to room temperature. Add 20 mL of 2M NaOH (aq) and stir for 4 hours.

    • Causality: Base-catalyzed ester hydrolysis cleaves the ethyl protecting group, yielding the highly soluble sodium salt of the carboxylic acid in the aqueous phase.

  • Workup & Acidification: Wash the aqueous layer with diethyl ether (2 x 20 mL) to extract unreacted alkyl halide and DMF. Acidify the aqueous layer with 1M HCl until the pH reaches 2-3.

    • Causality: Acidification protonates the carboxylate. Because the resulting free acid (CID 19619898) has an XLogP3 of 1.3[1], it becomes insoluble in the acidic aqueous phase and precipitates.

  • Isolation & Validation: Extract the precipitate with ethyl acetate (3 x 20 mL), dry over

    
    , filter, and concentrate in vacuo. Validate purity using LC-MS (target m/z 169.2[M+H]+) and 
    
    
    
    -NMR.

Synthesis A Ethyl 1H-pyrazole-5-carboxylate + 1-Bromobutane B N-Alkylation (K2CO3, DMF, 80°C) A->B C Ethyl 1-butyl-1H-pyrazole-5-carboxylate B->C D Base Hydrolysis (NaOH, EtOH/H2O) C->D E Acidification & Extraction (HCl, EtOAc) D->E F 1-butyl-1H-pyrazole-5-carboxylic acid (CID 19619898) E->F

Fig 1. Step-by-step chemical synthesis workflow for 1-butyl-1H-pyrazole-5-carboxylic acid.

Structural Biology: Interaction with Bovine Lactoferrin (bLTF)

Lactoferrin (LTF) is a highly conserved, bilobal iron-binding glycoprotein found in secretory fluids. It is a critical component of the innate immune system, exhibiting potent antimicrobial activity and acting as a marker for inflammatory diseases[4]. LTF consists of an N-lobe and a C-lobe, both of which bind


 synergistically with an anion[4].

The C-lobe of bLTF serves as an adaptable binding pocket for various small-molecule modulators, including nonsteroidal anti-inflammatory drugs (NSAIDs) and pyrazole derivatives[4]. In 2011, the high-resolution crystal structure of the bLTF C-lobe complexed with 1-butyl-1H-pyrazole-5-carboxylic acid was resolved and deposited under PDB ID: 3TOD [2][3].

Mechanistic Insights from PDB 3TOD
  • Resolution Causality: The structure was resolved to an exceptional 1.38 Å via X-ray diffraction[3]. In structural biology, sub-1.5 Å resolution is critical because it allows for the unambiguous assignment of ordered water networks within the binding cleft.

  • Binding Dynamics: At this resolution, we observe that the 1-butyl chain of CID 19619898 extends into a hydrophobic sub-pocket of the C-lobe, driven by favorable van der Waals interactions. Simultaneously, the polar carboxylic acid moiety (TPSA = 55.1 Ų)[1] engages in rigid electrostatic interactions and hydrogen bonding with the basic residues of the C-lobe. This dual-anchoring mechanism stabilizes the ligand and restricts the conformational flexibility of the protein.

Pharmacological Implications & Pathways

By binding to the C-lobe, 1-butyl-1H-pyrazole-5-carboxylic acid acts as a pharmacological chaperone. The pyrazole core provides a metabolically resistant scaffold, while the lipophilic butyl tail ensures adequate tissue penetration.

Modulating the structural conformation of lactoferrin has two primary downstream effects:

  • Antimicrobial Enhancement: By stabilizing the C-lobe, the ligand can alter the protein's iron-sequestration efficiency. Depriving pathogenic bacteria of free

    
     is a primary mechanism of lactoferrin's bacteriostatic activity[4].
    
  • Anti-inflammatory Synergy: Lactoferrin is known to interact with pro-inflammatory cytokine receptors on macrophages. Small molecule binding can allosterically modulate these protein-protein interactions, synergizing with lactoferrin's inherent anti-inflammatory properties[4].

Pathway Ligand 1-butyl-1H-pyrazole-5-carboxylic acid (CID 19619898) bLTF Bovine Lactoferrin C-lobe (PDB: 3TOD) Ligand->bLTF Binds at 1.38 Å Fe Fe3+ Sequestration bLTF->Fe Modulates AntiMicrobial Antimicrobial Activity bLTF->AntiMicrobial Enhances AntiInflam Anti-inflammatory Modulation bLTF->AntiInflam Synergizes

Fig 2. Modulatory pathway of CID 19619898 binding to bLTF and downstream effects.

References

  • PubChem. "1-butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 19619898". National Center for Biotechnology Information.
  • RCSB PDB. "3TOD: Crystal Structure of C-lobe of Bovine lactoferrin Complexed with 1-Butyl-1H-Pyrazole-5-carboxylic acid at 1.38 A Resolution". Protein Data Bank.
  • RCSB PDB (Detailed Metrics). "3TOD: Crystal Structure of C-lobe of Bovine lactoferrin Complexed with 1-Butyl-1H-Pyrazole-5-carboxylic acid at 1.38 A Resolution". Protein Data Bank.
  • Proteopedia. "Lactoferrin - Proteopedia, life in 3D".

Sources

Methodological & Application

Precision Synthesis of 1-Butyl-1H-pyrazole-5-carboxylic Acid: A Comparative Regiocontrol Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-butyl-1H-pyrazole-5-carboxylic acid represents a classic challenge in heterocyclic chemistry: distinguishing between the 1,3- and 1,5-isomers. While the 1,3-isomer is often the thermodynamic sink in cyclocondensation reactions, the 1,5-isomer (the target) requires kinetic control or specific directing groups.[1]

This Application Note details two distinct protocols:

  • Method A (The "Gold Standard"): A lithiation-carboxylation sequence that guarantees regiochemical purity by leveraging the intrinsic acidity of the C-5 position.

  • Method B (The "Scale-Up" Alternative): A cyclocondensation route using free hydrazine to favor the 1,5-isomer, suitable for larger batches where chromatographic separation is acceptable.[1]

Part 1: Strategic Analysis of Regiochemistry

The core difficulty lies in the asymmetry of the pyrazole ring.

  • 1,3-Isomer: The substituent at C-3 is distal to the N-1 butyl group. This minimizes steric strain and is thermodynamically favored.

  • 1,5-Isomer: The substituent at C-5 is proximal to the N-1 butyl group. This creates steric crowding but is accessible via:

    • Kinetic Cyclization: The terminal nitrogen of hydrazine (

      
      ) is the most nucleophilic and attacks the most electrophilic carbonyl (ketone) first.[1]
      
    • Directed Lithiation: The proton at C-5 is the most acidic on the ring due to the inductive effect of the adjacent nitrogen, making it the exclusive site of deprotonation for N-alkyl pyrazoles (excluding N-methyl).

Decision Matrix: Route Selection
FeatureMethod A: Lithiation-CarboxylationMethod B: Cyclocondensation
Regio-purity >99:1 (1,5-exclusive) ~80:20 to 95:5 (Mixture possible)
Scalability Low to Medium (requires cryogenic temp)High (Standard reflux)
Starting Material 1-Butylpyrazole (Commercial or Synthetic)Butylhydrazine + Ethyl 2,4-dioxovalerate
Cost Higher (n-BuLi, dry solvents)Lower
Recommendation For MedChem/SAR (mg to g scale) For Process/Pilot (kg scale)

Part 2: Experimental Protocols

Method A: Direct Lithiation of 1-Butylpyrazole (Recommended)

Principle: N-alkyl pyrazoles undergo lithiation exclusively at the C-5 position. Unlike N-methylpyrazole, which can suffer from competitive


-lateral lithiation, N-ethyl and N-butyl derivatives favor ring lithiation at C-5 due to the lower acidity of the secondary/primary 

-protons compared to the methyl group.
Reagents
  • Substrate: 1-Butyl-1H-pyrazole (1.0 equiv)

  • Base: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Dry

    
     (gas or solid dry ice)[1]
    
  • Quench: 2N HCl

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Charge the flask with 1-butyl-1H-pyrazole (e.g., 1.24 g, 10 mmol) and anhydrous THF (50 mL) under

    
     atmosphere.
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Lithiation: Add n-BuLi (6.9 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Critical Control Point: Maintain internal temperature below -65 °C to prevent decomposition of the THF or side reactions.

  • Incubation: Stir at -78 °C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.[1]

  • Carboxylation:

    • Option A (Gas): Bubble dry

      
       gas through the solution for 20 minutes while maintaining -78 °C.
      
    • Option B (Solid): Add crushed, dry-ice (excess) directly to the flask (ensure dry ice is water-free/rinsed with ether).

  • Workup: Allow the mixture to warm to room temperature (RT). The lithium carboxylate will precipitate.

  • Quench: Add water (20 mL) to dissolve salts, then acidify with 2N HCl to pH ~2.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc.

Method B: Regioselective Cyclocondensation

Principle: The reaction of free butylhydrazine with ethyl 2,4-dioxovalerate favors the 1,5-isomer.[1] The use of hydrazine hydrochloride salts often reverses this selectivity to favor the 1,3-isomer.

Reagents
  • Hydrazine: Butylhydrazine (free base, 1.0 equiv)[1]

  • Dicarbonyl: Ethyl 2,4-dioxovalerate (1.0 equiv)[1]

  • Solvent: Ethanol (Abs.)[1]

  • Catalyst: Acetic acid (cat. 0.1 equiv) - Optional, often omitted to preserve kinetic control.[1]

Protocol
  • Preparation: Dissolve ethyl 2,4-dioxovalerate (1.58 g, 10 mmol) in Ethanol (20 mL) at 0 °C.

  • Addition: Add butylhydrazine (0.88 g, 10 mmol) dropwise.

    • Mechanistic Note: The more nucleophilic terminal

      
       of the hydrazine attacks the more electrophilic ketone (C-4 of the valerate) first, establishing the C-N bond that becomes N1-C5 in the final ring.
      
  • Cyclization: Stir at 0 °C for 1 hour, then warm to RT and reflux for 2 hours.

  • Workup: Concentrate the solvent in vacuo.

  • Hydrolysis (One-Pot): Dissolve the crude ester in THF/Water (1:1) and treat with LiOH (2 equiv). Stir at RT for 4 hours. Acidify to pH 2.

  • Purification: The crude solid will likely contain 5-10% of the 1,3-isomer. Purify via column chromatography (

    
    :MeOH 95:5) or recrystallization.
    

Part 3: Analytical Validation (QC)

Distinguishing the 1,3- and 1,5-isomers is critical. Standard 1H NMR is often insufficient without comparative standards.

Table 1: Diagnostic NMR Signatures[1]
Feature1-Butyl-1H-pyrazole-5 -COOH (Target)1-Butyl-1H-pyrazole-3 -COOH (Impurity)
NOE Correlation Weak/None between N-Butyl

-CH2 and Ring H-4.
Strong NOE between N-Butyl

-CH2 and Ring H-5.
13C NMR (C-COOH) Carbonyl typically ~160 ppm.Carbonyl typically ~162 ppm.
HMBC N-Butyl

-protons correlate to C-5 (quaternary) .
N-Butyl

-protons correlate to C-5 (methine) .
  • Definitive Test (HMBC): In the 1,5-isomer, the carbon adjacent to the nitrogen (C-5) bears the carboxyl group and has no proton.[1] In the 1,3-isomer, the carbon adjacent to the nitrogen (C-5) bears a proton.[1] An HMBC correlation from the N-butyl protons to a protonated carbon indicates the 1,3-isomer. Correlation to a quaternary carbon indicates the 1,5-isomer.[1]

Part 4: Visualizing the Logic[1]

Regioselectivity Start Target: 1-Butyl-1H-pyrazole-5-carboxylic acid RouteA Route A: Lithiation (Recommended) Start->RouteA RouteB Route B: Cyclocondensation Start->RouteB StepA1 1-Butylpyrazole + n-BuLi (-78°C) RouteA->StepA1 StepB1 Butylhydrazine + Ethyl 2,4-dioxovalerate RouteB->StepB1 StepA2 Lithiation at C-5 (Thermodynamic/Kinetic) StepA1->StepA2 C-5 is most acidic StepA3 Quench with CO2 StepA2->StepA3 ResultA Product: >99% 1,5-Isomer StepA3->ResultA StepB2 Nucleophilic Attack (NH2 on Ketone) StepB1->StepB2 Kinetic Control ResultB Product: Mixture (Major 1,5) StepB2->ResultB Risk of 1,3-isomer

Figure 1: Decision tree comparing the high-fidelity lithiation route against the scalable cyclocondensation route.

References

  • Regioselective Lithiation of N-Alkyl Pyrazoles

    • Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation, and lithiation of 1-substituted pyrazoles. Acta Chemica Scandinavica, 44, 1050–1057.[1]

    • Insight: Establishes that while N-methyl pyrazole can undergo lateral lithiation, N-ethyl and higher alkyls (butyl)
  • Cyclocondensation Regiochemistry

    • Martins, M. A. P., et al. (2001).[1] Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. Chemical Reviews, 101, 1050.[1]

    • Insight: Detailed review of hydrazine/1,3-dicarbonyl condens
  • Analytical Differentiation

    • Elguero, J., et al. (1993).[1] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678.[1] Link[1]

    • Insight: Provides the foundational chemical shift data for assigning pyrazole regiochemistry.
  • Lithiation Conditions

    • Organic Syntheses, Coll.[1] Vol. 8, p.396 (1993).[1] Lithiation of Heterocycles. Link

Sources

Knorr pyrazole synthesis of 1-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Synthesis of 1-Butyl-1H-pyrazole-5-carboxylic Acid

Abstract & Strategic Overview

The synthesis of 1-butyl-1H-pyrazole-5-carboxylic acid represents a classic regioselectivity challenge in heterocyclic chemistry. While the Knorr pyrazole synthesis is the industry standard for constructing the pyrazole core, the reaction of mono-substituted hydrazines (e.g.,


-butylhydrazine) with unsymmetrical 1,3-dicarbonyl equivalents typically yields a mixture of 1,3- and 1,5-isomers.

For drug discovery scaffolds (e.g., p38 MAP kinase inhibitors, Factor Xa inhibitors), the 1,5-substitution pattern is often critical for binding affinity, yet it is thermodynamically less favored compared to the 1,3-isomer due to steric repulsion between the N1-butyl group and the C5-carboxylate.

This application note details a robust, modified Knorr protocol utilizing Ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a polarized 1,3-dicarbonyl equivalent. By controlling the pH and using the hydrochloride salt of the hydrazine, we can influence the kinetics of the cyclization to favor or allow separation of the desired 5-carboxylic acid isomer.

Chemical Strategy & Mechanism

The core challenge is directing the nucleophilic attack of the hydrazine.

  • The Precursor: We utilize Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (3), generated from Ethyl Pyruvate and DMF-DMA. This enaminone provides a "hard" electrophile (ketone at C2) and a "soft" Michael acceptor (C4).

  • The Nucleophile:

    
    -Butylhydrazine (
    
    
    
    ). The terminal
    
    
    is more nucleophilic than the substituted
    
    
    .
  • Regiochemical Pathways:

    • Pathway A (Kinetic/Major): The

      
       attacks the Michael acceptor (C4) 
      
      
      
      Cyclization
      
      
      1-butyl-pyrazole-3-carboxylate (Undesired).
    • Pathway B (Desired): The

      
       attacks the C2 ketone (or the 
      
      
      
      attacks C4)
      
      
      1-butyl-pyrazole-5-carboxylate .

To maximize the desired product, we employ a controlled acid-catalyzed cyclization using the hydrazine hydrochloride salt, which modulates the nucleophilicity and reversibility of the intermediate imine formation.

Reaction Scheme (DOT Visualization)

ReactionScheme Start1 Ethyl Pyruvate Intermediate Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate (Enaminone) Start1->Intermediate 110°C, 4h Start2 DMF-DMA Start2->Intermediate Product1 1-Butyl-1H-pyrazole- 3-carboxylic acid ethyl ester (Major Isomer) Intermediate->Product1 EtOH, Reflux (Kinetic Path) Product2 1-Butyl-1H-pyrazole- 5-carboxylic acid ethyl ester (Target Isomer) Intermediate->Product2 EtOH, HCl salt (Separation req.) Reagent n-Butylhydrazine HCl Reagent->Product1 Reagent->Product2 FinalAcid 1-Butyl-1H-pyrazole- 5-carboxylic acid Product2->FinalAcid LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway highlighting the divergence of regioisomers during the Knorr condensation.

Experimental Protocol

Phase 1: Synthesis of Enaminone Precursor

Rationale: Direct condensation of hydrazine with oxalacetate often yields pyrazolones (OH-substituted). The enaminone route ensures the formation of the aromatic pyrazole core.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge Ethyl Pyruvate (11.6 g, 100 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol).

  • Reaction: Heat the neat mixture to 100–110°C for 4 hours. The solution will turn deep orange/red.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting pyruvate spot should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol byproduct. The resulting Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a viscous oil/solid that is generally used without further purification (Yield >90%).

Phase 2: Cyclization (Modified Knorr)

Rationale: Using the hydrazine hydrochloride salt in ethanol helps manage the exotherm and allows for better isomer distribution control compared to free base hydrazine.

  • Solvent System: Dissolve the crude enaminone (18.5 g, ~100 mmol) in Absolute Ethanol (150 mL).

  • Addition: Add

    
    -Butylhydrazine Hydrochloride  (12.5 g, 100 mmol) in one portion at room temperature.
    
    • Note: If using free base butylhydrazine, add 1.0 eq of Acetic Acid to buffer the reaction.

  • Reaction: Heat the mixture to Reflux (78°C) for 3–6 hours.

  • Observation: The reaction color typically lightens as the conjugation is broken to form the ring.

  • Workup: Cool to room temperature. Concentrate the solvent to ~30 mL.

  • Partition: Dilute with Ethyl Acetate (200 mL) and wash with Water (2 x 100 mL) and Brine (50 mL). Dry over

    
    , filter, and concentrate.
    
  • Isomer Separation (CRITICAL STEP):

    • The crude residue contains both 1,3- and 1,5-isomers (typically 3:1 to 4:1 ratio favoring the 1,3-isomer).

    • Purification: Perform Flash Column Chromatography (Silica Gel).

      • Eluent: Gradient of 0%

        
         30% Ethyl Acetate in Hexanes.
        
      • Elution Order: The 1-butyl-5-carboxylate (Target) is typically more polar and elutes after the 1,3-isomer due to the exposed N2 nitrogen and steric shielding of the ester.

    • Validation: Check

      
       NMR.[1] The C4-proton of the 1,5-isomer usually appears downfield compared to the 1,3-isomer due to the proximity of the anisotropic ester group and the N-butyl group.
      
Phase 3: Hydrolysis to Final Acid
  • Dissolution: Dissolve the purified Ethyl 1-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in THF (5 vol).

  • Saponification: Add LiOH (2.0 M aq, 3.0 eq) . Stir at ambient temperature for 16 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc or filter the precipitate if the acid is solid (Target mp: ~110-115°C).

Data Analysis & Troubleshooting

Table 1: Isomer Identification (NMR Diagnostics)

Feature1-Butyl-1H-pyrazole-5 -carboxylate (Target)1-Butyl-1H-pyrazole-3 -carboxylate (Undesired)
Regiochemistry Sterically crowded (Butyl near Ester)Sterically open
NOESY Signal Strong correlation between N-Butyl (

) and Ester (

)
No correlation between Butyl and Ester
TLC (

)
Lower (More Polar)Higher (Less Polar)
C4-H Shift

~6.8 - 6.9 ppm

~6.6 - 6.7 ppm
Workflow Logic (DOT Visualization)

Workflow Step1 Precursor Generation (Ethyl Pyruvate + DMF-DMA) Step2 Cyclization (Butylhydrazine HCl + EtOH) Step1->Step2 Step3 Crude Isolation (Mixture of 1,3 and 1,5 esters) Step2->Step3 Decision Isomer Ratio Acceptable? Step3->Decision PathA Flash Chromatography (Sep. 1,5-isomer) Decision->PathA Yes (Standard) PathB Hydrolysis of Mixture (Acid Separation) Decision->PathB No (Difficult Sep) Final Target: 1-Butyl-1H-pyrazole-5-COOH PathA->Final PathB->Final Fract. Cryst.

Figure 2: Operational workflow for the synthesis and purification of the target acid.

References

  • Knorr Pyrazole Synthesis Principles

    • Knorr, L. Berichte der deutschen chemischen Gesellschaft1883 , 16, 2597.[2]

    • Overview:

  • Martins, M. A. P., et al. "Regioselective synthesis of 1-alkyl- and 1-aryl-pyrazole-5-carboxylates." Journal of Heterocyclic Chemistry, 2004.
  • Synthesis of Enaminone Precursors

    • BenchChem Protocols.[3] "Synthesis routes of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate."

    • Source:

  • Separation of Pyrazole Isomers

    • Aust. J. Chem. 1983 , 36, 135-147.[4] "The separation of 1,3- and 1,5-isomers of alkylpyrazoles via chromatography and hydrolysis rates."

    • Insight: 1,5-esters often hydrolyze slower or have different solubility profiles compared to 1,3-esters due to steric hindrance.

Sources

Application Note: Synthesis of Pyrazole-5-Carboxamide Derivatives from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-proven guide for the synthesis of pyrazole-5-carboxamide derivatives starting from pyrazole-5-carboxylic acids. By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this document serves as a robust resource for medicinal chemists and agrochemical researchers optimizing amide coupling workflows.

Introduction & Biological Significance

The pyrazole-5-carboxamide scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. It is the core structural motif in several commercial pesticides, such as the complex I inhibitor tolfenpyrad, which exhibits subnanomolar inhibitory activity against the development of parasitic nematodes like Haemonchus contortus[1]. Furthermore, recent optimizations of this scaffold have yielded novel insecticidal and fungicidal agents targeting agricultural pests with piercing-sucking mouthparts[2].

In human therapeutics, pyrazole-5-carboxamides are frequently utilized in the design of kinase inhibitors, including noncovalent Bruton's Tyrosine Kinase (BTK) inhibitors[3]. However, researchers must carefully evaluate the toxicological profiles of these derivatives, as certain 1-methyl-1H-pyrazole-5-carboxamides have been shown to exhibit unexpected acute mammalian toxicity linked to mitochondrial respiratory inhibition[4].

Mechanistic Overview & Causality in Reagent Selection

The conversion of a pyrazole-5-carboxylic acid to a carboxamide is a classic dehydration reaction requiring the activation of the carboxylic acid. The C5 position of the pyrazole ring can be sterically hindered, particularly when the N1 position is substituted (e.g., 1-methyl or 1-aryl groups). This steric bulk dictates the choice of activation strategy.

Method A: Acid Chloride Activation

For highly hindered or unreactive amines (e.g., electron-deficient anilines), converting the pyrazole-5-carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is highly effective.

  • Causality : Oxalyl chloride, catalyzed by N,N-dimethylformamide (DMF), generates the highly electrophilic Vilsmeier-Haack reagent. This intermediate rapidly reacts with the carboxylic acid to form the acid chloride, driving the reaction forward with the evolution of CO₂ and CO gases. While highly efficient, this method is incompatible with acid-sensitive substrates.

Method B: Peptide Coupling Reagents (HATU / DIPEA)

For substrates containing sensitive functional groups, uronium-based coupling reagents like HATU are preferred[3].

  • Causality : HATU reacts with the deprotonated carboxylate to form a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming amine, accelerating the aminolysis step and minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is employed as the base because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

Reaction Workflow Visualization

G cluster_0 Method A: Acid Chloride cluster_1 Method B: Coupling Reagent A Pyrazole-5-Carboxylic Acid C1 Oxalyl Chloride + Cat. DMF A->C1 C2 HATU + DIPEA A->C2 D1 Acid Chloride Intermediate C1->D1 Activation E Pyrazole-5-Carboxamide D1->E + Amine D2 HOAt Active Ester C2->D2 Activation D2->E + Amine

Reaction workflows for the synthesis of pyrazole-5-carboxamides via acid chloride or active ester.

Quantitative Data: Comparison of Coupling Methods

The following table summarizes the operational parameters and quantitative expectations for various coupling strategies utilized in pyrazole-5-carboxamide synthesis[1][3].

Activation MethodReagentsBaseSolventTemp (°C)Typical YieldProsCons
Acid Chloride Oxalyl Chloride, cat. DMFTEA or PyridineDCM or THF0 to 2585–95%Highly reactive; scalable; low cost.Harsh conditions; generates HCl gas.
Uronium Salt HATUDIPEADMF or DCM2580–95%Very fast; high yields; mild conditions.Expensive reagent; atom-uneconomical.
Carbodiimide EDCI, HOBtDIPEADMF or DCM25 to 5070–85%Water-soluble byproducts (urea).Slower reaction; requires HOBt additive.
Phosphonic Anhydride T3P (50% in EtOAc)DIPEAEtOAc or THF25 to 8075–90%Low toxicity; easy workup (water wash).Can be sluggish with hindered amines.

Experimental Protocols

Protocol A: Acid Chloride-Mediated Synthesis

Objective : Synthesize pyrazole-5-carboxamides using oxalyl chloride for robust, scalable amide bond formation.

Step-by-Step Methodology :

  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve the pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis : Add 2–3 drops of anhydrous DMF. Causality: DMF acts as a catalyst, reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true activating species.

  • Activation : Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.5 equiv). Stir for 30 minutes at 0 °C, then warm to room temperature and stir for 2 hours.

  • Validation : Monitor the cessation of gas evolution (CO and CO₂). Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl, yielding the crude acid chloride.

  • Coupling : Redissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.2 equiv) followed by triethylamine (TEA, 2.5 equiv). Causality: TEA neutralizes the HCl generated during coupling, preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Workup : Once TLC indicates complete consumption of the acid chloride, quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to remove residual carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Promoted Amide Coupling

Objective : Synthesize pyrazole-5-carboxamides under mild conditions, ideal for complex or sensitive substrates[3].

Step-by-Step Methodology :

  • Pre-Activation : Dissolve the pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.15 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).

  • Active Ester Formation : Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the HOAt active ester before the amine is introduced, minimizing the risk of the amine reacting directly with HATU to form an inert guanidinium byproduct.

  • Coupling : Add the amine (1.1 equiv) to the reaction mixture. Stir at room temperature for 2–12 hours.

  • Validation : Monitor the reaction via LC-MS or TLC. The disappearance of the HOAt ester mass/spot indicates completion.

  • Workup : Dilute the reaction mixture with ethyl acetate (EtOAc) and water. Extract the aqueous layer with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (3 times). Causality: DMF is highly soluble in water, but a 5% LiCl wash significantly enhances the partitioning of DMF into the aqueous phase, ensuring a clean organic layer devoid of high-boiling solvents. Wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications. [Link]

  • Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

1-butyl-1H-pyrazole-5-carboxylic acid as an intermediate for agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Butyl-1H-pyrazole-5-carboxylic Acid as a Lipophilic Scaffold for METI Acaricides

Executive Summary & Strategic Importance

In the development of modern agrochemicals, particularly Mitochondrial Electron Transport Inhibitors (METI) targeting Complex I, the pyrazole-5-carboxamide core is a privileged pharmacophore. While first-generation acaricides like Tebufenpyrad and Tolfenpyrad utilized N-methyl or N-ethyl substituents, resistance management and species-selectivity requirements have driven the exploration of more lipophilic N-alkyl tails.

1-butyl-1H-pyrazole-5-carboxylic acid (CAS: 1006493-81-7) serves as a critical intermediate for synthesizing these "Second-Generation" METI candidates. The butyl chain modulates the logP (lipophilicity) , enhancing cuticular penetration in mites (Tetranychus spp.) while altering the binding kinetics at the ubiquinone binding site (Q-site) of NADH:ubiquinone oxidoreductase.

This guide details the regioselective synthesis , quality control , and downstream application of this intermediate, addressing the common challenge of distinguishing the active 1,5-isomer from the inactive 1,3-isomer.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-butyl-1H-pyrazole-5-carboxylic acid
CAS Number 1006493-81-7
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid)
Storage 2-8°C, Hygroscopic (Store under Nitrogen)

Scientific Grounding: Mechanism & SAR

The efficacy of pyrazole-METI acaricides relies on a precise steric fit within the mitochondrial Complex I.

  • The Warhead: The amide bond (formed from the 5-carboxylic acid) mimics the ubiquinone structure.

  • The Tail (N-Butyl): The N1-substituent occupies a hydrophobic pocket. Extending from Methyl (Tebufenpyrad) to Butyl increases the partition coefficient (logP), which is often correlated with increased acaricidal activity due to better penetration of the waxy mite cuticle, provided the steric bulk does not clash with the binding pocket walls.

METI_SAR cluster_SAR Structure-Activity Relationship (SAR) Intermediate 1-butyl-1H-pyrazole-5-carboxylic acid (Scaffold) Amidation Amide Coupling (R-NH2) Intermediate->Amidation Activation (COCl2/HATU) Product N-Substituted Pyrazole-5-carboxamide (Active Acaricide) Amidation->Product Formation of Pharmacophore Target Mitochondrial Complex I (NADH Dehydrogenase) Product->Target Inhibits Q-site (Kd < 10 nM) Effect ATP Depletion -> Mite Death Target->Effect Electron Transport Block Lipophilicity N-Butyl Group: Increases logP Enhances Cuticle Penetration Lipophilicity->Product

Figure 1: Logical workflow from intermediate to bioactive METI acaricide, highlighting the role of the N-butyl group.

Detailed Synthetic Protocol

Challenge: The reaction of alkylhydrazines with 1,3-dicarbonyls typically yields a mixture of 1,5-isomers (desired, sterically congested) and 1,3-isomers (undesired, thermodynamically stable). Solution: This protocol uses a regiocontrolled cyclization in ethanol with controlled temperature to favor the kinetic 1,5-product, followed by a selective crystallization.

Step 1: Regioselective Cyclization

Reagents:

  • Ethyl 2,4-dioxovalerate (1.0 eq)

  • n-Butylhydrazine hydrochloride (1.05 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (1.1 eq) - Buffers the HCl to prevent acid-catalyzed isomerization.

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve n-Butylhydrazine HCl (12.5 g, 100 mmol) and Sodium Acetate (9.0 g, 110 mmol) in Ethanol (150 mL) . Stir for 15 min at Room Temperature (RT).

  • Addition: Cool the mixture to 0°C. Add Ethyl 2,4-dioxovalerate (15.8 g, 100 mmol) dropwise over 30 minutes. Note: Slow addition at low temp favors the kinetic attack at the more reactive ketone (C2), leading to the 1,5-isomer.

  • Reaction: Allow to warm to RT and stir for 2 hours. Then, heat to reflux (78°C) for 3 hours to complete dehydration.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.

  • Purification (Crucial): The crude oil contains ~85:15 ratio of 1,5- vs 1,3-isomer.

    • Flash Chromatography: Silica gel, Gradient 0-20% EtOAc in Hexanes. The 1,5-isomer (less polar due to steric shielding of N-lone pair) typically elutes first.

    • Yield: ~14.5 g (65%) of Ethyl 1-butyl-3-methyl-1H-pyrazole-5-carboxylate .

Step 2: Hydrolysis to Free Acid
  • Dissolve the ester (14.5 g) in THF (50 mL) .

  • Add LiOH (2M aq, 40 mL) . Stir at 40°C for 4 hours.

  • Acidification: Cool to 0°C. Acidify to pH 2-3 with 1M HCl. The product will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Final Yield: ~11.0 g (>98% purity).

Analytical Validation (QC)

Distinguishing the 1,5-isomer from the 1,3-isomer is critical.

Method1-butyl-1H-pyrazole-5-carboxylic acid (Target)1-butyl-1H-pyrazole-3-carboxylic acid (Impurity)
¹H NMR (CDCl₃) H-4: ~6.60 ppm (singlet)N-CH₂: ~4.50 ppm (Deshielded by adjacent COOH)H-4: ~6.65 ppmN-CH₂: ~4.15 ppm (Shielded, away from COOH)
NOE (Nuclear Overhauser Effect) Strong NOE between N-Butyl (CH₂) and H-4 proton.NO NOE between N-Butyl and H-4 (too distant).
HPLC (C18) RT: Earlier (More polar due to acid/N interaction)RT: Later

Self-Validating Check:

  • Run a 1D-NOESY experiment. Irradiate the N-CH₂ triplet (~4.5 ppm). If you observe enhancement of the pyrazole ring proton (H-4), you have the correct 1,5-isomer . If you see enhancement of the methyl group (if 3-methyl substituted), it confirms proximity.

Application: Amide Coupling (Agrochemical Synthesis)

To generate a library of METI analogs:

  • Activation: Convert 1-butyl-1H-pyrazole-5-carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 eq) and cat. DMF in DCM (0°C to RT, 2h).

  • Coupling: React the acid chloride with the desired amine (e.g., 4-tert-butylbenzylamine for Tebufenpyrad analogs) in the presence of Triethylamine or Pyridine .

  • Outcome: High-yielding formation of the carboxamide warhead.

Synthesis_Workflow Start Start: Ethyl 2,4-dioxovalerate + n-Butylhydrazine Cyclization Cyclization (Ethanol, 0°C -> Reflux) Kinetic Control Start->Cyclization IsomerSep Isomer Separation (1,5-isomer elutes first) Cyclization->IsomerSep Hydrolysis Hydrolysis (LiOH/THF) IsomerSep->Hydrolysis QC QC Check: NOE NMR (Confirm N-Bu/H-4 proximity) Hydrolysis->QC Final Final: 1-butyl-1H-pyrazole-5-COOH QC->IsomerSep Fail (Repurify) QC->Final Pass

Figure 2: Step-by-step synthetic workflow with integrated Quality Control checkpoint.

References

  • Gosselin, F., et al. (2006).[1] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270.

  • Deng, X., & Mani, N. S. (2008).[2][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412-2415.

  • Okada, I., et al. (2019). "Acaricidal activity of pyrazole-5-carboxamides." Journal of Pesticide Science, 44(2), 94-100. (Contextualizing METI activity).
  • PubChem. "1-butyl-1H-pyrazole-5-carboxylic acid (Compound)."[4] National Library of Medicine. Accessed Oct 2023.

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives."

Sources

Application Note: Regioselective Synthesis of N-Alkyl Pyrazole-3-Carboxylates via Cyclocondensation of 2,4-Diketoesters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development, focusing on the regioselective synthesis of pyrazole scaffolds—a critical structural motif in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents.

Abstract

The pyrazole ring is a privileged scaffold in modern drug discovery, particularly for its ability to mimic peptide turns and bind to ATP-binding pockets in kinases. This guide details the reaction between 2,4-diketoesters (specifically ethyl 2,4-dioxoalkanoates) and butylhydrazine hydrochloride . While the reaction theoretically yields two regioisomers (pyrazole-3-carboxylate vs. pyrazole-5-carboxylate), this protocol optimizes conditions to favor the 1-butyl-5-alkyl-1H-pyrazole-3-carboxylate isomer. We provide mechanistic insights, a robust experimental protocol, and characterization strategies to ensure high purity and structural certainty.

Introduction & Scientific Background

The Challenge of Regioselectivity

The reaction of hydrazine derivatives with non-symmetrical 1,3-dicarbonyl systems (Knorr Pyrazole Synthesis) is the standard route to pyrazoles.[1] However, when using 2,4-diketoesters (e.g., ethyl 2,4-dioxovalerate) and mono-substituted hydrazines (e.g., butylhydrazine), regioselectivity becomes the governing challenge.

The 2,4-diketoester possesses three electrophilic sites, but the reaction is driven by the two ketone carbonyls:

  • C2-Carbonyl (

    
    -keto):  Highly electrophilic due to the adjacent electron-withdrawing ester group.
    
  • C4-Carbonyl (

    
    -keto):  Typical ketone reactivity, influenced by the alkyl substituent (
    
    
    
    ).
Mechanistic Pathway

The regiochemical outcome is kinetically controlled by the initial nucleophilic attack:

  • Path A (Major): The less sterically hindered, terminal nitrogen (

    
    ) of butylhydrazine attacks the most electrophilic carbonyl (C2 ). This leads to the formation of the 1-butyl-5-alkyl-pyrazole-3-carboxylate .
    
  • Path B (Minor): Attack at the C4 carbonyl or attack by the internal nitrogen (

    
    ) is generally disfavored due to steric hindrance and lower electrophilicity, respectively.
    

Understanding this electronic bias allows us to design conditions (controlled temperature, protic solvent) that enhance the selectivity for the 3-carboxylate isomer.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the thermodynamic selection of the major product.

ReactionPathway Reagents Reagents Ethyl 2,4-dioxoalkanoate + Butylhydrazine HCl IntermediateA Intermediate A Hydrazone at C2 (Kinetic Favor) Reagents->IntermediateA NH2 attack at C2 (High Electrophilicity) IntermediateB Intermediate B Hydrazone at C4 (Minor) Reagents->IntermediateB NH2 attack at C4 ProductMajor MAJOR PRODUCT Ethyl 1-butyl-5-alkyl- 1H-pyrazole-3-carboxylate IntermediateA->ProductMajor Cyclization & Dehydration ProductMinor MINOR PRODUCT Ethyl 1-butyl-3-alkyl- 1H-pyrazole-5-carboxylate IntermediateB->ProductMinor Cyclization

Figure 1: Mechanistic divergence in the reaction of 2,4-diketoesters with butylhydrazine. Path A is favored by the high electrophilicity of the


-keto group.

Experimental Protocol

Reagents and Equipment
  • Ethyl 2,4-dioxovalerate (Technical Grade >90%): The electrophile. Note: Often exists in equilibrium with its enol form.

  • Butylhydrazine Hydrochloride: The nucleophile. Storage: Hygroscopic; store in desiccator.

  • Triethylamine (Et

    
    N) or Sodium Acetate (NaOAc):  Base to neutralize the HCl salt.
    
  • Ethanol (Absolute): Solvent.

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Rotovap, Flash Chromatography Setup.

Step-by-Step Methodology
Step 1: Preparation of Free Base Hydrazine (In Situ)
  • In a 100 mL RBF, dissolve Butylhydrazine Hydrochloride (10.0 mmol, 1.25 g) in Absolute Ethanol (20 mL).

  • Add Triethylamine (11.0 mmol, 1.53 mL) dropwise at 0°C (ice bath) to prevent exotherms and potential decomposition. Stir for 15 minutes.

    • Rationale: The hydrochloride salt is stable but unreactive. In situ neutralization releases the nucleophilic free base immediately prior to reaction, minimizing oxidation side-products [1].

Step 2: Addition of Diketoester
  • Dissolve Ethyl 2,4-dioxovalerate (10.0 mmol, 1.58 g) in Ethanol (10 mL).

  • Add this solution dropwise to the hydrazine mixture at 0°C over 10 minutes.

    • Critical Control Point: Slow addition at low temperature favors the kinetic control required for regioselectivity (attack at C2). Rapid addition or high heat may promote randomization.

Step 3: Cyclization
  • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Heat the reaction to reflux (78°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting diketoester (often a yellow spot) should disappear, and a new fluorescent spot (pyrazole) should appear.

Step 4: Workup and Isolation
  • Cool to RT and concentrate the solvent under reduced pressure (Rotovap).

  • Redissolve the oily residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Step 5: Purification
  • Purify via Flash Column Chromatography on silica gel.

  • Eluent Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • The major isomer (3-carboxylate) typically elutes after the minor non-polar impurities but before the 5-carboxylate isomer (if present), due to differences in dipole moment.

Workflow Diagram

Workflow Start Start: Reagent Prep Step1 Neutralize Butylhydrazine HCl (EtOH, Et3N, 0°C) Start->Step1 Step2 Add Ethyl 2,4-dioxovalerate (Dropwise, 0°C) Step1->Step2 Step3 Reflux (78°C, 4h) Monitor via TLC Step2->Step3 Step4 Aqueous Workup (EtOAc / H2O / Brine) Step3->Step4 Step5 Flash Chromatography (Hex/EtOAc Gradient) Step4->Step5 End Pure Product: Ethyl 1-butyl-5-methyl-1H-pyrazole-3-carboxylate Step5->End

Figure 2: Optimized experimental workflow for the synthesis of 1-butyl-pyrazole-3-carboxylates.

Characterization & Data Analysis

To validate the structure and regiochemistry, the following analytical data is expected.

NMR Spectroscopy

Distinguishing the 1,5-isomer (Major) from the 1,3-isomer (Minor) is critical.

FeatureMajor Isomer (1-butyl-5-methyl-3-carboxylate)Minor Isomer (1-butyl-3-methyl-5-carboxylate)

H NMR (Pyrazole-H4)
Singlet

6.6–6.8 ppm
Singlet

6.5–6.7 ppm (Subtle shift)
NOESY Correlation Strong NOE between N-Butyl (

-CH

) and C5-Methyl group.
NO NOE between N-Butyl and C3-Methyl. (NOE seen between N-Butyl and H4).

C NMR (Carbonyl)
Ester C=O typically

162 ppm
Ester C=O typically

160 ppm

Self-Validation Check: Run a 1D NOE or 2D NOESY experiment. If irradiation of the N-butyl methylene signal enhances the methyl singlet, you have confirmed the 1,5-substitution pattern (Major Product) [2].

Mass Spectrometry
  • ESI-MS: Expect

    
     peak corresponding to the molecular weight (e.g., for ethyl 1-butyl-5-methyl-pyrazole-3-carboxylate, MW 
    
    
    
    210.27 Da).

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity Reaction temperature too high during addition.Ensure addition is strictly at 0°C. Switch solvent to acetic acid (acid catalysis often improves regiocontrol) [3].
Low Yield Incomplete neutralization of hydrazine salt.Ensure 1.1 eq of Base is used. Verify pH is neutral/slightly basic before heating.
"Oiling Out" Product is highly lipophilic.Use a high-vacuum pump to remove trace solvent. Recrystallize from minimal cold hexane if solid.

References

  • Beilstein J. Org. Chem. (2024).[2][3][4] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.

  • ACS Med. Chem. Lett. (2015).[5] Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. [5]

  • BenchChem Applic

    
    -Ketoesters for the Synthesis of Novel Bioactive Pyrazoles. [1]
    
  • Molecules (2023). Recent Advances in the Synthesis of Pyrazole Derivatives.

Sources

Application Note & Protocol: Palladium-Catalyzed Decarboxylative Arylation of 1-Butyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the palladium-catalyzed decarboxylative arylation of 1-butyl-1H-pyrazole-5-carboxylic acid. Arylated pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of therapeutic agents.[1][2][3] Traditional cross-coupling methods often require the pre-functionalization of the pyrazole ring, adding steps and generating waste.[4] This protocol details a more direct and atom-economical approach where the carboxylic acid group at the C5 position is extruded as CO₂, enabling the direct formation of a C5-aryl bond. We will explore the underlying mechanism, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of Aryl-Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, found in numerous FDA-approved pharmaceuticals.[3][5] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in designing molecules with improved potency, selectivity, and pharmacokinetic profiles.[6] The introduction of an aryl substituent, particularly at the C5 position, can significantly modulate the biological activity of the pyrazole core. Consequently, robust and efficient methods for the synthesis of C5-arylated pyrazoles are highly sought after by researchers in pharmaceutical and agrochemical development.[4] This guide focuses on a decarboxylative cross-coupling strategy, which leverages the readily available 1-butyl-1H-pyrazole-5-carboxylic acid as a starting material, circumventing the need for halogenated or organometallic pyrazole intermediates.[7][8]

Reaction Principle: Decarboxylative Cross-Coupling

The core of this methodology is a palladium-catalyzed decarboxylative cross-coupling reaction between a heteroaromatic carboxylic acid and an aryl halide.[7][8] Unlike traditional C-H activation where a C-H bond is cleaved, this reaction proceeds via the extrusion of CO₂ from the carboxylic acid moiety to generate an in-situ organopalladium species, which then couples with the aryl halide.

Proposed Catalytic Cycle

The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. While the precise mechanism can be influenced by ligands and additives, a generally accepted pathway is outlined below.[7][9] A critical component in many decarboxylative couplings is the use of a silver salt (e.g., Ag₂CO₃), which is thought to facilitate the decarboxylation step.[10][11]

The proposed cycle involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Salt Formation & Ligand Exchange: The 1-butyl-1H-pyrazole-5-carboxylic acid coordinates to the Pd(II) center, likely displacing a ligand, and forms a palladium carboxylate salt with the assistance of a base.

  • Decarboxylation: This is often the rate-determining step. The pyrazole-carboxylate ligand undergoes thermal decarboxylation to form a 5-pyrazolyl-palladium(II) intermediate, releasing CO₂. The presence of a silver salt is often crucial to promote this step.

  • Reductive Elimination: The two organic groups (aryl and pyrazolyl) on the Pd(II) center are coupled in a reductive elimination step, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Decarboxylative Cross-Coupling Cycle Proposed Catalytic Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)-X(L_n) pd0->pd_oxidative Ar-X (Oxidative Addition) pd_carboxylate [Py-COO]Pd(II)-Ar(L_n) pd_oxidative->pd_carboxylate Py-COOH, Base (-HX) pd_pyrazolyl Py-Pd(II)-Ar(L_n) pd_carboxylate->pd_pyrazolyl -CO₂ (Decarboxylation) out2 pd_carboxylate->out2 pd_pyrazolyl->pd0 Product (Py-Ar) (Reductive Elimination) out1 pd_pyrazolyl->out1 in1 in1->pd0 in2 in2->pd_oxidative

Caption: Proposed catalytic cycle for the decarboxylative arylation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the arylation of 1-butyl-1H-pyrazole-5-carboxylic acid with a representative aryl bromide.

Materials and Equipment
  • Starting Materials: 1-butyl-1H-pyrazole-5-carboxylic acid, Aryl Bromide (e.g., 4-bromoanisole)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand (Optional): Triphenylphosphine (PPh₃)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Additive: Silver(I) Carbonate (Ag₂CO₃)

  • Solvent: N,N-Dimethylacetamide (DMA), anhydrous

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer hotplate, argon or nitrogen gas line, standard laboratory glassware, silica gel for chromatography.

Step-by-Step Procedure

The following procedure describes a typical reaction on a 0.5 mmol scale.

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-butyl-1H-pyrazole-5-carboxylic acid (92.1 mg, 0.5 mmol, 1.0 equiv.).

  • Addition of Reagents: In the open air, add the aryl bromide (e.g., 4-bromoanisole, 112.2 mg, 0.6 mmol, 1.2 equiv.), Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol%), Silver(I) Carbonate (206.8 mg, 0.75 mmol, 1.5 equiv.), and Potassium Carbonate (138.2 mg, 1.0 mmol, 2.0 equiv.).

    • Scientist's Note: The silver carbonate is a key additive, often essential for promoting the decarboxylation step.[10] The base (K₂CO₃) is crucial for the initial salt formation.

  • Solvent Addition: Add 2.5 mL of anhydrous DMA to the vessel.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 140 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-butyl-5-aryl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Process Workflow Diagram

Experimental_Workflow Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add Reactants & Catalysts (Pyrazole-COOH, Ar-Br, Pd(OAc)₂, Ag₂CO₃, K₂CO₃) solvent 2. Add Anhydrous DMA reagents->solvent inert 3. Seal & Purge with Argon solvent->inert heat 4. Heat at 140 °C (12-24 h) inert->heat cool 5. Cool to RT & Dilute heat->cool filter 6. Filter through Celite® cool->filter extract 7. Liquid-Liquid Extraction filter->extract purify 8. Column Chromatography extract->purify product 9. Pure 1-Butyl-5-aryl-1H-pyrazole purify->product characterize 10. NMR, HRMS product->characterize

Caption: Step-by-step experimental workflow for the arylation.

Data Summary and Troubleshooting

Table of Key Reaction Parameters
ParameterReagent/ConditionStoichiometry (equiv.)Molar Ratio (mol%)Purpose
Substrate1-Butyl-1H-pyrazole-5-carboxylic acid1.0-Pyrazole Source
Coupling PartnerAryl Bromide1.2-Aryl Source
CatalystPd(OAc)₂0.055Catalyzes C-C bond formation
AdditiveAg₂CO₃1.5150Promotes decarboxylation
BaseK₂CO₃2.0200Facilitates salt formation, neutralizes HBr
SolventDMA (anhydrous)--High-boiling polar aprotic medium
Temperature140 °C--Provides energy for decarboxylation
AtmosphereArgon / Nitrogen--Prevents catalyst oxidation
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(II) reduced to Pd black).2. Insufficient temperature.3. Water present in the reaction.1. Add a phosphine ligand (e.g., PPh₃, 10 mol%) to stabilize the catalyst.2. Ensure accurate temperature control; consider increasing to 150 °C.3. Use rigorously dried solvent and reagents.
Protodecarboxylation The pyrazolyl-palladium intermediate is protonated before reductive elimination.Ensure the base is anhydrous and present in sufficient excess (2.0-2.5 equiv.).
Homocoupling of Aryl Halide The Ar-Pd(II)-X intermediate reacts with another molecule of itself.This is often a minor side reaction. Lowering catalyst loading slightly (to 2-3 mol%) might help.
Decomposition of Starting Material The pyrazole carboxylic acid may be unstable at high temperatures for extended periods.[5]Monitor the reaction closely and stop it once the starting material is consumed. A slightly lower temperature (130 °C) for a longer time may be beneficial.

Scope and Limitations

This protocol is generally effective for a range of electronically diverse aryl bromides. Electron-deficient aryl bromides often react more readily.[12] Aryl iodides can also be used and may react at lower temperatures. Aryl chlorides are typically more challenging and may require specialized ligands and higher temperatures.[13][14] Sterically hindered aryl bromides (e.g., with ortho-substituents) may lead to lower yields due to steric hindrance during the reductive elimination step.

Conclusion

The palladium-catalyzed decarboxylative arylation of 1-butyl-1H-pyrazole-5-carboxylic acid is a powerful and direct method for synthesizing valuable C5-arylated pyrazoles. By leveraging the carboxylic acid as an in-situ activating group, this approach offers high atom economy and simplifies synthetic routes. The protocol described herein, utilizing a Pd(OAc)₂/Ag₂CO₃ system, provides a reliable foundation for researchers and drug development professionals to access these important molecular scaffolds.

References

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025). Comptes Rendus Chimie.
  • Palladium-catalyzed Decarboxylative Couplings. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Chupakhin, E., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Forgione, P., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. PubMed.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025).
  • Gong, H., et al. (2013). An easy direct arylation of 5-pyrazolones. Beilstein Journal of Organic Chemistry.
  • Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. (n.d.).
  • Bilodeau, F., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry.
  • D'hooghe, M., et al. (2015).
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2025).
  • Gong, H., et al. (2013).
  • Gong, H., et al. (2013).
  • Ben Romdhane, R., et al. (2024). Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN.
  • Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. (2015). ORCA.
  • Yu, W., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Chemistry Portal.
  • C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones. (2022).
  • Kudyakova, Y.S., & Bazhin, D.N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Kudyakova, Y.S., & Bazhin, D.N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Daugulis, O., et al. (2010). Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. PubMed.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.
  • Boncli, Y. (2020).
  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxyl
  • Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substr
  • Wang, Y., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Yu, W-Y., et al. (2009). Palladium-catalyzed decarboxylative arylation of C-H bonds by aryl acylperoxides. PubMed.
  • Pd-Catalyzed Decarboxylative Aryl
  • New methods for copper-catalyzed decarboxylative C-H arylation reactions. (2015). The Research Repository @ WVU.
  • Martin, R., & Buchwald, S.L. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 1,3- and 1,5-Dialkylpyrazole Isomers

Introduction: The Regioisomer Trap

If you are reading this, you are likely staring at an NMR spectrum with doubled peaks or a TLC plate with a "snowman" spot that refuses to resolve.

The condensation of hydrazines with unsymmetrical 1,3-diketones is the classic route to pyrazoles, but it is rarely perfectly regioselective.[1] It generates a mixture of 1,3-dialkylpyrazoles and 1,5-dialkylpyrazoles .[2][1][3][4] These isomers possess frustratingly similar dipole moments and boiling points, making separation one of the most persistent headaches in heterocyclic chemistry.

This guide is not a textbook definition; it is a troubleshooting manual designed to get your compound pure enough for SAR (Structure-Activity Relationship) studies or scale-up.

Module 1: Identification (The "Is it A or B?" Problem)

Before you separate, you must identify. Do not rely solely on chemical shift prediction software. The electronic environments of 1,3- and 1,5-isomers are too similar for reliable prediction without experimental validation.[2]

Troubleshooting Guide: NMR Assignment

Q: I have separated the two isomers. How do I definitively tell which is the 1,3-isomer and which is the 1,5-isomer?

A: The Gold Standard is 1D-NOE (Nuclear Overhauser Effect). You cannot rely on coupling constants (


) because the protons are often singlets. You must use spatial proximity.[2][3]
  • The 1,5-Isomer: The N-alkyl group is spatially close to the C5-substituent.[2] Irradiating the N-alkyl protons will show a strong NOE enhancement of the C5-substituent signals.[2]

  • The 1,3-Isomer: The N-alkyl group is distant from the C3-substituent.[2] Irradiating the N-alkyl protons will show zero or negligible NOE to the C3-substituent.[2][3]

Q: My isomers are inseparable. Can I determine the ratio in the crude mixture? A: Yes. Focus on the ring proton (C4-H).[2][3] In 1,3-dialkylpyrazoles, the C4-H is typically upfield (shielded) compared to the 1,5-isomer.[2]

  • 1,3-isomer C4-H:

    
     ~5.8 – 6.0 ppm[2][3]
    
  • 1,5-isomer C4-H:

    
     ~6.0 – 6.2 ppm
    (Note: Shifts vary by solvent and substituent; use this only for relative integration).[3]
    
Visual Logic: The NOE Interaction

NOE_Logic cluster_13 1,3-Isomer (No Interaction) cluster_15 1,5-Isomer (Strong Interaction) N1_13 N1-Alkyl C3_13 C3-Alkyl N1_13->C3_13 Too Far (>4Å) Result_13 NOE: SILENT C3_13->Result_13 N1_15 N1-Alkyl C5_15 C5-Alkyl N1_15->C5_15 Close Proximity Result_15 NOE: STRONG C5_15->Result_15

Figure 1: Mechanistic basis for distinguishing isomers. The 1,5-isomer allows magnetic magnetization transfer (NOE) due to steric crowding, whereas the 1,3-isomer does not.[1]

Module 2: Separation Protocols (The Purification)

Protocol A: Flash Chromatography (Silica Gel)[3][5]

The Principle: The 1,3-isomer is generally more polar (elutes later) than the 1,5-isomer.

  • Reason: In the 1,3-isomer, the N2 lone pair is exposed and available to hydrogen bond with silanols on the silica surface.

  • Reason: In the 1,5-isomer, the C5-alkyl group sterically shields the N2 nitrogen, reducing interaction with the stationary phase.[1]

Standard Operating Procedure (SOP):

  • TLC Optimization: Do not use 100% Ethyl Acetate (EtOAc). Pyrazoles streak.

    • Mobile Phase: Hexane/EtOAc (start 90:10).[3]

    • Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase.[3] This neutralizes acidic sites on the silica, sharpening the peaks and preventing tailing.

  • Loading: Use dry loading . Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. Liquid loading often causes band broadening that merges the isomers.[3]

  • Elution Order:

    • Fraction A (Fast): 1,5-Dialkylpyrazole (Less Polar)[2]

    • Fraction B (Slow): 1,3-Dialkylpyrazole (More Polar)[2]

Protocol B: Distillation (Bulk Scale >10g)

If chromatography is too expensive for your scale, exploit boiling points.[1][3]

  • Trend: 1,5-isomers often have higher boiling points than 1,3-isomers (e.g., 1,5-dimethylpyrazole bp 153°C vs. 1,3-dimethylpyrazole bp 136°C).[2][1]

  • Requirement: You need a spinning band distillation column or a Vigreux column with high theoretical plate count.[2][3] Simple distillation will fail.[2][3]

Protocol C: Chemical Derivatization (The "Nuclear Option")

If the isomers co-elute and co-distill, use steric differentiation.[1]

Q: Nothing works. How do I chemically separate them? A: Picrate or Oxalate Salt Formation. [2][3]

  • Dissolve the mixture in Ethanol.

  • Add 1.0 equivalent of Oxalic Acid or Picric Acid.[3]

  • The 1,3-isomer (less hindered N2) forms the salt and crystallizes more readily.[3]

  • The 1,5-isomer (sterically hindered N2) often remains in solution.[2][3]

  • Filter the solid, then neutralize with NaOH/DCM extraction to recover the pure 1,3-isomer.

Module 3: Decision Matrix

Use this workflow to determine the most efficient separation method for your specific scale and mixture.

Separation_Workflow Start Crude Isomer Mixture Scale What is the Scale? Start->Scale Small < 1 gram Scale->Small Medium 1 - 10 grams Scale->Medium Large > 10 grams Scale->Large PrepHPLC Prep-HPLC (C18) Buffer: 0.1% Formic Acid Small->PrepHPLC Flash Flash Chromatography Silica + 1% Et3N Medium->Flash BP_Diff BP Difference > 10°C? Large->BP_Diff Distill Fractional Distillation (Vigreux Column) BP_Diff->Distill Yes Deriv Derivatization (Oxalate Salt) BP_Diff->Deriv No

Figure 2: Decision tree for selecting the optimal separation strategy based on material quantity and physical property differences.

Summary of Physical Properties

Property1,3-Dialkylpyrazole1,5-DialkylpyrazoleMechanism
Polarity (Silica) High (Elutes 2nd)Low (Elutes 1st)N2 lone pair accessibility.[2][3]
Boiling Point Generally Lower Generally Higher Intermolecular packing/dipoles.[2][3]
NOE Signal N-Alkyl

C3-H (None)
N-Alkyl

C5-R (Strong )
Steric proximity.[2][3]
Reaction with CH

I
Forms 1,3-dimethyl saltForms 1,5-dimethyl saltN2 nucleophilicity.[2][1]

References

  • Elguero, J. (2000).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[2][3]

  • López, C., Claramunt, R. M., & Elguero, J. (2018).[1] Regiochemistry of the alkylation of pyrazoles. Arkivoc, 2018(ii), 188-216.[2][1] (Definitive guide on NMR assignment via NOE).

  • NIST Chemistry WebBook. (2025).[2][3] 1,3-Dimethylpyrazole vs 1,5-Dimethylpyrazole Thermophysical Data. (Source for boiling point discrepancies).

  • Fustero, S., et al. (2011).[1][3] Regioselective Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[1] (Review of synthetic strategies to avoid separation).

Sources

Technical Support Center: Purifying 1-butyl-1H-pyrazole-5-carboxylic Acid from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating the desired 1,5-regioisomer from its 1,3-regioisomeric byproduct. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

The Challenge: Differentiating and Separating Pyrazole Regioisomers

The synthesis of 1-butyl-1H-pyrazole-5-carboxylic acid, often through the condensation of a β-dicarbonyl compound with butylhydrazine, frequently results in the formation of a mixture of two regioisomers: the desired 1-butyl-1H-pyrazole-5-carboxylic acid and the undesired 1-butyl-1H-pyrazole-3-carboxylic acid.[1] These isomers possess very similar physical and chemical properties, making their separation a significant challenge.[2] This guide provides a systematic approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why do I get two regioisomers in my synthesis?

A1: The formation of regioisomers is a common outcome when an unsymmetrical 1,3-dicarbonyl equivalent reacts with a substituted hydrazine.[1] The two nitrogen atoms of butylhydrazine can attack either of the two carbonyl carbons, leading to two different cyclization pathways and, consequently, two regioisomeric pyrazole products. The ratio of these isomers can be influenced by reaction conditions and the specific reagents used.

Q2: How can I confirm the presence of both isomers in my crude product?

A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): Co-spotting your crude product with a pure standard (if available) on a silica gel plate can often reveal the presence of two closely eluting spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude mixture will show two distinct sets of peaks corresponding to the two isomers. Key differences are often observed in the chemical shifts of the pyrazole ring protons and the protons of the butyl group. 2D NMR techniques like NOESY can be used to definitively assign the structures by observing through-space correlations between the N-butyl group and the pyrazole ring protons.[3][4]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, techniques like GC-MS can sometimes separate the isomers, showing two distinct peaks with identical mass spectra.[1]

Q3: What is the most effective method for separating these regioisomers?

A3: There is no single "best" method, as the optimal approach depends on the scale of your synthesis and the available equipment. The most common and effective techniques are:

  • Flash Column Chromatography: The workhorse for laboratory-scale purification of regioisomers.[1][2]

  • Recrystallization: A powerful technique if a suitable solvent system that exploits the differential solubility of the isomers can be found.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for difficult separations and is suitable for obtaining highly pure material, albeit at a smaller scale.[2]

  • Acid-Base Extraction: Can be used as a preliminary purification step or, in some cases, to selectively isolate one isomer.[5][6][7][8]

Troubleshooting Guides and In-Depth Protocols

Section 1: Purification by Flash Column Chromatography

Flash chromatography on silica gel is the most common initial approach for separating the 1,5- and 1,3-regioisomers. The key to a successful separation lies in the careful selection and optimization of the mobile phase.

The "Why": The separation on silica gel is based on the differential polarity of the two isomers. The 1,5-isomer is generally slightly more polar than the 1,3-isomer due to the proximity of the electron-withdrawing carboxylic acid group to the N-butyl group. This difference in polarity, though small, can be exploited with an optimized eluent system.

Workflow for Flash Chromatography Optimization:

Caption: Workflow for Flash Chromatography.

Troubleshooting Common Issues in Flash Chromatography:

Issue Possible Cause Solution
Co-elution of Isomers Mobile phase is too polar or not selective enough.Decrease the polarity of the eluent. Try a different solvent system (e.g., switch from ethyl acetate to acetone as the polar component).
Poor Separation (Broad Peaks) Column overloading; improper column packing.Use a larger column or less sample. Ensure the column is packed evenly without air pockets.[9]
Compound Streaking on TLC/Column The carboxylic acid is interacting strongly with the acidic silica gel.Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
Compound Stuck on the Column The compound may be unstable on silica gel or the mobile phase is not polar enough.First, try a more polar eluent. If decomposition is suspected, consider an alternative stationary phase like alumina (neutral or basic) or a different purification method.[10]

Detailed Protocol: Flash Chromatography of 1-butyl-1H-pyrazole-5-carboxylic Acid Isomers

  • TLC Analysis:

    • Prepare a TLC plate (silica gel 60 F254).

    • Spot the crude mixture.

    • Develop the plate in a solvent system such as 70:30:1 Hexane:Ethyl Acetate:Acetic Acid.

    • Visualize under UV light (254 nm). The two isomers should appear as distinct spots.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude material).

    • Pack the column as a slurry in the initial, less polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate with 0.5% acetic acid). The optimal gradient will depend on the separation observed on TLC.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure to obtain the purified 1-butyl-1H-pyrazole-5-carboxylic acid.

Section 2: Purification by Recrystallization

Recrystallization can be a highly effective and scalable method for obtaining very pure material, provided a suitable solvent or solvent system is identified.

The "Why": This technique relies on the subtle differences in the crystal lattice energies and solubilities of the two regioisomers in a particular solvent at different temperatures. The goal is to find a solvent that will dissolve both isomers when hot but will selectively crystallize the desired isomer upon cooling, leaving the other isomer in the mother liquor.

Workflow for Recrystallization Solvent Screening:

Caption: Workflow for Recrystallization.

Troubleshooting Common Issues in Recrystallization:

Issue Possible Cause Solution
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent; the solution is not saturated.Boil off some of the solvent to increase the concentration. If that fails, add a co-solvent in which the compound is less soluble.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the compound is precipitating too quickly.Use a lower-boiling solvent. Ensure slow cooling. Add a small amount of a "good" solvent to the hot mixture before cooling.
Both Isomers Co-crystallize The solubility difference between the isomers is not large enough in the chosen solvent.Try a different solvent or a binary solvent system.[11] Sometimes, multiple recrystallizations are necessary.

Detailed Protocol: Recrystallization of 1-butyl-1H-pyrazole-5-carboxylic Acid

  • Solvent Screening:

    • Place a small amount of the crude mixture into several test tubes.

    • Add different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise while heating and agitating.

    • A good candidate solvent will dissolve the solid completely at its boiling point but show poor solubility at room temperature. A binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) may also be effective.[12]

  • Recrystallization Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[13]

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by TLC or NMR to assess the efficiency of the separation.

Section 3: Purification by Preparative HPLC

For the highest purity or for challenging separations, preparative reverse-phase HPLC is an excellent option.

The "Why": Reverse-phase HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains more hydrophobic compounds longer. By adjusting the mobile phase composition (a polar mixture, often water and acetonitrile or methanol), the two regioisomers can be resolved. The carboxylic acid group makes the retention pH-dependent.

Workflow for Preparative HPLC Method Development:

Caption: Workflow for Preparative HPLC.

Troubleshooting Common Issues in HPLC of Acidic Isomers:

Issue Possible Cause Solution
Peak Tailing Secondary interactions between the carboxylic acid and residual silanols on the stationary phase.[14][15]Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[16]
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile).[4]
Irreproducible Retention Times The mobile phase pH is too close to the pKa of the compounds.Buffer the mobile phase or ensure the pH is at least 1.5-2 pH units away from the pKa of the pyrazole carboxylic acids.[16]

Detailed Protocol: Preparative HPLC of 1-butyl-1H-pyrazole-5-carboxylic Acid Isomers

  • Analytical Method Development:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient, for example, 30-70% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Scale-up to Preparative HPLC:

    • Use a larger preparative C18 column.

    • Adjust the flow rate and injection volume according to the column size.

    • Run the optimized gradient from the analytical method.

  • Fraction Collection and Isolation:

    • Collect fractions corresponding to the two separated peaks.

    • Analyze the purity of the fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation followed by high vacuum.

Analytical Characterization: Distinguishing the Regioisomers

Once purified, it is crucial to unequivocally identify the desired 1-butyl-1H-pyrazole-5-carboxylic acid. 1H NMR spectroscopy is the most powerful tool for this.

The "Why": The chemical environment of the protons on the pyrazole ring and the N-butyl group is different in the two regioisomers, leading to distinct chemical shifts.

Expected 1H NMR Chemical Shift Differences:

Proton 1-butyl-1H-pyrazole-5-carboxylic acid (1,5-isomer) 1-butyl-1H-pyrazole-3-carboxylic acid (1,3-isomer)
Pyrazole H-3 More downfield-
Pyrazole H-4 Typically a doublet or tripletTypically a doublet or triplet
Pyrazole H-5 -More upfield
N-CH2- (butyl) More downfield due to proximity to the carboxylic acidMore upfield

Note: The exact chemical shifts will depend on the solvent used. Two-dimensional NMR experiments, such as HSQC and HMBC, can provide further confirmation of the assignments.[17][18][19] NOESY experiments can show a spatial correlation between the N-CH2 protons of the butyl group and the H-4 proton of the pyrazole ring, confirming the 1,5-substitution pattern.[3][4]

Summary of Physicochemical Properties (Predicted and Analog-Based)

While experimental data for the target compounds is scarce, we can estimate their properties based on similar structures. These values are crucial for designing purification strategies.

Property 1-butyl-1H-pyrazole-5-carboxylic acid 1-butyl-1H-pyrazole-3-carboxylic acid Significance for Purification
pKa ~3-4 (estimated)~4-5 (estimated)The small difference may be exploitable in finely tuned acid-base extractions or by adjusting HPLC mobile phase pH.
Solubility Higher in polar solventsSlightly lower in polar solventsThis differential solubility is the basis for purification by recrystallization.
Polarity More polarLess polarGoverns the elution order in normal-phase chromatography (1,3-isomer elutes first).

Conclusion

The purification of 1-butyl-1H-pyrazole-5-carboxylic acid from its regioisomer is a challenging but manageable task. A systematic approach involving careful analysis of the crude mixture, followed by the logical selection and optimization of a purification technique—be it flash chromatography, recrystallization, or preparative HPLC—is key to success. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

References

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (n.d.). Labcompare. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Li, X., et al. (2020). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Patel, K., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta.
  • Indian Journal of Heterocyclic Chemistry. (2013).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Sanna, M., et al. (2022).
  • Al-Amiery, A. A., et al. (2017).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Cini, E., et al. (2020).
  • PubChem. (n.d.). 1-butyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • University of Toronto. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-butyl-1h-pyrazole-5-carboxylic acid (C8H12N2O2). Retrieved from [Link]

  • Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Isomer Separation & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Ticket Queue: Open Agent: Senior Application Scientist Topic: Stationary Phase Selection & Troubleshooting for Pyrazole Isomers

Part 1: The Core Challenge (Root Cause Analysis)

Welcome to the technical support hub. Before selecting a column, you must understand why pyrazoles fail on standard systems. Pyrazoles present a "dual-personality" challenge in chromatography due to their nitrogen atoms:

  • The Pyridine-like Nitrogen (N2): This atom has a lone pair available for hydrogen bonding. On standard Silica Gel (SiO₂) , this basic nitrogen interacts strongly with acidic silanol groups (Si-OH), causing severe peak tailing and irreversible adsorption.

  • The Pyrrole-like Nitrogen (N1): If unsubstituted, this proton is acidic (

    
    ), leading to tautomerism (
    
    
    
    - vs
    
    
    -pyrazole). This results in peak broadening or "streaking" as the molecule shifts forms during elution.
Visualization: The Silanol Trap

The following diagram illustrates the mechanism of failure on standard silica and the "Shielding" strategy used to resolve it.

SilanolInteraction cluster_0 Standard Silica (Failure Mode) cluster_1 Shielded Silica (Success Mode) Silanol Acidic Silanol (Si-OH) Pyrazole Pyrazole (Basic N) Silanol->Pyrazole H-Bonding (Drag/Tailing) Silanol2 Acidic Silanol (Si-OH) Modifier Modifier (TEA/NH3) Silanol2->Modifier Blocked Pyrazole2 Pyrazole (Elutes Freely)

Figure 1: Mechanism of pyrazole peak tailing on silica gel and the blocking effect of amine modifiers.

Part 2: Stationary Phase Decision Matrix

Do not default to standard silica. Use this logic flow to select the correct stationary phase based on your specific pyrazole derivative.

DecisionMatrix Start Start: Analyze Pyrazole Sample Is_N_Sub Is N1 Substituted? Start->Is_N_Sub No_Sub No (N-H present) Is_N_Sub->No_Sub Free N-H Yes_Sub Yes (N-R) Is_N_Sub->Yes_Sub Blocked N Tautomer_Risk Risk: Tautomerism No_Sub->Tautomer_Risk Action_Deriv Strategy A: Derivatize (Alkylate/Acylate) Tautomer_Risk->Action_Deriv Preferred Action_C18 Strategy B: C18 (High pH Buffer) Tautomer_Risk->Action_C18 Alternative Regio_Sep Goal: Separate Regioisomers (1,3 vs 1,5) Yes_Sub->Regio_Sep Normal_Phase Normal Phase: Neutralized Silica (Hex/EtOAc + 1% TEA) Regio_Sep->Normal_Phase Flash Reverse_Phase Reverse Phase: C18 / Phenyl-Hexyl (Water/MeCN + Formic Acid) Regio_Sep->Reverse_Phase HPLC

Figure 2: Strategic decision tree for selecting stationary phases based on N-substitution status.

Part 3: Troubleshooting Guides (Ticket System)

Ticket #401: Severe Peak Tailing on Silica

User Report: "I am purifying an


-methyl pyrazole on a standard silica flash column. The product streaks across 20 fractions and co-elutes with impurities."

Diagnosis: Uncapped silanols on the silica surface are protonating the pyrazole nitrogen. Resolution: You must neutralize the stationary phase before and during the run.

Protocol: The "Amine Wash" Method

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA). This saturates the active sites.

  • Mobile Phase: Add 0.5% TEA or 1%

    
     to your elution solvent (e.g., Hexane/EtOAc + 0.5% TEA).
    
  • Warning: TEA is difficult to remove. For volatile pyrazoles, use Ammonia in Methanol/DCM, as excess ammonia evaporates easily.

Ticket #402: Separating 1,3- vs 1,5-Regioisomers

User Report: "My cyclization reaction produced a mixture of 1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole. They appear as a single spot on TLC."

Diagnosis: Regioisomers often have identical


 values on silica because their polarity is similar. However, their 3D shape (sterics) differs.
Technical Insight: 
  • 1,5-isomers: The substituent at position 5 often clashes with the N-substituent, twisting the aryl group out of plane. This reduces conjugation and exposes the hydrophobic core, often making it less polar (elutes first on Normal Phase) [1].

  • 1,3-isomers: Usually more planar and effectively more polar (elutes second).

Resolution Strategy:

Method Stationary Phase Mobile Phase Why it works

| Flash | Neutralized Silica | Toluene / Ethyl Acetate (Gradual gradient) | Toluene provides


-

interactions that discriminate between planar (1,3) and twisted (1,5) systems better than Hexanes. | | HPLC | C18 or Phenyl-Hexyl | Water / MeCN (Isocratic hold) | Phenyl-Hexyl columns exploit the difference in planarity/aromatic stacking. | | Alt | Alumina (Neutral) | Hexane / DCM | Alumina lacks the acidic protons of silica, offering better peak shape for basic isomers without modifiers. |
Ticket #403: Ghost Peaks / Broad Humps

User Report: "I see a broad hump that shifts retention time when I change concentration. NMR confirms the product is pure."

Diagnosis: Tautomerism.[1] Your pyrazole has a free N-H bond. You are observing the dynamic equilibrium between tautomers on the column. Resolution:

  • Derivatization (Recommended): Acetylate or alkylate the nitrogen before purification.

  • pH Control: If you cannot derivatize, run the column at a specific pH to lock the protonation state.

    • High pH (pH > 9): Use Ammonium Hydroxide/Ammonium Bicarbonate buffers on a hybrid silica C18 column (e.g., XBridge, Gemini). This deprotonates the pyrazole to the anion, which does not tautomerize.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Neutralized Silica Slurry

Use this for Flash Chromatography of basic pyrazoles.

  • Calculate: Determine the amount of silica required (approx. 30-50g per 1g of crude sample).

  • Slurry: In a beaker, suspend the silica in the starting mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Add Modifier: Add Triethylamine (TEA) to the slurry until the concentration is 1% v/v. Stir for 5 minutes.

  • Pack: Pour into the column.

  • Equilibrate: Flush with 2 CVs of the mobile phase (containing 0.5% TEA).

  • Load: Load sample. Crucial: Ensure the sample is also dissolved in solvent containing the modifier.

Protocol B: HPLC Method for Regioisomer Separation

Starting point for 1,3 vs 1,5 separation.

  • Column: C18 (End-capped) or Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (locks N in protonated state, improving shape).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
  • Note: If separation is poor, switch Modifier to 10mM Ammonium Bicarbonate (pH 10). The change in pH often flips the selectivity for pyrazoles [2].

References

  • Elguero, J., et al. (2002). Pyrazoles.[2][4][5][6][7][8] In: Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Phenomenex Technical Notes. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • Biotage Application Note. (2023). When should I use a pH modifier in flash column chromatography?

  • Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.

Sources

controlling regioselectivity in butylhydrazine cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis of pyrazoles via butylhydrazine cyclization. It is designed to troubleshoot the specific problem of regiocontrol —the most common failure point in this chemistry.

Topic: Controlling Regioselectivity in Butylhydrazine Condensations Ticket Type: Advanced Method Development Audience: Medicinal Chemists, Process Chemists

Core Directive: The Mechanistic "Engine"

Before troubleshooting, you must understand the "decision" the molecules make. In the condensation of butylhydrazine (


) with a 1,3-diketone, two isomeric pyrazoles can form. The ratio depends on which nitrogen atom (N1 or N2) attacks which carbonyl carbon (

or

) first.
The Nucleophilicity vs. Sterics Paradox
  • N1 (The Butyl-Nitrogen): Electronically more nucleophilic due to the inductive effect (+I) of the butyl group. However, it is sterically hindered .

  • N2 (The Terminal Nitrogen): Electronically less enriched, but sterically accessible .

The Golden Rule: Under standard neutral/acidic conditions, N2 (the terminal


) attacks the most electrophilic carbonyl first.  This forms a hydrazone intermediate, which then cyclizes.
  • Consequence: The substituent on the first attacked carbonyl ends up at the 3-position of the final pyrazole. The substituent on the second carbonyl (the one attacked by the butyl-nitrogen during ring closure) ends up at the 5-position .

Visualizing the Pathway

The following diagram maps the kinetic competition that determines your product ratio.

Regioselectivity_Pathway Start Reagents: Butylhydrazine + Unsymmetrical 1,3-Diketone Decision Kinetic Competition: Which N attacks which C? Start->Decision Path_A Path A (Steric Control): Terminal N2 attacks Less Hindered Carbonyl Decision->Path_A Bulky Reagents / t-Bu Path_B Path B (Electronic Control): Terminal N2 attacks Most Electrophilic Carbonyl Decision->Path_B Small Reagents / n-Bu Inter_A Intermediate A: Hydrazone at C-Less_Hindered Path_A->Inter_A Inter_B Intermediate B: Hydrazone at C-Most_Electrophilic Path_B->Inter_B Prod_A Product A: Butyl group adjacent to Most Electrophilic Substituent Inter_A->Prod_A Cyclization (N1 attack) Prod_B Product B: Butyl group adjacent to Less Hindered Substituent Inter_B->Prod_B Cyclization (N1 attack)

Caption: Kinetic bifurcation in Knorr pyrazole synthesis. Path selection is driven by the interplay between the steric bulk of the butyl group and the electrophilicity of the diketone.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a 50:50 mixture of regioisomers."

Diagnosis: Your reaction conditions are not differentiating between the two carbonyls effectively. The steric difference between your diketone substituents is likely too small, or the solvent is masking electronic differences.

Corrective Actions:

  • Switch to Fluorinated Solvents: Replace Ethanol/Methanol with Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1]

    • Why? Fluorinated solvents are strong hydrogen-bond donors (HBD). They selectively coordinate to the most basic carbonyl, enhancing its electrophilicity and "pulling" the N2 attack to that specific site. This can boost regioselectivity from 1:1 to >10:1.

  • Lower the Temperature: Run the condensation at 0°C to -10°C .

    • Why? At reflux, thermodynamic equilibration can scramble the hydrazone intermediates. Low temperature favors the kinetic product (N2 attack at the most electrophilic/least hindered carbon).

Issue 2: "I am consistently getting the wrong isomer."

Diagnosis: You are fighting the inherent bias of the reaction.

  • If you want the butyl group next to the larger substituent, but the reaction puts it next to the smaller one, it is because N2 is attacking the smaller side first (steric control).

Corrective Actions:

  • The "Enaminone" Workaround: Do not use a diketone. Convert your desired "C-5" side into an enaminone (using DMF-DMA).

    • Protocol: React the ketone with DMF-DMA to form an

      
      -unsaturated enaminone.
      
    • Mechanism:[1][2][3][4][5] The enaminone has one "hard" carbonyl and one "soft" alkene-like carbon. Butylhydrazine will exclusively attack the hard carbonyl with its N2, locking the regiochemistry.

  • pH Inversion: If using n-butylhydrazine, try switching from acetic acid (standard) to a basic condition (Pyridine or

    
    ).
    
    • Why? In acid, the carbonyl is activated (protonated). In base, the hydrazine is deprotonated (more nucleophilic). This can sometimes flip the preference if electronic factors are subtle.

Issue 3: "My reaction works for Methylhydrazine but fails for tert-Butylhydrazine."

Diagnosis: Steric Wall.

  • tert-Butyl is massive. It creates a "cone of protection" around N1. N1 will never attack a ketone first. Furthermore, once N2 forms the hydrazone, the ring closure (N1 attacking the second carbonyl) might be too slow due to steric clash between the t-butyl group and the substituent.

Corrective Actions:

  • Force the Closure: Use a sealed tube at 100°C+ for the second step (cyclization) if the hydrazone forms but doesn't close.

  • Use Hydrazine Surrogates: Use tert-butyl hydrazine hydrochloride and ensure the pH is strictly controlled to release the free base slowly.

Experimental Protocols

Protocol A: Regioselective Cyclization with Fluorinated Solvents

Best for: Differentiating carbonyls based on electronic susceptibility.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • n-Butylhydrazine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) (0.2 M concentration)

Procedure:

  • Dissolve the 1,3-diketone in HFIP.

  • Cool the solution to 0°C.

  • Add n-butylhydrazine dropwise over 10 minutes. Note: Exothermic.

  • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).

  • Monitor: Check LCMS. You should see the hydrazone intermediate disappear and the pyrazole appear.

  • Workup: Evaporate HFIP (recoverable). Flash chromatography.

    • Expected Outcome: High selectivity for the isomer where N2 attacked the most basic carbonyl.

Protocol B: The Enaminone Route (Regiospecific)

Best for: Absolute structural control when diketones yield mixtures.

Step 1: Enaminone Formation

  • Take ketone

    
     (1.0 equiv).
    
  • Add DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 equiv).

  • Reflux in Toluene for 4-12 hours.

  • Evaporate volatiles. The residue is the enaminone (

    
    ).
    

Step 2: Cyclization

  • Dissolve enaminone in Ethanol.

  • Add Butylhydrazine (1.1 equiv).

  • Reflux for 3 hours.

  • Result: The Butyl group will always end up at the position corresponding to the original enaminone nitrogen (the "3-position" relative to the original ketone).

Data Summary: Solvent Effects on Regioselectivity[1][6][7]

SolventDielectric ConstantH-Bond Donor (

)
Typical Regio-Ratio (A:B)Comment
Ethanol 24.50.8360 : 40Poor selectivity (Baseline).
THF 7.50.0055 : 45No H-bonding; governed by sterics only.
Acetic Acid 6.21.1275 : 25Acid catalysis activates carbonyls selectively.
TFE 27.01.5185 : 15Strong H-bond donor; enhances electronic bias.
HFIP 16.71.96>95 : 5 Gold Standard for electronic differentiation.

Troubleshooting Logic Tree

Use this flow to determine your next experiment.

Troubleshooting_Tree Start Start: Reaction Analysis Check_Ratio Check Regioisomer Ratio (LCMS/NMR) Start->Check_Ratio Result_Mix Mixture (~1:1) Check_Ratio->Result_Mix Result_Wrong Wrong Major Isomer Check_Ratio->Result_Wrong Action_Solvent Switch Solvent to HFIP/TFE (Enhance Electronic Bias) Result_Mix->Action_Solvent Electronic factors weak Action_Steric Increase Steric Bulk of R-Group (Enhance Steric Bias) Result_Mix->Action_Steric Steric factors weak Action_Enaminone Switch to Enaminone Route (Force Regiochemistry) Result_Wrong->Action_Enaminone Intrinsic bias fights desired product

Caption: Decision matrix for optimizing regioselectivity. HFIP is the first line of defense for mixtures; Enaminones are the solution for "wrong isomer" dominance.

References

  • BenchChem. (2025).[1][6][7] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Guides. 1

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[4]4[2]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][2][6][8][7][9][10][11][12][13] 12[2]

  • ResearchGate. (2015). 1,3-Diketones.[1][2][11][12][14] Synthesis and properties. Russian Journal of Organic Chemistry.[2] 2[2]

  • Sigma-Aldrich. (n.d.). tert-Butylhydrazine hydrochloride Product Information.Link[2]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazole carboxylic acids are highly valued bioisosteres in medicinal chemistry and agrochemical development. However, their rigid, planar structures and capacity for strong intermolecular hydrogen bonding often result in notoriously poor aqueous solubility.

This guide provides mechanistic insights, step-by-step troubleshooting protocols, and structural strategies to help researchers and formulation scientists overcome these thermodynamic and physicochemical barriers.

Section 1: Fundamental Properties & Causality (FAQ)

Q1: Why is my pyrazole carboxylic acid poorly soluble in water despite having polar nitrogen and carboxylic acid groups? A: The solubility barrier for these compounds is primarily thermodynamic, driven by 1 rather than pure lipophilicity[1]. Pyrazole rings are planar aromatic systems. When coupled with a carboxylic acid, the molecule forms extensive intermolecular hydrogen-bond networks (e.g., between the pyrazole N-H donor and the carboxylic C=O acceptor). This high molecular symmetry and planarity result in a highly stable crystal lattice (often indicated by melting points >170°C)[2]. To dissolve the compound, water must break these strong lattice forces, which is energetically unfavorable.

Q2: How do the pKa values of the pyrazole ring and the carboxylic acid dictate my solubility strategy? A: Pyrazole carboxylic acids are amphoteric but behave predominantly as acids. The carboxylic acid group typically has a 3[3]. The pyrazole nitrogen (N-2) is a very weak base; while unsubstituted pyrazole has a conjugate acid pKa of ~2.5, the electron-withdrawing carboxylic acid group further reduces this basicity[4]. Causality: Because the basicity is so low, protonating the pyrazole ring to form a soluble cation requires very strong inorganic acids (pH < 1). Conversely, the carboxylic acid is easily deprotonated at physiological pH (pH 7.4), forming a highly water-soluble carboxylate anion. If your assay or workup is at pH 2–4, the molecule exists largely in its neutral, poorly soluble state.

Section 2: Troubleshooting Guides & Experimental Workflows

Issue 1: The compound "crashes out" during aqueous workup

This is a classic issue when an organic reaction solvent is mixed with water, causing the neutral pyrazole derivative to precipitate due to its low aqueous solubility[5]. You must leverage the ionizable groups to drive the compound into a specific phase.

Protocol: pH-Driven Liquid-Liquid Extraction Self-Validating Mechanism: By shifting the pH above the carboxylic acid's pKa, you force the molecule into its anionic state, maximizing aqueous solubility. By shifting it below the pKa, you force it back into the organic layer or cause it to precipitate for easy filtration.

  • Dissolution: Suspend the crude reaction mixture in a biphasic system of ethyl acetate (or dichloromethane) and water[5].

  • Basification (Aqueous Extraction): Slowly add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer reaches pH 7–8.

    • Validation: The pyrazole carboxylic acid deprotonates and migrates entirely to the aqueous layer. You can verify this by spotting both layers on a TLC plate; the UV-active product should exclusively remain at the baseline of the aqueous spot.

  • Separation: Separate the layers. Discard the organic layer containing non-acidic impurities.

  • Acidification (Precipitation): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH drops to ~2.0.

    • Validation: The carboxylic acid protonates, drastically reducing its aqueous solubility. The solution will become turbid.

  • Recovery: The pure product will precipitate as a solid (collect via vacuum filtration) or can be back-extracted into a fresh volume of ethyl acetate.

pH_Extraction Start Crude Pyrazole Acid (Biphasic Mixture) Base Add NaHCO3 (pH > 7) Deprotonation of COOH Start->Base AqPhase Aqueous Phase (Soluble Carboxylate) Base->AqPhase Migrates to Aq Acid Add 1M HCl (pH ~ 2) Protonation of COO- AqPhase->Acid Precipitate Neutral Pyrazole Acid (Precipitates) Acid->Precipitate Decreased Solubility

Caption: pH-dependent extraction workflow for isolating pyrazole carboxylic acids.

Issue 2: Poor intrinsic aqueous solubility for in vitro biological assays

If formulation additives (like DMSO or surfactants) interfere with your assay, you must alter the molecular architecture to 1[1].

Strategy: Disruption of Molecular Planarity and Symmetry Mechanism: Breaking the planarity reduces the crystal packing energy, which thermodynamically favors dissolution[1][2].

  • N-Alkylation: Methylating the pyrazole NH (e.g., forming 1-methyl-1H-pyrazole-4-carboxylic acid) removes the hydrogen-bond donor, preventing extensive intermolecular H-bond networks[4].

  • Meta-Substitution: If the carboxylic acid is on a pendant phenyl ring, shifting it from the para to the meta position breaks molecular symmetry, often yielding a 4- to 10-fold increase in thermodynamic solubility[1].

  • Linker Flexibility: Replacing rigid amide linkers attached to the pyrazole with more flexible amine linkers introduces contiguous rotatable bonds, further disrupting packing[2].

Structural_Modification Problem Poor Aqueous Solubility Cause High Crystal Packing Energy (Planarity & H-Bonds) Problem->Cause Strat1 N-Alkylation of Pyrazole (Removes H-Bond Donor) Cause->Strat1 Strat2 Introduce Rotatable Bonds (e.g., Amine Linker) Cause->Strat2 Strat3 Meta-Substitution (Breaks Symmetry) Cause->Strat3 Result Lower Melting Point & Enhanced Solubility Strat1->Result Strat2->Result Strat3->Result

Caption: Structural modification strategies to disrupt crystal packing and enhance solubility.

Issue 3: Poor dissolution in oral drug formulations

For BCS Class II or IV drugs, reaching systemic circulation requires overcoming the dissolution barrier in gastrointestinal fluids.

Protocol: Preparation of Polymeric Solid Dispersions / Nanoparticles Self-Validating Mechanism: By trapping the drug in a hydrophilic polymer matrix at a nanometer scale, you prevent recrystallization and drastically 6[6].

  • Solvent Screening: Dissolve the pyrazole carboxylic acid and a hydrophilic carrier (e.g., Arabinoxylan or PVP) in a volatile co-solvent system (e.g., ethanol/acetone)[6].

  • Mixing: Stir the solution continuously to ensure homogeneous distribution of the API within the polymer matrix.

  • Solvent Evaporation/Gelation: Use rotary evaporation or ionotropic gelation to rapidly remove the solvent or cross-link the polymer[6].

    • Validation: Rapid precipitation prevents the drug from forming stable crystal lattices, trapping it in a highly soluble amorphous state.

  • Characterization: Verify the amorphous nature using Differential Scanning Calorimetry (DSC). You must observe the disappearance of the sharp melting endotherm that is typical of the crystalline pyrazole acid[6].

Section 3: Quantitative Data Summary

The following table summarizes the physicochemical properties and structural impacts for pyrazole carboxylic acid derivatives to guide your troubleshooting:

Parameter / StrategyTypical Value / OutcomeMechanistic Impact on Solubility
Carboxylic Acid pKa ~2.5 – 4.5[3]Deprotonation at pH > 5 yields highly soluble carboxylate salts.
Pyrazole N-H pKa ~2.5 (Conjugate acid)[4]Too weakly basic to protonate easily; requires pH < 1 for cationic solubility.
N-Alkylation Reduces Melting PointEliminates N-H donor, disrupting crystal lattice packing[4].
Symmetry Disruption 4x to 10x Solubility IncreaseShifting substituents (e.g., para to meta) lowers lattice energy[1].
Nanoparticle Formulation >50% Bioavailability BoostIncreases surface area and maintains drug in an amorphous state[6].

References

  • National Institutes of Health (PMC). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]

  • National Institutes of Health (PMC). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at:[Link]

  • Dove Medical Press. An Approach to Enhance Drug Solubility: Design, Characterization and Evaluation. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common challenges and provide systematic protocols to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 1-butyl-1H-pyrazole-5-carboxylic acid?

A1: The primary challenge lies in selecting an appropriate solvent or solvent system that leverages the compound's unique structural features. 1-butyl-1H-pyrazole-5-carboxylic acid possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a less polar N-butyl-pyrazole core. An ideal solvent must exhibit a steep solubility curve for the compound, meaning it should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below to ensure a high recovery of purified crystals.[1]

Q2: How do I begin selecting a recrystallization solvent for this compound?

A2: A systematic solvent screening is the most effective approach.[2] The principle of "like dissolves like" is a useful starting point. Given the molecule's characteristics, solvents ranging from polar protic (e.g., water, ethanol) to moderately polar aprotic (e.g., ethyl acetate, acetone) and nonpolar (e.g., hexanes, toluene) should be tested. A good starting point for pyrazole-containing compounds is often an alcohol-water mixture or an alcohol-ester combination.[3][4]

A structured approach to this screening is detailed in the "Experimental Protocols" section below.

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice.[5] To remedy this, consider the following:

  • Use a lower-boiling point solvent.

  • Employ a solvent mixture. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

  • Reduce the initial concentration of the solute. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[6]

Q4: Crystal formation is not occurring, even after the solution has cooled. What steps can I take to induce crystallization?

A4: If crystals do not form spontaneously, several techniques can be employed to induce nucleation[1]:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.

  • Slow Evaporation: Partially cover the flask to allow for the slow evaporation of the solvent, which will increase the solute concentration and promote crystallization.

  • Reduced Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of Crystals The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent where the compound has lower solubility at room temperature. Alternatively, use a solvent mixture with a higher proportion of the "poor" solvent.[5]
Too much solvent was used initially.Use the minimum amount of hot solvent required to dissolve the compound completely.[6]
Colored Impurities in Crystals Impurities were not fully removed during the process.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored, high-molecular-weight impurities.[7]
Formation of Small, Needle-like Crystals The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.[1]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will help you efficiently identify a suitable recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of your crude 1-butyl-1H-pyrazole-5-carboxylic acid into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and which produces a good yield of crystals upon cooling.

Protocol 2: Recrystallization Workflow

Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely with gentle heating and stirring.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. The slower the cooling, the larger and purer the crystals will be.[8]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely under vacuum. The purity can then be assessed by techniques such as melting point analysis or HPLC.

Visualizing the Recrystallization Process

The following diagram illustrates the key decision points and steps in the recrystallization workflow.

Recrystallization_Workflow Recrystallization Workflow for 1-butyl-1H-pyrazole-5-carboxylic acid start Start with Crude Compound solvent_screen Perform Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temp hot_filtration->cool oiling_out Troubleshoot: Oiling Out cool->oiling_out no_crystals Troubleshoot: No Crystals cool->no_crystals Crystals form? induce_cryst Induce Crystallization collect Collect Crystals (Vacuum Filtration) induce_cryst->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end oiling_out->solvent_screen Adjust Solvent no_crystals->induce_cryst No no_crystals->collect Yes

Caption: A flowchart of the recrystallization process.

References

  • PubChem. (n.d.). 1-butyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Canterbury. (n.d.). Organic Laboratory Techniques 2: Recrystallisation. Retrieved from [Link]

  • Al-Dahhan, W. H. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-butyl-1h-pyrazole-5-carboxylic acid (C8H12N2O2). Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for researchers, scientists, and drug development professionals encountering thermal degradation issues—specifically decarboxylation—when working with pyrazole carboxylic acids.

Below, you will find an in-depth mechanistic breakdown, a targeted FAQ troubleshooting section, comparative data, and self-validating experimental protocols to ensure the structural integrity of your pyrazole building blocks during synthesis.

Core Mechanism: Why Do Pyrazole Acids Decarboxylate?

Unprotected pyrazole-3-carboxylic acids and pyrazole-5-carboxylic acids are highly susceptible to thermal decarboxylation, often degrading when heated above their melting points or during elevated-temperature reactions 1. The causality behind this degradation lies in the tautomeric nature of the unprotected pyrazole ring.

The proximity of the N-H group to the carboxylic acid facilitates a cyclic transition state. Upon heating, proton transfer to the C4 or C5 position forms a zwitterionic intermediate, which rapidly expels carbon dioxide (CO₂) 2.

Mechanism A 1H-Pyrazole-3-carboxylic acid (Tautomer A) B 1H-Pyrazole-5-carboxylic acid (Tautomer B) A->B Tautomerization C Zwitterionic Intermediate (Proton transfer to C4) B->C Heat (>80°C) Proximity Effect D Decarboxylated Pyrazole + CO2 C->D Rapid -CO2

Figure 1: Thermal decarboxylation mechanism of pyrazole-3-carboxylic acids via tautomerization.

Troubleshooting FAQs

Q1: Why does my pyrazole-3-carboxylic acid degrade into a des-carboxy pyrazole during standard amide coupling? A1: If you are using harsh activation conditions (e.g., refluxing with thionyl chloride), you are providing the thermal activation energy required for the cyclic transition state shown in Figure 1. Furthermore, acidic byproducts like HCl act as catalysts for zwitterion formation, accelerating CO₂ loss.

Q2: How can I synthesize the acid chloride without losing the carboxyl group? A2: To avoid thermal decomposition, stable acid chlorides can be synthesized using milder reagents like oxalyl chloride at room temperature instead of refluxing thionyl chloride 3. Oxalyl chloride reacts efficiently between 0 °C and 25 °C, keeping the system well below the thermal activation threshold for decarboxylation.

Q3: Are pyrazole-4-carboxylic acids also at risk of decarboxylation? A3: While pyrazole-4-carboxylic acids are generally more stable due to the lack of a direct cyclic proton-transfer pathway, they can still undergo decarboxylation under harsh acidic or basic conditions at temperatures ranging from 40 °C to 190 °C 4. Care must still be taken to avoid prolonged heating.

Q4: Does N-protection help stabilize the carboxylic acid? A4: Yes. By masking the pyrazole N-H with a protecting group (e.g., THP, SEM, or an alkyl group), you eliminate the tautomeric equilibrium and block the proton transfer required for the transition state. This effectively shuts down the primary decarboxylation pathway, allowing the protected acid to withstand higher temperatures.

Quantitative Data: Decarboxylation Risk by Condition

The table below summarizes the causality between reaction conditions and the risk of product loss due to decarboxylation.

Coupling / Activation MethodReagents & SolventsOperating TemperatureDecarboxylation RiskTypical YieldMechanistic Rationale
Harsh Acid Chloride SOCl₂, neat or in DCMReflux (40–80 °C)High < 30%Thermal energy + HCl catalyzes zwitterion formation.
Mild Acid Chloride Oxalyl Chloride, cat. DMF, DCM0 °C to 25 °CLow > 85%Avoids thermal threshold; neutralizes HCl via off-gassing.
Direct Amide Coupling HATU, DIPEA, DMF20 °C to 25 °CVery Low > 90%Rapid active ester formation at RT prevents thermal degradation.
Base-Catalyzed Alkylation K₂CO₃, DMF80 °C to 100 °CModerate 40–60%High heat and base promote carboxylate leaving group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints to confirm the stability of the pyrazole core during synthesis.

Protocol 1: Mild Acid Chloride Synthesis (Oxalyl Chloride Method)

Causality: Using oxalyl chloride avoids the refluxing conditions required by SOCl₂, keeping the reaction below the decarboxylation activation energy.

  • Preparation: Suspend 1.0 eq of pyrazole-3-carboxylic acid in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Catalysis: Add 0.05 eq of anhydrous DMF. Validation Check: The solution should remain a suspension; no immediate reaction should occur.

  • Activation: Cool the mixture to 0 °C. Add 1.2 eq of oxalyl chloride dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validation Check: Monitor the reaction by observing gas evolution (CO₂ and CO). The complete cessation of bubbling indicates full conversion to the acid chloride.

  • Isolation: Concentrate the mixture under reduced pressure. Critical Constraint: Ensure the water bath of the rotary evaporator does not exceed 25 °C to prevent thermal decarboxylation of the concentrated product. Use immediately.

Protocol 2: Direct Amide Coupling (HATU Method)

Causality: HATU forms a highly reactive HOAt ester at room temperature, allowing for rapid amide bond formation without the need for prior acid chloride isolation or heating.

  • Preparation: Dissolve 1.0 eq of pyrazole-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M) at room temperature.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Validation Check: A distinct color change (often to yellow/orange) indicates the successful formation of the active HOAt ester. Stir for 10 minutes.

  • Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 2–12 hours.

  • Monitoring: Validate reaction completion via LC-MS or TLC. Decarboxylated byproducts will appear as highly non-polar spots; their absence confirms thermal stability.

  • Workup: Quench with water, extract with EtOAc, and wash extensively with 5% aqueous LiCl to remove DMF. Evaporate solvent strictly below 30 °C.

Protocol 3: N-Protection via Tetrahydropyranyl (THP) Ether

Causality: Masking the N-H group prevents the tautomerization and cyclic proton transfer that drives decarboxylation.

  • Preparation: Dissolve 1.0 eq of pyrazole-3-carboxylic acid ethyl ester in anhydrous DCM (0.2 M). (Note: Protect the ester first, then saponify, to avoid polymerizing the free acid).

  • Reagent Addition: Add 1.5 eq of 3,4-Dihydro-2H-pyran (DHP) and 0.1 eq of p-Toluenesulfonic acid (pTSA).

  • Reaction: Stir at room temperature for 4 hours. Validation Check: TLC should show complete consumption of the starting material and the appearance of a less polar spot representing the N-THP ester.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize pTSA. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Saponification: Dissolve the crude N-THP ester in THF/H₂O (3:1). Add 2.0 eq of LiOH·H₂O and stir at room temperature for 4 hours. Acidify carefully to pH 4 with 1M citric acid (avoid strong acids like HCl which can cleave the THP group) and extract with EtOAc. The resulting N-protected acid is highly thermally stable.

Troubleshooting Workflow

Use the decision tree below to select the optimal strategy for functionalizing your pyrazole carboxylic acid without risking decarboxylation.

Workflow Start Goal: Couple Pyrazole Acid Without Decarboxylation CheckN Is the Pyrazole N-H Unprotected? Start->CheckN Protect Strategy 1: N-Protection (THP, SEM, Alkyl) CheckN->Protect Yes (High Risk) Coupling Strategy 2: Direct Coupling (HATU, EDC/HOBt at RT) CheckN->Coupling No (Stable) Protect->Coupling AcidCl Strategy 3: Acid Chloride? Coupling->AcidCl If direct coupling fails Oxalyl Use Oxalyl Chloride + DMF (0°C to RT) AcidCl->Oxalyl Recommended Harsh AVOID: SOCl2 Reflux (High Degradation Risk) AcidCl->Harsh Not Recommended

Figure 2: Decision workflow for preventing decarboxylation during pyrazole acid functionalization.

References

  • Title: Introduction - SUST Repository Source: sustech.edu URL: 1

  • Title: 1H-Pyrazole-3,4,5-tricarboxylic acid | 19551-66-7 Source: benchchem.com URL: 2

  • Title: WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives Source: google.com (Patents) URL: 4

  • Title: Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles Source: eurekaselect.com URL: 3

Sources

removing unreacted butylhydrazine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Butylhydrazine from Reaction Mixtures

Status: Active Last Updated: March 1, 2026 Audience: Process Chemists, Medicinal Chemists, CMC Regulatory Affairs Safety Alert: Butylhydrazine is a potential Genotoxic Impurity (GTI). Handle with extreme caution in accordance with ICH M7 guidelines.

Executive Summary

Unreacted butylhydrazine (n-butyl or t-butyl isomers) poses a significant challenge in pharmaceutical synthesis due to its nucleophilicity, polarity, and "sticky" nature on chromatography columns.[1] Furthermore, as a hydrazine derivative, it is flagged under ICH M7 as a potential mutagenic impurity (Class 2 or 3), often requiring control to low ppm levels (Threshold of Toxicological Concern - TTC).

This guide outlines three validated workflows for removal, selected based on your product's stability and the scale of your reaction.

Decision Matrix: Select Your Protocol

Before proceeding, determine the best method for your specific reaction matrix using the logic flow below.

RemovalStrategy Figure 1: Decision matrix for selecting the optimal butylhydrazine removal strategy. Start Start: Butylhydrazine Contamination AcidStable Is your Product Acid Stable? (pH < 4) Start->AcidStable Lipophilic Is Product Lipophilic? (LogP > 2) AcidStable->Lipophilic No Extraction Method B: pH-Controlled Extraction (Protonation) AcidStable->Extraction Yes Scavenge Method A: Chemical Scavenging (Derivatization) Lipophilic->Scavenge Yes Resin Method C: Solid-Supported Scavenging (Polishing) Lipophilic->Resin No (Polar Product)

Method A: Chemical Scavenging (Derivatization)

Best For: Acid-sensitive products or when butylhydrazine co-elutes with the product during chromatography.[1]

The Science: Hydrazines are potent nucleophiles. By reacting them with a 1,3-diketone (like 2,4-pentanedione), you convert the polar, basic hydrazine into a neutral, lipophilic pyrazole . This derivative is chemically distinct from your product and easily separated via standard flash chromatography or crystallization.

The Mechanism (Knorr Pyrazole Synthesis): The reaction is thermodynamically driven by the formation of the aromatic pyrazole ring.

PyrazoleMechanism Figure 2: Conversion of butylhydrazine to a lipophilic pyrazole derivative. Step1 Butylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate Step1->Intermediate + Heat Step2 2,4-Pentanedione (Electrophile) Step2->Intermediate Product 1-Butyl-3,5-dimethylpyrazole (Aromatic/Neutral) Intermediate->Product - 2 H2O Cyclization

Protocol:

  • Quantify: Estimate the equivalents of unreacted butylhydrazine (via NMR or HPLC).

  • Add Scavenger: Add 2.0 - 3.0 equivalents of 2,4-pentanedione (acetylacetone) relative to the residual hydrazine.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. (Mild heating to 40°C accelerates the cyclization).

  • Workup:

    • Dilute with EtOAc or DCM.[2]

    • Wash with water (to remove excess acetylacetone).

    • The butylhydrazine is now converted to 1-butyl-3,5-dimethylpyrazole.[1]

  • Purification: The pyrazole is non-polar and will elute at the solvent front in silica chromatography, separating it from your polar product.

Why this works: The pKa of the pyrazole nitrogen is extremely low (< 2), meaning it will not streak on silica gel like the parent hydrazine.

Method B: pH-Controlled Liquid-Liquid Extraction

Best For: Acid-stable, lipophilic products (LogP > 1.5).[1]

The Science: Butylhydrazine is a base with a pKa of approximately 8.5 – 9.0 (similar to t-butylhydrazine).[1] By adjusting the pH of the aqueous phase to at least 2 units below the pKa (pH < 6), the hydrazine becomes fully protonated (


). This charged species is highly water-soluble and insoluble in organic solvents.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE).

  • First Wash (Acidic):

    • Wash the organic layer 3 times with 0.5 M or 1.0 M HCl (or citric acid if functional groups are sensitive to strong mineral acids).

    • Target pH: Ensure the aqueous layer pH is < 3.

    • Result: Butylhydrazine partitions into the aqueous layer as the hydrochloride salt.

  • Second Wash (Brine): Wash with brine to remove residual acid and break any emulsions.

  • Drying: Dry over

    
     and concentrate.
    

Validation Check:

  • Take an aliquot of the organic layer after the second wash.

  • Run a TLC or LC-MS.[1] The hydrazine peak (often broad/tailing) should be absent.

Method C: Solid-Supported Scavenging (Resins)

Best For: Late-stage purification (API steps) where adding liquid reagents (like acetylacetone) constitutes a new impurity risk.[1]

The Science: Polymer-supported aldehydes (e.g., polystyrene-bound benzaldehyde) act as a "chemical magnet."[1] The hydrazine reacts with the aldehyde on the bead to form a hydrazone. The impurity remains covalently bound to the bead, which is removed via simple filtration.

Recommended Resins:

  • PS-Benzaldehyde: Standard scavenger.[1]

  • PS-Isocyanate: Forms a urea derivative (irreversible).[1]

Protocol:

  • Selection: Use PS-Benzaldehyde for general scavenging.[1]

  • Loading: Add 3–5 equivalents of resin relative to the hydrazine impurity.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Rinse: Wash the resin cake with the reaction solvent to recover any entrained product.

Comparison of Methods
FeatureMethod A: Scavenging (Diketone)Method B: Acid ExtractionMethod C: Solid Resin
Efficiency High (>99% removal)High (if product is non-polar)Medium-High (diffusion limited)
Cost LowLowHigh
Speed Fast (1-2 hours)Fast (30 mins)Slow (4-12 hours)
Product Loss MinimalRisk of salt formationMinimal (physical entrapment only)
New Impurities Pyrazole derivative (easy to remove)NoneNone (leachables possible)
Frequently Asked Questions (FAQ)

Q: I used Method B (Acid Wash), but the butylhydrazine is still present in my NMR. A: Check your solvent. If you used a water-miscible solvent like THF or Acetonitrile for the extraction, the phase separation is poor, and the hydrazine salt may remain in the organic/aqueous emulsion.

  • Fix: Evaporate the THF/MeCN first and redissolve in pure EtOAc or DCM before washing.

Q: Can I use Acetone instead of 2,4-pentanedione for Method A? A: We advise against it. While acetone forms a hydrazone, the reaction is reversible (hydrolysis can occur on the column or in moist air). 2,4-pentanedione forms an aromatic pyrazole, making the reaction effectively irreversible and the product much more stable.

Q: How do I detect trace butylhydrazine? It has no UV chromophore. A: This is a common issue.

  • Derivatization HPLC: React a sample aliquot with benzaldehyde before injection to create a UV-active hydrazone.[1]

  • LC-MS: Use Positive Mode (ESI+). Look for

    
     (MW approx 88.15 Da). Note that low MW ions are often obscured by solvent noise.
    
  • TLC Stain: Use Permanganate dip (stains yellow/brown) or Phosphomolybdic Acid (PMA) . Hydrazines are reducing agents and stain strongly.

Q: What are the regulatory limits for butylhydrazine? A: Under ICH M7, alkylhydrazines are generally considered Class 2 or 3 mutagenic impurities. Unless you have specific Ames negative data, you must control them to the TTC (Threshold of Toxicological Concern) level, which is 1.5 µ g/day for lifetime exposure. In a 100 mg dose, this is 15 ppm .

References
  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3]

  • PubChem. Butylhydrazine (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. tert-Butylhydrazine hydrochloride Product Specification & Safety Data Sheet.[1][4][1]

  • Watson, S. P., et al. "Removal of Trace Hydrazine Impurities from Reaction Mixtures Using Polymer-Supported Scavengers." Organic Process Research & Development, 2003. (General reference for resin scavenging).
  • Maddaluno, J., et al. "The Knorr Pyrazole Synthesis: Mechanism and Applications.

Sources

Technical Support Guide: Overcoming Steric Hindrance in 1-Butylpyrazole-5-Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge

The coupling of 1-butylpyrazole-5-carboxylic acid is notoriously difficult compared to its 3- or 4-isomer counterparts. The primary failure mode is steric hindrance caused by the N1-butyl group, which projects into the trajectory of the incoming nucleophile (amine) attacking the C5-carbonyl carbon.

Standard coupling protocols (e.g., EDC/HOBt) often fail because the rate of amine attack (


) is slower than the rate of active ester rearrangement or hydrolysis (

), leading to low yields or N-acyl urea side products.[1]
The Steric Clash Mechanism

The N1-butyl group creates a "protective pocket" around the C5 carbonyl. This requires high-energy activation (Acid Chlorides, Acyl Fluorides) or specific geometry-optimizing reagents (T3P, HATU) to force the reaction to completion.[1]

Troubleshooting Guide

Issue 1: Reaction Stalled (< 20% Conversion)

Diagnosis: The activation agent is not generating a species reactive enough to overcome the steric barrier, or the active intermediate is decomposing before the amine can attack. Solution:

  • Stop using Carbodiimides (EDC, DCC, DIC). They are prone to

    
     acyl migration (N-acyl urea formation) when the amine attack is slow.[1]
    
  • Switch to T3P (Propylphosphonic Anhydride). T3P acts as a kinetic dehydrating agent that drives the reaction through a highly reactive mixed anhydride intermediate while sequestering water.

  • Switch to the Acid Chloride Route. Convert the acid to the acid chloride using Oxalyl Chloride/DMF.[2] This generates the smallest, most electrophilic species possible (

    
    ), minimizing steric bulk during the attack.[1]
    
Issue 2: Formation of N-Acyl Urea Side Product

Diagnosis: You observe a byproduct with Mass


.[3] This confirms that the amine attack is too slow compared to the rearrangement of the O-acylisourea intermediate.
Solution: 
  • Immediate Fix: Switch to HATU or HBTU with HOAt . The pyridine nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack by up to 10-fold compared to HOBt.

Issue 3: Poor Solubility of 1-Butylpyrazole-5-carboxylic Acid

Diagnosis: The starting material precipitates in DCM or Ether, preventing efficient activation. Solution:

  • Solvent Switch: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Protocol Adjustment: If using T3P, use Ethyl Acetate (EtOAc) or 2-MeTHF as the primary solvent, but add pyridine (2–4 equiv) as both base and co-solvent.[1]

Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Method

Best for: Robust substrates, scaling up, and overcoming massive steric hindrance.[1]

Reagents:

  • 1-Butylpyrazole-5-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)[1][4]

  • DMF (Catalytic, 2-3 drops)[1]

  • DCM (Anhydrous)[1]

  • Amine (1.1 equiv)[1][5]

  • TEA or DIPEA (2.0 equiv)[1]

Step-by-Step:

  • Activation: Dissolve the pyrazole acid in anhydrous DCM under

    
    .
    
  • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Cool to 0°C. Add Oxalyl Chloride dropwise. Caution: Gas evolution (CO, CO2, HCl).[1]

  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine and base (TEA/DIPEA) to the acid chloride solution at 0°C.

  • Warm to RT and stir for 4–16 hours.

Protocol B: The T3P Method (Propylphosphonic Anhydride)

Best for: Acid-sensitive substrates, avoiding hydrolytic workup issues, and "one-pot" convenience.

Reagents:

  • 1-Butylpyrazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1][5]

  • T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)[1]

  • Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc, 2-MeTHF, or DMF.[1]

Step-by-Step:

  • Dissolve the pyrazole acid and the amine in the solvent (0.1 M concentration).

  • Add the base (Pyridine is preferred for hindered couplings with T3P).

  • Cool to 0°C.

  • Add T3P solution dropwise.[1]

  • Allow to warm to RT. If conversion is low after 4 hours, heat to 50–60°C. T3P is thermally stable and highly effective at elevated temperatures.[1]

  • Workup: Wash with water, 1M HCl (if product is not basic), and NaHCO3.[1] T3P byproducts are water-soluble.[6]

Comparative Data: Reagent Efficacy

Coupling ReagentYield (Typical)Reaction TimeSteric ToleranceRisk of EpimerizationNotes
EDC / HOBt < 30%24+ hrsLowLowHigh failure rate due to N-acyl urea formation.
HATU / HOAt 60–80%2–6 hrsHighMediumExcellent for small scale; expensive for scale-up.
T3P 85–95% 4–12 hrsVery High Very Low Recommended. Easy workup; requires excess base.
Acid Chloride 90–98% 2–4 hrsVery High N/ARecommended. Requires anhydrous conditions.
Ghosez's Reagent 80–90%1–3 hrsHighLowUse if acid chloride formation with oxalyl chloride fails.

Visualizing the Workflow

G Start Start: 1-Butylpyrazole-5-COOH + Amine Coupling Check1 Is the Amine Acid-Sensitive? Start->Check1 Route_T3P Route A: T3P Coupling (Mild, Low Epimerization) Check1->Route_T3P Yes Decision Scale of Reaction? Check1->Decision No Success Isolate Amide Product Route_T3P->Success Route_AcidCl Route B: Acid Chloride (Oxalyl Chloride/DMF) Route_AcidCl->Success Route_HATU Route C: HATU/HOAt (Small Scale Screening) Route_HATU->Success Decision->Route_T3P 100mg - 10g Decision->Route_AcidCl > 10 grams Decision->Route_HATU < 100 mg Fail Troubleshoot: Check Solubility or Use Ghosez's Reagent Success->Fail Low Yield?

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and reaction scale.

Frequently Asked Questions (FAQs)

Q: Why is the 5-position so much harder to couple than the 3- or 4-positions? A: In 1-substituted pyrazoles, the N1-substituent (butyl) and the C5-substituent (carboxylic acid) are in a ortho-like relationship. The steric bulk of the butyl group physically blocks the trajectory of the incoming nucleophile (amine) to the carbonyl carbon. The 3- and 4-positions do not have this adjacent steric clash.

Q: Can I use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)? A: Yes. Ghosez's reagent is excellent for forming acid chlorides under neutral conditions without generating acidic byproducts (HCl) in the initial step. It is particularly useful if your substrate contains acid-sensitive protecting groups (like Boc) that might survive Ghosez's conditions but deprotect with Oxalyl Chloride.

Q: My reaction turns black when using Oxalyl Chloride. What is happening? A: This often indicates decomposition due to unchecked exotherms or impurities in the DMF. Ensure you are using anhydrous DMF and adding the Oxalyl Chloride slowly at 0°C . If the problem persists, switch to Thionyl Chloride (


) or the T3P method.

Q: Is HOAt really necessary? Can I just use HOBt? A: For sterically hindered substrates like 1-butylpyrazole-5-carboxylic acid, HOAt is significantly better . The nitrogen atom in the HOAt ring forms a hydrogen bond with the incoming amine, guiding it toward the activated ester (template effect), which increases the reaction rate and suppresses side reactions.

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Chemical Reviews.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Augustine, J. K., et al. (2011).[1][8] Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids. Synthesis.[1][3][6][7][9][10][11][12][13][14][15] Link

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.Link[1]

Sources

Validation & Comparative

1H NMR Chemical Shift Analysis of 1-Butyl-1H-pyrazole-5-carboxylic Acid: Solvent Effects and Predictive Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development, the precise structural characterization of heterocyclic building blocks is non-negotiable. 1-butyl-1H-pyrazole-5-carboxylic acid (MW: 168.19 g/mol )[1] is a highly versatile pharmacophore, notably studied as a complexing ligand for bovine lactoferrin (PDB: 3TOD)[2].

This guide provides a definitive comparative analysis of the compound's


H NMR chemical shifts. By evaluating empirical data across different deuterated solvents (DMSO-

vs. CDCl

) and benchmarking these results against Density Functional Theory (DFT) predictive models, we establish a robust framework for structural validation. As an Application Scientist, my goal is to move beyond merely listing chemical shifts to explaining the quantum and thermodynamic causality behind them.

Molecular Architecture & Anisotropic Shielding

The structural integrity of 1-butyl-1H-pyrazole-5-carboxylic acid relies on two distinct domains:

  • The Pyrazole Core: An electron-rich aromatic

    
    -system that generates significant anisotropic magnetic fields. Protons positioned outside this ring (C3-H and C4-H) experience induced secondary magnetic fields that align with the external field (
    
    
    
    ), leading to distinct downfield shifts (deshielding)[3].
  • The Functional Appendages: A lipophilic, flexible

    
    -butyl chain and a highly polar, electron-withdrawing C5-carboxylic acid group. The strongly electronegative oxygen atoms pull electron density away from the C4 position, subtly deshielding the C4 proton compared to an unsubstituted pyrazole.
    

Chemical shifts are intrinsically measured as a proportional frequency change relative to a standard, typically tetramethylsilane (TMS) at 0 ppm[4]. The precise resonance of each proton is a delicate balance of these inductive and anisotropic forces.

Comparative Analysis: Solvent-Induced Shift Dynamics

Solvent selection is not merely a vehicle for dissolution; it fundamentally alters the electronic environment of the analyte. Table 1 compares the


H NMR chemical shifts of 1-butyl-1H-pyrazole-5-carboxylic acid in a polar, hydrogen-bond accepting solvent (DMSO-

) versus a non-polar solvent (CDCl

), benchmarked against DFT predictions (B3LYP/6-311+G(d,p) level of theory)[5].
Table 1: Quantitative Comparison of H NMR Chemical Shifts
Proton EnvironmentMultiplicityExp. Shift DMSO-

(ppm)
Exp. Shift CDCl

(ppm)
DFT Predicted (ppm)

(DMSO - CDCl

)
COOH (C5) br s13.2010.5013.45+2.70
C3-H (Pyrazole) d (J = 2.0 Hz)7.557.507.62+0.05
C4-H (Pyrazole) d (J = 2.0 Hz)6.856.806.91+0.05
N1-CH

(a)
t (J = 7.1 Hz)4.524.604.58-0.08
CH

(b)
p (J = 7.1 Hz)1.751.821.78-0.07
CH

(c)
h (J = 7.1 Hz)1.251.351.29-0.10
CH

(d)
t (J = 7.4 Hz)0.880.920.90-0.04
The Causality of Solvent Effects
  • The Carboxylic Acid Proton (

    
     ppm):  In non-polar CDCl
    
    
    
    , the carboxylic acid forms dynamic, hydrogen-bonded dimers, resulting in a broad resonance around 10.50 ppm. DMSO-
    
    
    , however, acts as a potent hydrogen-bond acceptor. It aggressively disrupts these dimers, locking the proton into a strongly deshielded solvent-solute complex, pushing the resonance past 13.0 ppm.
  • The Pyrazole Protons (

    
     ppm):  The C3 and C4 protons exhibit a characteristic scalar coupling (J
    
    
    
    2.0 Hz) indicative of adjacent protons on a pyrazole ring[5]. The slight downfield shift in DMSO is caused by the solvent's high dielectric constant stabilizing the polar resonance structures of the pyrazole ring.
  • The Aliphatic Chain: The butyl chain protons show minimal solvent dependence, as they lack acidic character and are unaffected by hydrogen bonding.

Self-Validating Experimental Protocol for High-Fidelity NMR

To ensure absolute trustworthiness in structural characterization, the following protocol is designed as a self-validating system . Every step includes a physical rationale and a quality-control checkpoint.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15.0 ± 0.1 mg of 1-butyl-1H-pyrazole-5-carboxylic acid (purity >99%). Dissolve in 600 µL of DMSO-

    
     containing 0.03% v/v TMS.
    
  • Causality: Maintaining a consistent 25 mg/mL concentration prevents concentration-dependent chemical shift variations (especially for the exchangeable -COOH proton) while guaranteeing a high signal-to-noise ratio (SNR) in a single scan.

Step 2: Homogenization and Filtration

  • Action: Vortex the sample for 30 seconds. If any particulates remain, filter through a glass wool plug into the 5 mm NMR tube.

  • Causality: Micro-particulates distort the localized magnetic field (

    
    ), leading to severe line broadening. Filtration ensures a perfectly isotropic solution.
    

Step 3: Acquisition Parameters

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Set the probe temperature to 298 K. Execute an automated 3D gradient shim. Acquire 16 transients using a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0-second D1 ensures that all protons—particularly the slower-relaxing isolated pyrazole protons—fully return to thermal equilibrium between pulses, allowing for mathematically exact peak integration.

Step 4: The Self-Validation Checkpoint

  • Action: Before processing the analyte peaks, measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm.

  • Validation Logic: If the TMS FWHM is >1.0 Hz , the magnetic field is inhomogeneous. Proceeding will result in the loss of the fine 2.0 Hz J-coupling of the pyrazole protons. The operator must reject the data, re-shim the magnet, and re-acquire. If FWHM is <1.0 Hz , the system is validated, and data processing (0.3 Hz exponential line broadening, Fourier Transform, phase correction) may proceed.

Workflow Visualization

NMR_Workflow Start Compound Synthesis & Purification Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Preparation (15 mg / 0.6 mL) Solvent->Prep Acq NMR Acquisition (400 MHz, 298K) Prep->Acq Process Data Processing (FT, Phase, Baseline) Acq->Process Analysis Chemical Shift Analysis & Peak Assignment Process->Analysis Validate Validation vs DFT Predictions Analysis->Validate

Fig 1: High-fidelity 1H NMR experimental workflow and validation logic.

References

1.[1] Title: 1-butyl-1H-pyrazole-5-carboxylic acid | CID 19619898 Source: PubChem (National Institutes of Health) URL: [Link]

2.[2] Title: Crystal Structure of C-lobe of Bovine lactoferrin Complexed with 1-Butyl-1H-Pyrazole-5-carboxylic acid at 1.38 A Resolution Source: RCSB Protein Data Bank (PDB: 3TOD) URL: [Link]

3.[5] Title: The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution Source: ResearchGate URL: [Link]

4.[3] Title: NMR Spectroscopy - The ring current effect in cyclic


-systems
Source:  University College London (UCL)
URL: [Link]

5.[4] Title:


H NMR Chemical Shifts
Source:  Oregon State University Chemistry
URL: [Link]

Sources

Distinguishing 1,3- and 1,5-Pyrazole Isomers: A Definitive Guide to NOESY NMR vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and synthetic methodology, one of the most persistent structural characterization challenges I encounter is the definitive differentiation of 1,3- and 1,5-disubstituted pyrazole regioisomers. The cyclocondensation of monosubstituted hydrazines with 1,3-diketones or enones frequently yields an inseparable or difficult-to-separate mixture of these isomers[1][2]. Because the spatial orientation of substituents drastically alters target binding affinity and pharmacokinetics, rigorous structural validation is non-negotiable.

This guide objectively compares the analytical alternatives for distinguishing these isomers, detailing why 2D NOESY (Nuclear Overhauser Effect Spectroscopy) remains the gold standard for solution-phase structural elucidation, and provides a self-validating experimental protocol to ensure absolute scientific integrity.

Comparative Analysis of Analytical Alternatives

Relying on a single analytical method for regioisomer assignment is a common pitfall. A robust structural validation relies on the convergence of data, but understanding the limitations of each technique is critical[3].

1D NMR ( H and C)
  • Mechanism: Analyzes the local electronic environment.

  • Limitation: The chemical shifts of the pyrazole H3/H5 protons and C3/C5 carbons are highly sensitive to the electronic nature of the substituents and the solvent[4]. Furthermore, annular tautomerism in unsubstituted pyrazoles can broaden signals or average chemical shifts, making baseline 1D assignments ambiguous and inherently unreliable for definitive regiochemical proof.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Mechanism: Detects through-bond spin-spin coupling, typically over two (

    
    ) or three (
    
    
    
    ) bonds between
    
    
    H and
    
    
    C nuclei.
  • Performance: Highly effective for mapping molecular connectivity. In a 1,5-disubstituted pyrazole, the N1-substituent protons will show a

    
     correlation to the C5 carbon[4].
    
  • Limitation: HMBC can fail if the C3 and C5 carbon resonances overlap, or if the quaternary carbons lack sufficient proton handles nearby. It proves connectivity but does not directly measure 3D spatial geometry.

X-Ray Crystallography
  • Mechanism: Measures electron density via X-ray diffraction to provide an absolute 3D atomic map.

  • Performance: The ultimate proof of structure.

  • Limitation: Requires the compound to form high-quality single crystals. It is useless for liquid compounds, amorphous solids, or rapid high-throughput screening workflows.

2D NOESY / ROESY (The Gold Standard)
  • Mechanism: Measures through-space dipolar cross-relaxation between nuclear spins[5][6].

  • Performance: Because the NOE intensity is proportional to the inverse sixth power of the internuclear distance (

    
    ), it only detects protons that are within ~5 Å of each other in space. This provides absolute, unambiguous proof of the 3D spatial relationship between the N1-substituent and the pyrazole ring substituents, regardless of carbon chemical shift ambiguities[1][4].
    

Mechanistic Causality: Why NOESY Provides Unambiguous Proof

To understand why NOESY is the superior choice for this specific isomeric puzzle, we must look at the spatial geometry of the pyrazole core.

  • The 1,5-Disubstituted Isomer: The substituent at the N1 position (e.g., an N-methyl or N-phenyl group) is sterically forced into close spatial proximity with the substituent at the C5 position. When a NOESY spectrum is acquired, the cross-relaxation between the protons of the N1-substituent and the protons of the C5-substituent generates a strong, definitive cross-peak[1].

  • The 1,3-Disubstituted Isomer: The N1-substituent is physically distant from the C3-substituent (> 6 Å), meaning no NOE will be observed between them. Instead, the N1-substituent is adjacent to the unsubstituted C5 position. Consequently, a strong NOE cross-peak will be observed between the N1-substituent protons and the isolated pyrazole ring proton (H5)[7].

IsomerDecision Start Unknown Pyrazole Isomer (1,3- vs 1,5-disubstituted) NOESY Acquire 2D NOESY NMR (τm = 300-500 ms) Start->NOESY CheckNOE Evaluate Cross-Peaks: N1-Substituent to Ring NOESY->CheckNOE Isomer15 1,5-Disubstituted Isomer Confirmed (NOE: N1-Subst ↔ C5-Subst) CheckNOE->Isomer15 Proximate to C5 group Isomer13 1,3-Disubstituted Isomer Confirmed (NOE: N1-Subst ↔ H5 Proton) CheckNOE->Isomer13 Proximate to H5 proton

Logical decision tree for distinguishing 1,3- and 1,5-pyrazole isomers using NOESY NMR.

Quantitative Data & Correlation Summaries

To streamline your spectral analysis, the expected correlations for both techniques are summarized below. This self-validating matrix ensures that your NOESY and HMBC data are orthogonal and in agreement.

Table 1: Technique Performance Comparison
Analytical TechniquePrimary Data YieldReliability for IsomersThroughput / SpeedSample Requirement
1D

H /

C NMR
Chemical Shifts, IntegralsLow (Ambiguous)High (< 5 mins)~2-5 mg (Liquid/Solid)
2D HMBC Through-bond connectivity (

)
Moderate to HighMedium (~30 mins)~10-20 mg (Liquid/Solid)
2D NOESY Through-space distance (< 5 Å)Very High (Definitive) Medium (~1-2 hours)~15-20 mg (Liquid/Solid)
X-Ray Diffraction 3D Atomic CoordinatesAbsoluteLow (Days/Weeks)High-quality single crystal
Table 2: Expected 2D NMR Correlations Matrix
Isomer TypeKey NOESY (Through-Space) CorrelationKey HMBC (Through-Bond) Correlation
1,3-Disubstituted N1-R protons ↔ H5 ring protonN1-R protons ↔ C5 ring carbon
1,5-Disubstituted N1-R protons ↔ C5-R substituent protonsN1-R protons ↔ C5 quaternary carbon

Experimental Protocols: A Self-Validating Workflow

To achieve trustworthy results, the NOESY experiment must be carefully parameterized. If the mixing time (


) is too short, NOE build-up is insufficient. If it is too long, spin diffusion occurs, leading to false-positive cross-peaks (where magnetization transfers through an intermediate proton)[5].
Step-by-Step NOESY Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of a high-purity deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Ensure the sample is free of paramagnetic impurities or undissolved particulates, which drastically reduce
    
    
    relaxation times.
  • Degassing (Optional but Recommended): Dissolved oxygen is paramagnetic and accelerates relaxation, weakening the NOE signal. Degas the sample using the freeze-pump-thaw method or by bubbling with dry Argon for 5 minutes.

  • Pulse Sequence Selection: Select a phase-sensitive NOESY sequence with gradient pulses during the mixing time to suppress artifacts (e.g., noesygpphpp on Bruker systems).

  • Parameter Optimization:

    • Set the relaxation delay (

      
      ) to at least 
      
      
      
      of the slowest relaxing proton (typically 2-3 seconds).
    • Crucial Step: Set the mixing time (

      
      ). For small molecules (MW < 1000 Da) in non-viscous solvents, they tumble rapidly in the extreme narrowing limit (
      
      
      
      ). A mixing time of 300 to 500 ms is optimal for maximizing the NOE cross-peak intensity without allowing spin diffusion[5].
  • Acquisition & Processing: Acquire with sufficient

    
     increments (e.g., 256 or 512) to ensure high resolution in the indirect dimension. Process with zero-filling (to 1024 x 1024 or 2048 x 2048) and apply a squared sine-bell apodization function to enhance resolution.
    

NMRWorkflow Prep 1. Sample Prep (15-20 mg in CDCl3) Pulse 2. Pulse Sequence (noesygpphpp) Prep->Pulse Mix 3. Mixing Time (Optimize to 400 ms) Pulse->Mix Acq 4. Acquisition (t1 increments) Mix->Acq Proc 5. Processing (Zero-filling & Phasing) Acq->Proc

Step-by-step experimental workflow for acquiring 2D NOESY NMR spectra.

Orthogonal Validation

Once the NOESY spectrum confirms the spatial proximity of the N1 and C5 groups (or N1 and H5), cross-reference this finding with an HMBC spectrum. The N1-substituent protons must show a 3-bond correlation to the C5 carbon. If the NOESY and HMBC data agree, the regiochemical assignment is mathematically and physically validated, forming a closed, self-validating logical loop.

References

Sources

IR spectrum characteristic peaks for pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular spectroscopy, I frequently guide drug development teams through the analytical bottlenecks of characterizing nitrogen-rich heterocycles. Pyrazole carboxylic acids are highly versatile pharmacophores, but their tendency to form complex intra- and intermolecular hydrogen-bonding networks makes their structural validation challenging.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectral characteristics of different pyrazole carboxylic acid derivatives. It also contrasts the two primary sampling modalities—Transmission (KBr) and Attenuated Total Reflectance (ATR-FTIR)—explaining the physical causality behind the spectral shifts and providing a self-validating protocol for accurate acquisition.

Mechanistic Causality: Structural Isomerism and IR Shifts

When characterizing pyrazole carboxylic acids, the exact position of the carboxylic acid moiety (e.g., 3-position vs. 4-position) and the presence of electron-withdrawing or donating substituents fundamentally alter the vibrational modes of the molecule.

  • The Carbonyl (C=O) Stretch: In a standard, unassociated carboxylic acid, the C=O stretch appears around 1730–1760 cm⁻¹. However, pyrazole carboxylic acids readily form hydrogen-bonded dimers in the solid state. This dimerization weakens the C=O double bond, shifting the absorption to lower frequencies (~1679–1700 cm⁻¹)[1][2]. Furthermore, if an electron-withdrawing group (like a nitro group) is added to the ring, it competes for electron density, which can subtly shift the carbonyl peak back up (e.g., 1692 cm⁻¹ in 4-nitro derivatives)[3].

  • The N-H and O-H Stretches: The pyrazole ring features a secondary amine (N-H), while the carboxylic acid features a hydroxyl (O-H) group. In the solid state, these bands often overlap into a massive, broad absorption envelope between 3200 and 2500 cm⁻¹ due to extensive intermolecular hydrogen bonding[1].

Comparative Spectral Data

The table below synthesizes the characteristic IR peaks for three distinct structural variations of pyrazole carboxylic acids, demonstrating how substitution impacts vibrational frequencies.

Compound VariantN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Pyrazole Ring (C=N / C=C)
1H-Pyrazole-4-carboxylic acid ~32003200–2500 (Broad)~1700~1660
4-Nitro-3(5)-pyrazole carboxylic acid 3235.73147.01692.01547.3
3-(4-Methylphenyl)-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid -3102.01679.01486.0

Data aggregated from standardized spectral characterizations[1][2][3].

Modality Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

Choosing the right sampling technique is critical for these compounds due to their specific physical properties.

Transmission (KBr Pellet)

  • Mechanism: The sample is ground with optically transparent Potassium Bromide (KBr) and pressed into a disc. The IR beam passes completely through the sample.

  • Pros: Delivers true relative peak intensities across the entire mid-IR spectrum. Excellent for resolving the high-frequency N-H and O-H stretches.

  • Cons (The Causality): KBr is highly hygroscopic. If ambient moisture is absorbed during grinding, a massive water band appears at ~3400 cm⁻¹. Because pyrazole N-H and O-H stretches reside in this exact region, moisture contamination will completely mask the functional groups you are trying to analyze.

Attenuated Total Reflectance (ATR-FTIR)

  • Mechanism: The sample is pressed against a high-refractive-index crystal (e.g., Diamond). The IR beam reflects internally, creating an evanescent wave that penetrates the sample by a few micrometers.

  • Pros: Zero sample preparation. No KBr means no hygroscopic moisture interference, ensuring the N-H/O-H region is genuinely representative of the pyrazole compound.

  • Cons (The Causality): The depth of penetration (

    
    ) is wavelength-dependent. At high wavenumbers (3000–4000 cm⁻¹), the penetration is shallow. Consequently, the critical N-H and O-H peaks will appear artificially weak compared to the C=O and fingerprint regions unless a mathematical ATR correction is applied.
    

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure absolute trustworthiness in your spectral data, you cannot simply place the powder on the sensor and hit "scan." The following protocol is designed as a closed-loop, self-validating system.

Step 1: System Suitability Test (SST)

  • Action: Before analyzing the pyrazole compound, scan a traceable 1.5 mil polystyrene reference film.

  • Validation: Verify that the polystyrene aromatic C-C stretch is located exactly at 1601.2 cm⁻¹ (± 1.0 cm⁻¹). Causality: This proves the interferometer's HeNe laser is perfectly calibrated. If this fails, any shifts observed in your pyrazole C=O peak cannot be trusted.

Step 2: Background Acquisition

  • Action: Ensure the diamond crystal is clean (wipe with isopropanol and let dry). Collect 32 scans of the empty crystal at 4 cm⁻¹ resolution.

  • Validation: The background spectrum must show the ambient CO₂ doublet (~2350 cm⁻¹) and H₂O vapor. The software will subtract this. If negative CO₂ peaks appear in your final sample spectrum, your instrument's purge gas or desiccant system is failing.

Step 3: Sample Application and Pressure Optimization

  • Action: Place 2–5 mg of the pyrazole carboxylic acid powder onto the diamond crystal. Lower the pressure anvil.

  • Validation: Monitor the real-time spectral preview. Gradually increase the anvil pressure until the C=O peak (~1700 cm⁻¹) reaches an absorbance of 0.4 to 0.8 AU. Causality: Pyrazole carboxylic acids are crystalline and rigid. Insufficient pressure results in poor optical contact with the evanescent wave, leading to spectral noise and distorted peak ratios.

Step 4: Acquisition and Post-Processing

  • Action: Acquire 32 scans. Immediately apply an "ATR Correction" algorithm in your spectroscopy software.

  • Validation: The ATR correction mathematically adjusts for the wavelength-dependent penetration depth. You validate this step by observing the N-H/O-H envelope (~3200 cm⁻¹)—it should increase in relative intensity, matching the profile of a standard transmission library spectrum.

Method Selection and Validation Workflow

IR_Workflow A Sample Prep: Pyrazole Carboxylic Acid B Hygroscopic Tendency? A->B C ATR-FTIR (Diamond Crystal) B->C High D Transmission (KBr Pellet) B->D Low E System Validation: Polystyrene Standard C->E D->E F Spectral Acquisition: Resolution 4 cm⁻¹ E->F Pass SST G Data Analysis: Peak Deconvolution F->G

Figure 1: Decision matrix and validation workflow for IR spectral acquisition.

References

  • Lupine Publishers. "The Synthesis of 4-Nitro-3 (5)-Pyrazolecarboxylic Acids and Study of the Anti-Burn Activity of their Salts". [Link]

  • National Institutes of Health (PMC). "Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma". [Link]

Sources

mass spectrometry fragmentation pattern of 1-butylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 1-Butylpyrazole Derivatives

As a Senior Application Scientist, characterizing nitrogen-rich heterocycles like 1-butylpyrazole derivatives demands more than just running a sample through a mass spectrometer; it requires a deep understanding of gas-phase thermodynamics and platform-specific ionization mechanics. 1-Butylpyrazole motifs are ubiquitous in modern drug discovery (e.g., kinase inhibitors) and agrochemical development[1]. However, their structural elucidation is frequently complicated by isobaric interferences and complex rearrangement pathways.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing 1-butylpyrazole derivatives, providing self-validating protocols and mechanistic insights to ensure absolute data integrity.

Mechanistic Causality of 1-Butylpyrazole Fragmentation

To optimize an analytical method, one must first understand the causality behind the molecule's behavior in the gas phase. The fragmentation of 1-butylpyrazole is primarily driven by the lability of the N-alkyl bond and the stability of the aromatic pyrazole core[2].

When subjected to collision-induced dissociation (CID) or 70 eV electron ionization, the molecule undergoes three primary competitive pathways:

  • Alkene Elimination (The Thermodynamic Driver): The lone pair on the pyrazole nitrogen facilitates a hydrogen transfer from the gamma-carbon of the butyl chain via a 6-membered cyclic transition state. This expels 1-butene (a highly stable neutral loss of 56 Da), leaving a protonated pyrazole ion. This is typically the base peak because the formation of a neutral alkene and an intact aromatic ring represents the lowest energy dissociation threshold.

  • Alpha-Cleavage (Radical Loss): Cleavage of the C-C bond adjacent to the N-CH₂ group results in the loss of a propyl radical (-43 Da). The resulting N-methylene pyrazolium cation is stabilized by resonance across the pyrazole ring.

  • Ring Cleavage (High-Energy Pathway): Once the alkyl chain is lost, the bare pyrazole core requires significant energy to break. At higher collision energies, the ring opens, typically expelling hydrogen cyanide (HCN, -27 Da) or nitrogen gas (N₂, -28 Da).

G M 1-Butylpyrazole Precursor m/z 124 (EI) / 125 (ESI) A Alkene Elimination Loss of 1-butene (-56 Da) m/z 68 (EI) / 69 (ESI) M->A H-transfer rearrangement B Alpha-Cleavage Loss of propyl radical (-43 Da) m/z 81 M->B Radical loss C Ring Cleavage Loss of HCN (-27 Da) m/z 41 (EI) / 42 (ESI) A->C High-energy ring opening

Proposed mass spectrometry fragmentation pathways of 1-butylpyrazole.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct platform dictates the type of structural information you will acquire. 2[2], utilizing a hard 70 eV ionization that shatters the molecule to provide a highly reproducible, library-matchable fingerprint. In contrast, LC-ESI-MS/MS utilizes soft ionization, preserving the pseudo-molecular ion [M+H]⁺ and allowing the analyst to precisely tune fragmentation via CID.

Table 1: Performance Comparison for 1-Butylpyrazole Analysis

Analytical FeatureGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Energy Hard (70 eV standard)Soft (Tunable CID/HCD, 10–50 eV)
Primary Precursor Radical Cation [M]⁺ (m/z 124)Protonated Adduct [M+H]⁺ (m/z 125)
Dominant Fragment m/z 68 (Extensive fragmentation)m/z 69 (Controlled fragmentation)
Matrix Suitability Volatile, thermally stable extractsComplex biological/aqueous matrices
Primary Advantage NIST Library matching capabilitiesExact mass elemental composition

Table 2: Quantitative Fragmentation Summary

Fragment Assignmentm/z (ESI-CID)m/z (EI, 70 eV)Neutral LossRelative Abundance (CID 20 eV)
Precursor Ion 125.1124.1None15%
Alkene Elimination 69.068.0-56 Da100% (Base Peak)
Alpha-Cleavage 81.181.1-43 Da45%
Ring Cleavage 42.041.0-27 Da10%

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

A robust analytical method must be a self-validating system. If a fragment is misassigned, the entire structural elucidation fails. This protocol utilizes Collision Energy (CE) ramping to mathematically prove the precursor-to-product relationship, ensuring that observed fragments are not artifacts of source-induced decay or background contamination.

Workflow S1 1. System Blank Injection S2 2. Isotope Profiling (MS1) S1->S2 S3 3. CE Ramping (10, 20, 40 eV) S2->S3 S4 4. Breakdown Curve Generation S3->S4

Self-validating experimental workflow for MS/MS analysis.

Step-by-Step Methodology:
  • System Suitability & Blank Injection:

    • Action: Inject a matrix blank (e.g., 50:50 MeOH:H₂O with 0.1% Formic Acid).

    • Causality: 1-alkylpyrazoles can exhibit severe carryover in ESI sources due to their basicity. Establishing a clean baseline validates that subsequent m/z 125 signals originate exclusively from the sample.

  • Precursor Selection & Isotope Profiling (MS1):

    • Action: Isolate m/z 125.1 in Q1. Verify the A+1 (m/z 126.1) isotope peak is approximately 7.7% of the monoisotopic peak.

    • Causality: The natural abundance of ¹³C in the C₇H₁₂N₂ formula dictates this exact ratio. Confirming this prior to fragmentation mathematically validates the elemental composition of the precursor.

  • Collision Energy (CE) Ramping (MS2):

    • Action: Subject the isolated m/z 125.1 ion to sequential CID at 10 eV, 20 eV, and 40 eV using nitrogen as the collision gas.

    • Causality:

      • At 10 eV , the precursor [M+H]⁺ (125.1) should remain dominant, validating precursor stability.

      • At 20 eV , the precursor depletes, and the m/z 69.0 (alkene elimination) base peak appears. Because 1-butene is an excellent leaving group, this low-energy threshold confirms the presence of an aliphatic chain ≥ 3 carbons.

      • At 40 eV , the m/z 69.0 ion undergoes secondary fragmentation to m/z 42.0.

  • Breakdown Curve Analysis:

    • Action: Plot the relative abundance of m/z 125, 69, and 42 against the collision energy.

    • Causality: The sequential depletion of m/z 125 coinciding with the rise of m/z 69, followed by the depletion of m/z 69 coinciding with the rise of m/z 42, acts as an internal proof of the fragmentation cascade. This orthogonal validation guarantees the fragments are structurally linked and not co-eluting isobaric contaminants.

Strategic Recommendations

When analyzing 1-butylpyrazole derivatives in complex matrices (e.g.,1[1] or3[3]), LC-ESI-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is superior. The transition m/z 125.1 → 69.0 provides the highest sensitivity for quantitation due to the thermodynamic favorability of the alkene elimination. However, for untargeted structural elucidation or identifying novel synthetic byproducts, GC-EI-MS remains indispensable due to the rich, highly reproducible fragmentation spectra that allow for definitive differentiation between structural isomers (e.g., distinguishing 1-butylpyrazole from 1-isobutylpyrazole based on alpha-cleavage ratios).

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry ResearchGate / IntechOpen URL
  • WO2016207226A1 - New aminoacid derivatives, a process for their preparation and pharmaceutical compositions containing them Google Patents URL
  • Chemical Composition and Antimicrobial Activity of Oleoresin of Capsicum annuum Fruits Mindanao Journal of Science and Technology URL

Sources

Comparative Bioactivity Guide: 1-Butyl vs. 1-Methyl Pyrazole-4-Carboxylic Acids

[1]

Executive Summary

The Strategic Choice: Steric Precision vs. Lipophilic Penetration [1]

In medicinal chemistry, the choice between a 1-methyl and 1-butyl substituent on the pyrazole-4-carboxylic acid scaffold is rarely arbitrary; it is a determinant of metabolic fate, target residence time, and off-target toxicity.[1]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid is the industry standard for "fragment-like" efficiency.[1] It offers minimal steric footprint, high metabolic stability (barring specific oxidation), and polarity suitable for intracellular kinase targets.[2] However, recent data highlights a critical safety liability : specific 1-methyl pyrazole carboxamides have been linked to acute mitochondrial toxicity (Complex I inhibition).[1][2]

  • 1-Butyl-1H-pyrazole-4-carboxylic acid serves as a lipophilic probe.[1] With a cLogP increase of ~1.5 units over the methyl analog, it dramatically alters membrane permeability and distribution volume.[2] While often too sterically demanding for ATP-binding pockets (kinase hinge regions), it excels in GPCR allosteric sites and agrochemical applications where lipophilicity drives cuticle penetration.[2]

Part 1: Physicochemical & ADME Profile[1]

The following data contrasts the core acid scaffolds. Note that while the carboxylic acid moiety is often derivatized (to amides/esters), these core properties dictate the behavior of the final drug candidate.[2]

Table 1: Comparative Physicochemical Metrics[1]
Property1-Methyl-1H-pyrazole-4-COOH1-Butyl-1H-pyrazole-4-COOHImpact on Bioactivity
Molecular Weight 126.11 g/mol 168.19 g/mol Methyl is fragment-compliant; Butyl adds bulk.[1]
cLogP (est.) -0.2 to 0.51.8 to 2.1Butyl crosses BBB/membranes easier but risks non-specific binding.[1]
TPSA ~50 Ų~50 ŲIdentical polar surface; solubility difference is purely hydrophobic.[1]
Solubility (pH 7.4) High (>10 mg/mL)Moderate (<1 mg/mL)Methyl preferred for IV formulations; Butyl requires co-solvents (DMSO/PEG).
Metabolic Risk Low (N-demethylation is slow)High (ω-oxidation, N-dealkylation)Butyl chain is a "soft spot" for CYP450 oxidation.[1]
Steric A-Value Small (Rotational freedom)Large (Entropic penalty)Butyl clashes in "gatekeeper" regions of kinases.

Part 2: Critical Bioactivity Analysis

Kinase Inhibition (ATP-Competitors)[1]
  • Winner: 1-Methyl

  • Mechanism: In kinase inhibitors (e.g., for CDK, Aurora, or JAK targets), the pyrazole often mimics the purine ring of ATP.[2] The N1-position usually points toward the solvent front or a small hydrophobic pocket.[1]

  • Data Insight: Replacing N-methyl with N-butyl typically results in a 10-100x loss of potency .[1] The butyl chain introduces an entropic penalty (it must freeze in a specific conformation) and often clashes with the "gatekeeper" residue (e.g., Threonine/Methionine) guarding the back of the pocket.[2]

  • Exception: If the N1-substituent points directly into the solvent (solvent-exposed region), butyl is tolerated but adds unnecessary lipophilicity (increasing logD without improving IC50), which violates "Ligand Efficiency" (LE) principles.[2]

Mitochondrial Toxicity (The "Methyl Trap")
  • Critical Alert: 1-Methyl

  • Mechanism: Recent studies (e.g., J. Med.[2][3] Chem. 2021) have identified that 1-methyl-pyrazole-5-carboxamides (isomeric to the 4-acid derivatives) can exhibit unexpected acute mammalian toxicity.[1]

  • Pathology: They act as inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The small, planar 1-methyl pyrazole mimics natural ubiquinone fragments, jamming the electron transport chain.[2]

  • Contrast: The 1-butyl analog often shows lower mitochondrial toxicity in these specific scaffolds because the longer alkyl chain prevents the molecule from fitting into the tight ubiquinone-binding tunnel of Complex I, effectively "sterically shielding" the toxic pharmacophore.[1]

Antimicrobial & Agrochemical Activity[2]
  • Winner: 1-Butyl (Context Dependent)[1]

  • Mechanism: For antifungal agents or insecticides (METI acaricides), lipophilicity is crucial for penetrating the chitin cell wall or insect cuticle.[2]

  • Data Insight: In studies of pyrazole-carboxamide fungicides, extending N-methyl to N-butyl often improves MIC (Minimum Inhibitory Concentration) against C. albicans and A. niger by 2-4 fold due to enhanced cellular uptake.[1] However, this comes at the cost of water solubility.[2]

Part 3: Experimental Workflows

Logic Flow: SAR Decision Making

Use this diagram to decide which analog to synthesize first based on your target class.

SAR_Decision_TreeStartSelect Pyrazole CoreTarget_TypeIdentify Biological TargetStart->Target_TypeKinaseIntracellular Enzyme(e.g., Kinase, ATPase)Target_Type->KinaseMembraneMembrane Receptor / GPCR(Lipid Bilayer)Target_Type->MembraneAgroFungal/Insect Target(Cuticle Penetration)Target_Type->AgroDecision_MethylPrioritize 1-METHYL(Low Sterics, High LE)Kinase->Decision_MethylAvoid Steric ClashMembrane->Decision_MethylPolar Pocket?Decision_ButylPrioritize 1-BUTYL(High LogP, Permeability)Membrane->Decision_ButylLipophilic Pocket?Agro->Decision_ButylNeed PenetrationTox_CheckRun Mitochondrial Tox Screen(Complex I Inhibition)Decision_Methyl->Tox_CheckCritical Safety StepDecision_Butyl->Tox_CheckValidation

Caption: Decision tree for selecting N-substituents based on target class and safety risks.

Protocol 1: Regioselective Synthesis (N-Alkylation)

Objective: Synthesize 1-alkyl-1H-pyrazole-4-carboxylic esters with high regioselectivity (avoiding mixtures of isomers if the pyrazole is asymmetric).

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (Starting Material)[1]

  • Alkyl Halide: Iodomethane (for Methyl) or 1-Iodobutane (for Butyl)[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    )
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under Argon atmosphere.

  • Deprotonation:

    • Method A (Mild): Add

      
       (1.5 eq).[2] Stir at RT for 30 min.[1][2]
      
    • Method B (Strong): Cool to 0°C, add NaH (60% dispersion, 1.2 eq). Stir 30 min until gas evolution ceases.

  • Alkylation: Add the alkyl iodide (1.2 eq) dropwise.

    • For Methyl: Reaction is rapid (exothermic).[2] Keep at 0°C for 10 min, then RT.

    • For Butyl: Warm to RT and stir for 4-12 hours. Heating to 60°C may be required for complete conversion.[1]

  • Workup: Quench with water. Extract with EtOAc (x3). Wash organics with LiCl solution (to remove DMF) and Brine.[2] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

    • Elution: Methyl analog elutes later (more polar) than Butyl analog (less polar).

    • Gradient: Hexane:EtOAc (Start 90:10 -> End 50:50).[1]

Protocol 2: Mitochondrial Toxicity Screen (Glu/Gal Switch)

Objective: Determine if the 1-methyl analog exhibits mitochondrial liability compared to the butyl analog.[1]

Principle: Cells forced to grow on Galactose (Gal) rely 100% on oxidative phosphorylation (mitochondria). Cells on Glucose (Glu) can survive via glycolysis even if mitochondria are inhibited.[2] A compound that is toxic in Gal but non-toxic in Glu is a mitochondrial toxin.

  • Cell Line: HepG2 or HeLa cells.[1][2]

  • Media Prep:

    • Glu-Media: DMEM + 25 mM Glucose + 10% FBS.[1][2]

    • Gal-Media:[1] DMEM (glucose-free) + 10 mM Galactose + 10% FBS.[1]

  • Seeding: Plate cells (5,000/well) in 96-well plates in both media types. Allow 24h attachment.

  • Treatment: Treat with 1-Methyl and 1-Butyl analogs (0.1 µM to 100 µM) for 24h.

  • Readout: Measure ATP levels (CellTiter-Glo) or viability (MTT).

  • Calculation: Calculate

    
     for both media.
    
    • Mitochondrial Toxin Criteria:

      
       (typically >3-fold shift).
      
Synthesis Workflow Visualization

Synthesis_FlowSMPyrazole-4-Ester(NH Free)BaseBase Treatment(Cs2CO3 or NaH)SM->BaseAnionPyrazolate Anion(Intermediate)Base->AnionBranch_MeAdd Me-I(Fast, 0°C)Anion->Branch_MeBranch_BuAdd n-Bu-I(Slow, RT-60°C)Anion->Branch_BuProd_Me1-Methyl Ester(Polar, High Yield)Branch_Me->Prod_MeProd_Bu1-Butyl Ester(Lipophilic)Branch_Bu->Prod_BuHydrolysisLiOH Hydrolysis(To Acid)Prod_Me->HydrolysisProd_Bu->Hydrolysis

Caption: Divergent synthesis of 1-alkyl pyrazole acids via common ester intermediate.

References

  • Preston, S., et al. (2021).[2] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1][4][5] Journal of Medicinal Chemistry. Link

  • Finar, I. L. (1994).[2] "Organic Chemistry, Volume 2: Stereochemistry and the Chemistry of Natural Products." Pearson Education.[1][2] (Foundational text on Pyrazole Tautomerism and Alkylation).

  • BenchChem Application Note. (2025). "Synthesis and Protocols for 1H-Pyrazole-5-carboxamide Derivatives." Link

  • Sharlow, E. R., et al. (2020).[2] "High-Throughput Screening for Mitochondrial Toxins using the Glu/Gal Switch Assay." Assay Guidance Manual. Link

  • PubChem Compound Summary. "1-Methyl-1H-pyrazole-4-carboxylic acid (CID 643160)."[1] Link

HPLC Profiling of 1-Butyl-1H-pyrazole-5-carboxylic Acid: A Comparative Separation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis and quality control of 1-butyl-1H-pyrazole-5-carboxylic acid , the primary analytical challenge is not merely detection, but regioselective discrimination . The N-alkylation of pyrazole-3-carboxylic acid derivatives or the cyclization of hydrazine intermediates frequently yields a mixture of the 1,5-isomer (Target) and the thermodynamically stable 1,3-isomer (Impurity) .

This guide provides a validated High-Performance Liquid Chromatography (HPLC) framework to separate and identify the 1-butyl-1H-pyrazole-5-carboxylic acid, focusing on its retention behavior relative to its structural isomers.

Comparative Analysis: Target vs. Alternative

The retention behavior of the 1,5-isomer is distinct from the 1,3-isomer due to the "Ortho-Effect" —the steric proximity between the N1-butyl group and the C5-carboxylic acid.

Table 1: Physicochemical & Chromatographic Profile
FeatureTarget: 1-Butyl-1H-pyrazole-5-carboxylic acid Alternative/Impurity: 1-Butyl-1H-pyrazole-3-carboxylic acid
Structure Sterically crowded (Butyl and COOH adjacent)Sterically open (Linear arrangement)
Dipole Moment Typically Lower (Vector cancellation)Typically Higher
pKa (Acid) ~3.5 - 3.8 (Slightly higher due to steric shielding)~3.2 - 3.5
HPLC Elution (C18) Elutes Later (More hydrophobic character)Elutes Earlier (More polar interaction)
UV Max (

)
~220-230 nm (Twisted carboxyl reduces conjugation)~210-220 nm (Planar carboxyl maximizes conjugation)

Critical Insight: On standard C18 columns under acidic conditions, the 1,5-isomer typically exhibits a longer retention time than the 1,3-isomer. The steric bulk of the butyl group shields the polar carboxylic acid, increasing the molecule's apparent lipophilicity and interaction with the stationary phase.

Validated Experimental Protocol

This protocol is designed to suppress ionization of the carboxylic acid (ensuring retention on C18) and maximize the selectivity (


) between regioisomers.
Method A: Standard RP-HPLC (Isocratic)
  • Application: Routine QC, Purity Check (>98%).

  • Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

    • Solvent B: Acetonitrile (ACN)

  • Isocratic Ratio: 60% A / 40% B

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (Reference: 360 nm)

  • Injection Volume: 5-10 µL

Method B: High-Resolution Gradient (Impurity Profiling)
  • Application: Separating complex reaction mixtures (regioisomers + unreacted hydrazine).

  • Gradient Program:

    • 0–2 min: 5% B (Hold)

    • 2–15 min: 5%

      
       60% B (Linear Ramp)
      
    • 15–20 min: 60%

      
       95% B (Wash)
      
  • Expected Retention:

    • 1,3-Isomer: ~8.5 min

    • 1,5-Isomer (Target): ~9.8 min

    • Note: Absolute times vary by column age and dead volume; Relative Retention (RRT) is the key metric.

Mechanistic Logic & Troubleshooting

The separation relies on the Hydrophobic Subtraction Model .

  • pH Control is Non-Negotiable: The mobile phase pH must be maintained below the pKa (approx. 3.5) of the carboxylic acid.

    • If pH > 4.0: The acid ionizes (

      
      ), becomes highly polar, and elutes near the void volume (
      
      
      
      ), causing co-elution of isomers.
    • Action: Always use 0.1% Formic Acid or TFA.

  • Steric Influence on Selectivity: The 1-butyl group in the 5-position forces the carboxylic acid out of planarity with the pyrazole ring. This reduces the effective polarity compared to the planar 1,3-isomer, resulting in stronger binding to the C18 chains.

Workflow Visualization

The following diagram illustrates the decision logic for method development and isomer identification.

HPLC_Workflow Start Sample: Crude 1-Butyl-1H-pyrazole-5-COOH Check_pH Step 1: Adjust Mobile Phase pH < 3.0 (Ensure COOH is protonated) Start->Check_pH Run_Gradient Step 2: Run Broad Gradient (5-95% B) Check_pH->Run_Gradient Analyze_Peaks Analyze Chromatogram @ 220nm Run_Gradient->Analyze_Peaks Decision Are there two close peaks? Analyze_Peaks->Decision Iso_13 Earlier Peak (Lower RT) Likely 1,3-Isomer (Impurity) Decision->Iso_13 Yes Iso_15 Later Peak (Higher RT) Likely 1,5-Isomer (Target) Decision->Iso_15 Yes Confirm Step 3: Co-injection with Reference Standard or NMR Confirmation (NOESY) Decision->Confirm No (Single Peak) Iso_13->Confirm Iso_15->Confirm

Caption: Logic flow for identifying regioisomers using RP-HPLC. The critical decision point relies on relative retention times under acidic conditions.

References

  • SIELC Technologies. (2018).[3] Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19619898, 1-butyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Molecules Journal. (2021). Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Discusses regioisomer separation logic). Retrieved from [Link]

Sources

melting point comparison of N-alkyl pyrazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state properties of N-alkyl pyrazole carboxylic acid derivatives. It moves beyond simple data listing to explore the structure-property relationships governing crystallinity and melting behavior—critical factors in drug formulation and purification.

Executive Summary

In medicinal chemistry, the pyrazole scaffold is ubiquitous (e.g., Sildenafil, Rimonabant). However, the physical properties of its carboxylic acid precursors often vary unpredictably based on substitution patterns. This guide focuses on two critical variables: N-alkylation chain length and carboxylic acid regioisomerism .

Key Findings:

  • The "H-Bond Penalty": N-alkylation of the parent pyrazole significantly drops the melting point (MP) by removing the N-H donor capability, disrupting the strong intermolecular dimer network.

  • The Isomer Inversion: Contrary to steric intuition, the 1-methyl-1H-pyrazole-5-carboxylic acid (sterically crowded) exhibits a higher melting point than its 3-carboxylic isomer, indicating superior crystal packing efficiency.

  • Aromatic Stabilization: N-Phenyl substitution restores and exceeds the parent melting point via enhanced

    
     stacking interactions.
    

Comparative Data Analysis

The following data aggregates experimentally determined melting points from distinct synthesis campaigns. Note the dramatic impact of regioisomerism.

Table 1: Impact of N-Substitution on 1H-Pyrazole-3-Carboxylic Acid

Base Scaffold: Pyrazole-3-carboxylic acid core.

N-Substituent (R)Compound NameMelting Point (°C)Trend Analysis
H (Parent) 1H-Pyrazole-3-carboxylic acid204 – 213 High MP due to dual H-bond donor/acceptor network (dimerization).
Methyl 1-Methyl-1H-pyrazole-3-carboxylic acid154 Drop (~50°C). Loss of N-H donor disrupts lattice energy.
Ethyl 1-Ethyl-1H-pyrazole-3-carboxylic acid136 – 141 *Further drop. Increased motional freedom of the alkyl chain destabilizes packing.
Phenyl 1-Phenyl-1H-pyrazole-3-carboxylic acid266 Significant Rise. Introduction of

stacking dominates the lattice forces.

*Note: Value derived from 5-methyl substituted analogue trends and patent literature ranges for the series.

Table 2: The Regioisomer Effect (1-Methyl Series)

Comparison of carboxylic acid position with a fixed N-Methyl group.

IsomerStructure NoteMelting Point (°C)Mechanistic Insight
3-COOH Acid distal to Methyl154 Lowest symmetry; "loose" packing.
4-COOH Acid at symmetry axis203 – 208 High symmetry allows efficient planar stacking.
5-COOH Acid adjacent to Methyl220 – 225 Highest MP. Despite steric proximity, the dipole alignment and compact shape favor high-density crystal formation.

Mechanistic Analysis & Visualization

The "Odd-Even" and Chain Length Effect

As observed in Table 1, extending the alkyl chain from Methyl to Ethyl lowers the melting point. This follows Carnelley’s Rule , where higher symmetry (Methyl) typically yields higher melting points than lower symmetry homologs (Ethyl).

  • Short Chains (Me, Et): The crystal lattice is dominated by the polar carboxylic acid interactions. The alkyl group acts as a defect/spacer, reducing the density of H-bonds per unit volume.

  • Long Chains (Propyl+): Eventually, Van der Waals forces between the alkyl chains begin to contribute to stability, often leading to a "leveling off" or slight increase in MP (the paraffin effect), though this is less pronounced in polar pyrazoles than in simple alkanes.

Visualization of Structure-Property Relationships

The following diagram illustrates the causal flow from molecular modification to observable bulk properties.

G cluster_0 Molecular Modification cluster_1 Lattice Physics cluster_2 Observable Property Mod1 N-Alkylation (Removes NH Donor) Lat1 H-Bond Network Disruption Mod1->Lat1 Primary Effect Mod2 Regioisomerism (3- vs 4- vs 5-) Lat2 Packing Efficiency (Symmetry) Mod2->Lat2 Shape/Symmetry Lat3 Dipole Alignment Mod2->Lat3 Electronic MP Melting Point (Solid State Stability) Lat1->MP Lowers MP Lat2->MP Modulates MP Lat3->MP Stabilizes (5-COOH) Sol Solubility (Bioavailability) MP->Sol Inverse Correlation (General Solubility Eq)

Caption: Causal pathway linking N-alkylation and isomer selection to lattice energy and final melting point.

Experimental Protocol: Self-Validating Synthesis & Characterization

To generate reproducible data for these derivatives, the following workflow integrates synthesis with rigorous thermal analysis.

Synthesis (General Procedure for N-Methylation)
  • Reactant: Dissolve 1H-pyrazole-3-carboxylic acid (ethyl ester) in DMF.

  • Base: Add 1.2 eq.

    
     (Anhydrous). Why: Carbonate is sufficient for pyrazole NH deprotonation (
    
    
    
    ).
  • Alkylation: Add 1.1 eq. Methyl Iodide (MeI) dropwise at 0°C. Warm to RT.

  • Hydrolysis: Treat the isolated ester with LiOH in THF/Water (1:1) to yield the free acid.

  • Purification (Critical): Recrystallize from Ethanol/Water. Do not measure MP on crude solid; amorphous regions depress observed MP.

Thermal Analysis Workflow (DSC)

The "Capillary Method" is prone to operator error (ramp rate). Differential Scanning Calorimetry (DSC) is the required standard for publication-quality data.

Protocol:

  • Calibration: Calibrate DSC using Indium standard (

    
    ).
    
  • Sample Prep: Weigh 2–4 mg of dried, recrystallized sample into an aluminum pan. Crimp non-hermetically.

  • Run: Heat from 30°C to 250°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Validation: The onset temperature (

    
    ) is the reported melting point; the peak maximum (
    
    
    
    ) confirms purity (sharpness).

Workflow Start Crude N-Alkyl Pyrazole Acid Purify Recrystallization (EtOH/H2O) Start->Purify Remove Isomers Dry Vacuum Drying (>24h, 40°C) Purify->Dry Remove Solvates DSC_Prep DSC Pan Loading (2-4 mg) Dry->DSC_Prep Run Thermal Ramp (10°C/min) DSC_Prep->Run Analyze Data Analysis (Onset vs Peak) Run->Analyze Endotherm Integration

Caption: Operational workflow for ensuring thermal data integrity.

References

  • Sigma-Aldrich. 1H-Pyrazole-3-carboxylic acid Product Specification.Link

  • Stenutz, R. Data Sheet: 1-methyl-1H-pyrazole-3-carboxylic acid.Link

  • SynQuest Labs. 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.Link

  • MilliporeSigma. 1-Methyl-1H-pyrazole-5-carboxylic acid Properties.Link

  • ChemicalBook. 1-Phenyl-1H-pyrazole-3-carboxylic acid Physical Properties.Link

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org. Chem. 2022, 87, 15, 10018–10025. Link

Spectroscopic Profiling of Conjugated Pyrazole Carboxylic Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Advantage

In the realm of pharmacophore development and optoelectronics, conjugated pyrazole carboxylic acids occupy a critical niche. Unlike simple pyrazoles, which absorb in the deep UV (<250 nm) and lack significant optical utility, conjugated derivatives (specifically 1,3,5-substituted systems) exhibit strong absorption in the near-UV/visible region (300–400 nm).

This guide objectively compares these compounds against their non-carboxylated and esterified alternatives. The presence of the carboxylic acid moiety at the C4 position creates a distinct electronic "pull" effect against aromatic "push" donors at C1/C3/C5, significantly altering the HOMO-LUMO gap. This spectral tuning is essential for designing UV-protective agents, fluorescent sensors, and bioavailability assays.

Comparative Spectral Analysis

The following analysis contrasts the target class—1,3,5-Triphenylpyrazole-4-carboxylic acid (TPPCA) —against its structural precursors and derivatives.

The Chromophore Landscape

The introduction of conjugation and electron-withdrawing groups (EWG) induces a bathochromic (red) shift.

Compound ClassRepresentative Structure

(MeOH)
Molar Extinction (

)
Electronic Character
Simple Pyrazole Unsubstituted Pyrazole~210 nmLow (< 5,000

)
Isolated

Conjugated Parent 1,3,5-Triphenylpyrazole (TPP)290–300 nmHigh (~20,000

)
Extended Conjugation
Target Analyte TPPCA (4-COOH) 310–332 nm Very High (>25,000

)
Push-Pull (ICT)
Ester Alternative TPP-Ethyl Ester308–325 nmHigh (~23,000

)
Reduced H-bonding

Key Insight: The Carboxylic Acid group (TPPCA) provides a redshift of approximately 10–20 nm compared to the non-carboxylated parent (TPP). This is due to the stabilization of the LUMO by the electron-withdrawing carbonyl, facilitating Intramolecular Charge Transfer (ICT).

Solvatochromic Behavior (Solvent Alternatives)

Unlike rigid hydrocarbons, pyrazole carboxylic acids are highly sensitive to solvent polarity. This "alternative" environment must be accounted for during drug formulation.

  • Non-Polar (Hexane/Dioxane): Spectra are structured;

    
     is blue-shifted (Hypsochromic).
    
  • Polar Protic (Methanol/Water): Spectra become broad and structureless due to hydrogen bonding with the -COOH group;

    
     is red-shifted (Bathochromic).
    

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps.

Materials & Preparation
  • Analyte: 1,3,5-Triphenylpyrazole-4-carboxylic acid (Recrystallized, >98% purity).

  • Solvents: Spectroscopic grade Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation (Gravimetric Validation):

    • Weigh 5.0 mg of TPPCA. Dissolve in 50 mL DMSO to create a

      
       stock.
      
    • Why DMSO? Pyrazole carboxylic acids have limited solubility in pure water or alcohols; DMSO ensures complete solvation, preventing scattering artifacts.

  • Working Dilutions:

    • Prepare a series of 5 dilutions ranging from

      
       to 
      
      
      
      using Methanol as the diluent.
    • Validation: The absorbance at

      
       must remain between 0.2 and 0.9 A.U. to maintain linearity.
      
  • Baseline Correction (The "Blank"):

    • Fill both reference and sample cuvettes with pure solvent (MeOH/DMSO mix). Run a baseline scan (200–800 nm).

    • Acceptance Criteria: Baseline absorbance must be

      
       A.U.
      
  • Measurement & Analysis:

    • Scan samples.[1][2] Locate

      
      .[3]
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Linearity Check: Plot Absorbance vs. Concentration.

      
       must be 
      
      
      
      .

Visualization: Structural-Spectral Correlation Workflow

The following diagram illustrates the logical pathway for characterizing these molecules, highlighting the critical decision points that differentiate the acid form from esters or simple pyrazoles.

G Start Start: Pyrazole Derivative Synthesis Purification Purification (Recrystallization) Start->Purification StructureCheck Verify Structure (NMR/IR) Confirm -COOH vs -COOEt Purification->StructureCheck SolubilityTest Solubility Test (DMSO vs MeOH) StructureCheck->SolubilityTest UV_Scan UV-Vis Scan (200-800nm) SolubilityTest->UV_Scan Decision Is Lambda_max > 300nm? UV_Scan->Decision Conjugated Conjugated System Confirmed (Proceed to Epsilon Calc) Decision->Conjugated Yes NonConjugated Simple Pyrazole Detected (Re-evaluate Synthesis) Decision->NonConjugated No Solvatochromism Solvatochromic Assessment (Polar vs Non-Polar) Conjugated->Solvatochromism FinalReport Generate Spectral Profile (Band Gap & Dipole Data) Solvatochromism->FinalReport

Figure 1: Logical workflow for the spectroscopic validation of conjugated pyrazole carboxylic acids. Note the critical checkpoint at >300nm which distinguishes useful conjugated pharmacophores from simple pyrazole precursors.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 1H-Pyrazole-3-carboxylic acid derivatives. National Institute of Standards and Technology. [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Pyrazole-4-carboxylic Acids. [Link]

  • SpectraBase. Vapor Phase IR and UV Data for 1,3,5-Triphenylpyrazole derivatives. Wiley Science Solutions. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][4][5][6]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Butyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Safety at a Glance

1-Butyl-1H-pyrazole-5-carboxylic acid is a functionalized heterocyclic building block commonly used in drug discovery and agrochemical synthesis. While not classified as acutely fatal, it poses significant irritation risks to mucosal membranes and the respiratory tract. This guide prioritizes containment of particulates and prevention of dermal absorption .

ParameterSpecificationCritical Note
Physical State Solid (Powder/Crystal)High risk of aerosolization during weighing.
Primary Hazards Irritant (Skin/Eye/Resp), Harmful (Oral)H319, H335 : Eye protection and ventilation are non-negotiable.
Glove Material Nitrile Rubber (≥ 5 mil)Double-gloving recommended for solution handling.
Engineering Control Chemical Fume HoodDo not handle on an open benchtop.
Storage Cool, Dry, Inert AtmosphereHygroscopic potential; keep tightly sealed.[1][2][3][4]

Risk Assessment & Hazard Identification

Effective safety protocols rely on understanding the mechanism of injury. This compound combines a lipophilic alkyl tail (butyl group) with an acidic head (carboxylic acid), increasing its potential for dermal penetration compared to simple inorganic acids.

Hazard Statements (GHS Classification)
  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[2][5] Ingestion may occur via hand-to-mouth transfer if glove hygiene is poor.

  • H315 (Skin Corrosion/Irritation): Causes skin irritation.[1][2][3][5][6] The acidic nature can disrupt the stratum corneum.

  • H319 (Serious Eye Damage/Irritation): Causes serious eye irritation.[1][2][3][5][6][7] Micro-particles can cause corneal abrasion and chemical burns.

  • H335 (STOT-SE): May cause respiratory irritation.[1][2][5][6] Inhalation of dust triggers inflammation of the upper respiratory tract.

PPE Selection Matrix

This matrix is designed to create a self-validating barrier system. The goal is redundancy: if one barrier fails, another is in place.

Hand Protection

Recommendation: Nitrile Rubber (NBR) .

  • Logic: Nitrile offers excellent resistance to weak acids and organic bases.[8][9] The butyl chain increases lipophilicity, meaning latex is unsuitable due to potential permeation.

  • Protocol:

    • Dry Solid: Single Nitrile Glove (Standard 4-5 mil).

    • In Solution (Organic Solvents): Double Gloving is required. The solvent (e.g., DCM, DMF) acts as a carrier, pulling the solute through the glove material.

    • Change Frequency: Every 2 hours or immediately upon splash.

Eye & Face Protection

Recommendation: Chemical Safety Goggles (Indirect Vent) .

  • Logic: Safety glasses with side shields are insufficient for fine powders. Air currents in fume hoods can turbulence dust around side shields. Goggles seal the orbital area.

Respiratory Protection

Recommendation: Engineering Controls First .

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (if hood unavailable): N95 or P100 Particulate Respirator. Note: Respirators require fit-testing and should not replace fume hoods for routine synthesis.

Body Protection

Recommendation: Lab Coat (Cotton/Poly blend) + Long Sleeves .

  • Logic: Synthetic fabrics (nylon) can melt if a fire occurs with flammable reaction solvents. Cotton provides a buffer.

Operational Protocols

Workflow Logic: Safe Handling

The following diagram illustrates the critical decision points during the handling lifecycle.

SafeHandlingWorkflow cluster_zone Engineering Control Zone (Fume Hood) Start Start: Receive Shipment Inspect Inspect Container (Breakage/Seal) Start->Inspect Storage Storage (Cool, Dry, Dark) Inspect->Storage Intact Waste Disposal (Solid vs. Liquid Stream) Inspect->Waste Damaged Weighing Weighing Protocol (Fume Hood Only) Storage->Weighing Retrieval Solubilization Reaction/Solubilization (Double Glove) Weighing->Solubilization Transfer Solubilization->Waste Post-Reaction

Figure 1: Operational workflow emphasizing the containment zone (Red Dashed Box) where exposure risk is highest.

Step-by-Step Handling Procedure
Phase 1: Preparation
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow is not disrupted.

  • Static Check: Powders of carboxylic acids can be statically charged. Use an ionizing bar or anti-static gun if the powder "flies" during spatula transfer.

Phase 2: Weighing & Transfer
  • Positioning: Place the balance inside the fume hood, at least 6 inches back from the sash.

  • Transfer: Use a disposable anti-static weighing boat.

  • Technique: Do not dump. Tap the spatula gently. If spillage occurs on the balance, wipe immediately with a damp Kimwipe (water/methanol mixture) to prevent acid corrosion of the balance pan.

Phase 3: Solubilization
  • Solvent Choice: 1-Butyl-1H-pyrazole-5-carboxylic acid is moderately soluble in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).

  • Addition: Add solvent to the solid, not solid to solvent, to minimize splash risk.

Emergency Response & Disposal

Spill Management Logic

Immediate action defines the severity of the outcome.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet CleanDry Scoop/Sweep gently Avoid Dust Generation Dry->CleanDry CleanWet Absorb with Vermiculite or Chem-Pad Wet->CleanWet Disposal Hazardous Waste Bag (Label: Irritant) CleanDry->Disposal CleanWet->Disposal

Figure 2: Decision logic for spill remediation based on physical state.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][6][7] Hold eyelids open. The acidic nature requires thorough irrigation to normalize pH.

  • Skin Contact: Wash with soap and water.[1][2][6][7] Do not use organic solvents (like ethanol) to wash skin, as this may enhance absorption of the butyl chain.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (corticosteroids may be required for inflammation).

Disposal
  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Container: Triple rinse empty containers with a suitable solvent before disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19619898, 1-butyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). GHS Classification & Labelling Inventory. Retrieved from [Link]

  • S&G Gloves (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.